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4-(Methoxymethyl)phenol

Cat. No.: B1201506
CAS No.: 5355-17-9
M. Wt: 138.16 g/mol
InChI Key: AHXXIALEMINDAW-UHFFFAOYSA-N
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Description

4-(methoxymethyl)phenol is a member of the class of phenols that is p-cresol in which one of the methyl hydrogens has been replaced by a methoxy group. It has a role as a plant metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O2 B1201506 4-(Methoxymethyl)phenol CAS No. 5355-17-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(methoxymethyl)phenol
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InChI

InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXXIALEMINDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2074746
Record name Phenol, 4-(methoxymethyl)-
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Molecular Weight

138.16 g/mol
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CAS No.

5355-17-9
Record name 4-(Methoxymethyl)phenol
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Record name 4-(Methoxymethyl)phenol
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Record name Phenol, 4-(methoxymethyl)-
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Record name Phenol, 4-(methoxymethyl)-
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Record name α-methoxy-p-cresol
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Record name P-(METHOXYMETHYL)PHENOL
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Methoxymethyl)phenol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-(Methoxymethyl)phenol. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodological insights.

Chemical Structure and Identification

This compound is an organic compound belonging to the phenol (B47542) family. Structurally, it is a derivative of p-cresol (B1678582) where one of the methyl hydrogens is substituted by a methoxy (B1213986) group.[1] This structural arrangement confers specific chemical and physical properties that are of interest in various research and development applications.

Below is a two-dimensional representation of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
CAS Number 5355-17-9[2]
Molecular Formula C₈H₁₀O₂[2]
Molecular Weight 138.16 g/mol [1]
InChI InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3[1]
InChIKey AHXXIALEMINDAW-UHFFFAOYSA-N[1]
SMILES COCC1=CC=C(C=C1)O[2]
Synonyms p-(Methoxymethyl)phenol, 4-Hydroxybenzyl methyl ether, alpha-Methoxy-p-cresol[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.

Table 2: Physicochemical Properties

PropertyValueUnitSource
Boiling Point 222.8°C at 760 mmHg[3]
Density 1.087g/cm³[3]
Flash Point 92.5°C[3]
logP (Octanol/Water Partition Coefficient) 1.539[4]
Water Solubility (log₁₀WS) -1.40mol/L[4]
Vapor Pressure (estimated) 0.0104hPa at 20°C[2]
Vapor Pressure (estimated) 0.0174hPa at 25°C[2]

Solubility Profile: this compound exhibits good solubility in various organic solvents.

Table 3: Solubility in Organic Solvents at 25°C

SolventSolubility (g/L)
Ethanol 1069.37[2]
Methanol 1181.75[2]
Isopropanol 793.64[2]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of available spectroscopic data for this compound.

Table 4: Spectroscopic Data Summary

TechniqueData Highlights
¹H NMR Predicted chemical shifts (in CDCl₃): Aromatic protons (Ar-H) around 6.5 - 6.7 ppm, a broad singlet for the hydroxyl proton (-OH) between 4.5 - 5.5 ppm, a singlet for the methoxy protons (-OCH₃) at 3.7 - 3.9 ppm, and singlets for the benzylic and methyl protons.[5]
¹³C NMR Predicted chemical shifts (in CDCl₃): Carbons of the aromatic ring appear in the range of 110 - 160 ppm. The methoxy carbon (-OCH₃) is expected around 55 - 60 ppm.[5]
Infrared (IR) Spectroscopy The FTIR spectrum, typically recorded as a capillary cell melt, would show characteristic peaks for O-H stretching of the phenolic group, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the ether and phenol groups.[1]
Mass Spectrometry (MS) The mass spectrum would exhibit a molecular ion peak corresponding to its molecular weight.

Experimental Protocols

Representative Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start 4-Hydroxybenzyl alcohol Reaction Methylation (e.g., NaH, CH₃I in THF) Start->Reaction Quenching Reaction Quenching (e.g., with water or dilute acid) Reaction->Quenching Extraction Extraction (e.g., with Ethyl Acetate) Quenching->Extraction Washing Washing (e.g., with brine) Extraction->Washing Drying Drying (e.g., over Na₂SO₄) Washing->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Chromatography Column Chromatography (Silica gel, Hexane (B92381)/Ethyl Acetate) Concentration->Chromatography Analysis Purity Analysis (TLC, NMR) Chromatography->Analysis Final_Product Pure this compound Analysis->Final_Product

Figure 2: Representative workflow for the synthesis and purification of this compound.
Detailed Methodologies

Synthesis: Methylation of 4-Hydroxybenzyl Alcohol

  • Reaction Setup: To a stirred solution of 4-hydroxybenzyl alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C. The mixture is stirred at this temperature for 30 minutes.

  • Addition of Methylating Agent: Methyl iodide (CH₃I, 1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction is carefully quenched by the slow addition of water at 0 °C. The aqueous layer is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Purification: Column Chromatography

  • Stationary Phase: Silica gel is a suitable stationary phase for the purification of moderately polar compounds like this compound.

  • Eluent System: A gradient of hexane and ethyl acetate is commonly used. The elution may start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and the polarity is gradually increased to elute the desired compound.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Isolation: The fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified compound.

Biological Activity and Applications

This compound is identified as a plant metabolite, found in organisms such as Spiranthes vernalis and Gymnadenia conopsea.[1] Phenolic compounds, in general, are known for a wide range of biological activities, including antioxidant and antimicrobial properties.

A related compound, 4-methoxy-3-(methoxymethyl)phenol, has been studied for its antioxidant and antimicrobial activities.[6][7] While specific data on the biological signaling pathways of this compound is limited, its structural similarity to other biologically active phenols suggests potential for further investigation in drug discovery and development. For instance, the antioxidant capacity of phenols is often attributed to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals.[8]

Safety and Handling

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Precautionary Measures: Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

This technical guide provides a foundational understanding of this compound. For specific applications, further experimental validation is recommended.

References

An In-depth Technical Guide to 4-(Methoxymethyl)phenol (CAS: 5355-17-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Methoxymethyl)phenol (CAS number: 5355-17-9), a phenolic compound with applications in organic synthesis and as a known plant metabolite. This document collates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its known biological interactions, including its role as a substrate for vanillyl-alcohol oxidase. Safety and handling information is also summarized. The guide is intended to be a valuable resource for professionals in research, development, and drug discovery.

Chemical and Physical Properties

This compound, also known as α-methoxy-p-cresol, is a member of the phenol (B47542) class of compounds.[1] It is characterized by a phenol ring substituted with a methoxymethyl group at the para position.[1] The presence of both a hydroxyl and a methoxy (B1213986) group influences its chemical reactivity and physical properties.

Table 1: General and Chemical Identifiers

IdentifierValueSource(s)
CAS Number 5355-17-9[1][2]
Molecular Formula C₈H₁₀O₂[2][3]
Molecular Weight 138.16 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms α-methoxy-p-cresol, p-(Methoxymethyl)phenol, (4-Hydroxybenzyl)methyl ether, 4-Methoxymethylphenol[2][3]
InChI InChI=1S/C8H10O2/c1-10-6-7-2-4-8(9)5-3-7/h2-5,9H,6H2,1H3[2][3]
InChIKey AHXXIALEMINDAW-UHFFFAOYSA-N[2][3]
SMILES COCc1ccc(O)cc1[4]

Table 2: Physical Properties

PropertyValueUnitSource(s)
Melting Point 82.5 - 83.5°C[3]
Boiling Point 147 - 153 (at 11 Torr)°C[3]
222.8 (at 760 mmHg)°C[5]
Density 1.087g/cm³[5]
Flash Point 92.5°C[5]
logP (Octanol/Water Partition Coefficient) 1.539[4]
Water Solubility (log10WS) -1.40mol/L[4]

Table 3: Calculated Physicochemical Properties

PropertyValueUnitSource(s)
Standard Gibbs Free Energy of Formation (ΔfG°) -130.73kJ/mol[4]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) -281.45kJ/mol[4]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 17.49kJ/mol[4]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 51.10kJ/mol[4]
Critical Pressure (Pc) 4311.22kPa[4]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of p-hydroxybenzyl alcohol with methanol (B129727).

Experimental Protocol

This protocol is based on a method described by ChemicalBook.[3]

Materials:

Procedure:

  • Under a nitrogen atmosphere, add p-hydroxybenzyl alcohol (3.96 g) to a 100 mL three-necked flask equipped with a thermometer, a three-way stopper, and a magnetic stirrer.

  • Add methanol (21 g) and two drops of nitromethane to the flask.

  • While stirring at room temperature, slowly add hydrochloric acid (0.2 g) dropwise.

  • Continue stirring the reaction mixture for 5 hours at 30 °C.

  • Monitor the reaction progress by HPLC. Upon completion, the target product, this compound, should show an area percentage of approximately 95%.

  • To neutralize the reaction, add pyridine (0.28 g) and toluene (8 g).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • To the residue, add 31 g of toluene and 6 g of water for extraction.

  • Separate the organic phase and wash it with 5 g of water.

  • The organic phase containing the product can then be further purified, for example, by column chromatography or recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis Workflow for this compound cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product p_hydroxybenzyl_alcohol p-Hydroxybenzyl Alcohol reaction Stirring at 30°C for 5h p_hydroxybenzyl_alcohol->reaction methanol Methanol methanol->reaction hcl HCl (catalyst) hcl->reaction nitromethane Nitromethane nitromethane->reaction neutralization Neutralization with Pyridine reaction->neutralization concentration Concentration (remove Methanol) neutralization->concentration extraction Toluene/Water Extraction concentration->extraction washing Washing extraction->washing product This compound washing->product

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively documented in publicly available literature. It has been identified as a plant metabolite in organisms such as Spiranthes vernalis and Gymnadenia conopsea.[1] Much of the available research focuses on its use as a chemical intermediate. For instance, it is used in the synthesis of substituted pyrazoles that act as FFA4/GPR120 receptor agonists, which are being investigated for the treatment of type 2 diabetes.[6] However, this does not imply that this compound itself has activity at this receptor.

Enzymatic Demethylation by Vanillyl-Alcohol Oxidase

A key study investigated the catalytic mechanism of the oxidative demethylation of this compound by the covalent flavoprotein vanillyl-alcohol oxidase.[7] The study found that the enzyme catalyzes the conversion of this compound to 4-hydroxybenzaldehyde.[7]

Experimental Findings:

  • The reaction involves the incorporation of an oxygen atom from a water molecule into the final aldehyde product.[7]

  • A ternary complex mechanism is proposed where the rate-limiting step is the reduction of the flavin cofactor.[7]

  • During the anaerobic reduction of the enzyme by this compound, a stable spectral intermediate is formed, which is proposed to be a binary complex of the reduced enzyme and a p-quinone methide intermediate of the substrate.[7]

Proposed Catalytic Mechanism Diagram

Catalytic_Mechanism Proposed Catalytic Mechanism of Vanillyl-Alcohol Oxidase cluster_enzyme Enzyme States cluster_substrate Substrate & Intermediates cluster_product Product cluster_cosubstrate Co-substrates E_FADox E-FAD (oxidized) Complex1 Ternary Complex (E-FADox-Substrate) E_FADox->Complex1 Substrate Binding E_FADred E-FAD (reduced) Complex2 Binary Complex (E-FADred-Intermediate) E_FADred->Complex2 Substrate This compound Substrate->Complex1 Intermediate p-Quinone Methide Product 4-Hydroxybenzaldehyde Intermediate->Product Hydration Intermediate->Complex2 O2 O₂ E_FADred_free E-FAD (reduced) + Intermediate O2->E_FADred_free H2O2 H₂O₂ H2O H₂O H2O->Intermediate Complex1->Complex2 Flavin Reduction (Rate-Limiting) Complex2->E_FADred_free Intermediate Release E_FADred_free->E_FADox Reoxidation E_FADred_free->H2O2

Caption: Proposed catalytic cycle for the oxidative demethylation of this compound by vanillyl-alcohol oxidase.

Safety and Toxicology

This compound is classified as harmful if swallowed.[1] It may also cause skin and serious eye irritation.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses. It should be stored in an inert atmosphere at room temperature.[3]

Conclusion

This compound is a well-characterized compound with established chemical and physical properties. Its synthesis is straightforward, making it an accessible intermediate for various applications in organic chemistry. While its role as a plant metabolite is known, detailed information on its biological activity and involvement in specific signaling pathways in mammalian systems is currently limited. The most well-defined biological interaction is its enzymatic conversion by vanillyl-alcohol oxidase. Further research is warranted to explore other potential biological activities and to elucidate any effects on cellular signaling pathways, which could open new avenues for its application in drug discovery and development.

References

Spectroscopic Profile of 4-(Methoxymethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-(Methoxymethyl)phenol (C₈H₁₀O₂), a phenolic compound with applications in various research domains. This document details the characteristic spectral signatures obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound, providing a clear and concise reference for its structural elucidation and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.25Doublet~8.5Ar-H (2H, ortho to -OH)
~6.85Doublet~8.5Ar-H (2H, meta to -OH)
~4.60Singlet-Ar-CH₂-
~3.40Singlet--OCH₃
~5.0-6.0Broad Singlet--OH
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmAssignment
~156.0Ar-C-OH
~130.0Ar-C (meta to -OH)
~129.5Ar-C-CH₂
~115.0Ar-C (ortho to -OH)
~74.0Ar-CH₂-
~58.0-OCH₃
Table 3: IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350 (broad)O-HStretching
~3030C-H (aromatic)Stretching
~2920, ~2850C-H (aliphatic)Stretching
~1610, ~1510C=C (aromatic)Stretching
~1240C-O (phenol)Stretching
~1100C-O (ether)Stretching
Table 4: Mass Spectrometry Data for this compound
m/zIon
138[M]⁺
137[M-H]⁺
107[M-OCH₃]⁺
77[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard practices for the analysis of phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The spectrum is acquired using a standard pulse program. Key parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 32 scans are accumulated to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse program is used to acquire the ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (1024 to 4096) is required. A spectral width of 0 to 220 ppm and a relaxation delay of 2 seconds are commonly employed.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectra are phased and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectra are recorded to identify the functional groups present in the molecule.

  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid this compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is converted to a spectrum via Fourier transform. The spectrum is then analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Gas Chromatography: A small volume of the sample solution (typically 1 µL) is injected into the GC. The instrument is equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5 or equivalent). The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides structural information about the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy (FTIR) Sample->IR Analysis MS Mass Spectrometry (GC-MS) Sample->MS Analysis NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Absorption Bands Functional Groups IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure Interpretation IR_Data->Structure Interpretation MS_Data->Structure Interpretation

Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, facilitating its accurate identification and characterization.

An In-depth Technical Guide to the Solubility of 4-(Methoxymethyl)phenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(methoxymethyl)phenol in various organic solvents. The information contained herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, chemical synthesis, and formulation science. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents visual representations of the factors influencing solubility and the experimental workflow.

Introduction to this compound

This compound, also known as p-hydroxybenzyl methyl ether, is an organic compound with the chemical formula C₈H₁₀O₂. It is a member of the phenol (B47542) class, where one of the methyl hydrogens of p-cresol (B1678582) is substituted by a methoxy (B1213986) group[1]. Its structure, featuring both a polar hydroxyl group and a less polar methoxymethyl group, imparts a versatile solubility profile, making it a subject of interest in various chemical and pharmaceutical applications.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of organic solvents at 25°C. The following table summarizes the available quantitative data, providing a clear comparison of its solubility in different solvent classes. It is important to note that publicly available experimental data on the temperature dependence of this compound's solubility is limited. Generally, the solubility of solid compounds in liquid solvents tends to increase with temperature[2].

Solvent ClassSolventSolubility at 25°C (g/L)
Alcohols Methanol1181.75[3]
Ethanol1069.37[3]
n-Propanol747.71[3]
Isopropanol793.64[3]
n-Butanol549.38[3]
Isobutanol445.79[3]
Ketones Acetone1002.61[3]
Esters Ethyl Acetate398.18[3]
Methyl Acetate563.38[3]
Ethers 1,4-Dioxane586.16[3]
Aromatic Hydrocarbons Toluene73.66[3]
Nitriles Acetonitrile486.36[3]
Amides Dimethylformamide (DMF)1143.61[3]
Aqueous Water19.45[3]

Factors Influencing Solubility

The solubility of this compound in organic solvents is governed by a complex interplay of intermolecular forces between the solute and the solvent molecules. The principle of "like dissolves like" is a fundamental concept in predicting solubility. The following diagram illustrates the key factors influencing the solubility of an organic compound like this compound.

Solubility Solubility of This compound SolutePolarity Polarity (Phenolic -OH group) Solubility->SolutePolarity influenced by SoluteNonPolar Non-Polar Character (Aromatic ring, methoxymethyl group) Solubility->SoluteNonPolar influenced by HDonating Hydrogen Bond Donating (Phenolic -OH) Solubility->HDonating influenced by HAccepting Hydrogen Bond Accepting (Ether oxygen, hydroxyl oxygen) Solubility->HAccepting influenced by SolventPolarity Polarity (e.g., Alcohols vs. Toluene) Solubility->SolventPolarity dependent on SolventHDonating Hydrogen Bond Donating Solubility->SolventHDonating dependent on SolventHAccepting Hydrogen Bond Accepting Solubility->SolventHAccepting dependent on Temperature Temperature Solubility->Temperature affected by Pressure Pressure (Primarily for gaseous solutes) Solubility->Pressure affected by

Caption: Logical relationship of factors affecting solubility.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid compound, such as this compound, in an organic solvent using the widely accepted isothermal shake-flask method.

1. Materials and Equipment:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (B75204) or sealed flasks

  • Thermostatically controlled shaker or incubator

  • Centrifuge (optional)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

2. Experimental Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solute-solvent system. It is advisable to test multiple time points to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution remains constant).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, one of the following methods can be used:

    • Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter directly into a pre-weighed vial for analysis.

    • Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid. Carefully collect the supernatant for analysis.

  • Sample Preparation for Analysis: Accurately weigh the collected filtrate. Dilute the saturated solution with a known volume of the appropriate solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis: Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility using the following formula:

    Solubility (g/L) = (Concentration from analysis × Dilution factor × Volume of filtrate) / Mass of filtrate

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

start Start step1 Add excess this compound to vial start->step1 step2 Add known volume/mass of organic solvent step1->step2 step3 Equilibrate in thermostatically controlled shaker (24-72h) step2->step3 step4 Phase Separation (Filtration or Centrifugation) step3->step4 step5 Dilute saturated solution step4->step5 step6 Quantitative Analysis (e.g., HPLC, UV-Vis) step5->step6 step7 Calculate Solubility step6->step7 end End step7->end

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides essential solubility data and a standardized experimental protocol for this compound in a variety of organic solvents. The provided information is critical for applications in drug formulation, process chemistry, and other scientific disciplines where understanding the solubility behavior of this compound is paramount. While the temperature dependency of its solubility requires further experimental investigation, the data and methodologies presented here offer a solid foundation for researchers and scientists working with this compound.

References

Synthesis and discovery of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Discovery of 4-(Methoxymethyl)phenol

This guide provides a comprehensive overview of this compound, a phenolic compound with applications in various chemical syntheses. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details its discovery as a natural product, outlines synthetic methodologies with experimental protocols, and presents its physicochemical properties in a structured format.

Discovery and Natural Occurrence

This compound has been identified as a naturally occurring compound in the plant kingdom.[1] It is classified as a plant metabolite and has been reported in orchids such as Spiranthes vernalis and Gymnadenia conopsea.[1] Its discovery is primarily linked to the analysis of natural product extracts, rather than a singular targeted synthesis effort. While the initial isolation and characterization are not extensively documented in readily available literature, its presence in these plant species points to its biosynthesis within these organisms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 5355-17-9[1]
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
IUPAC Name This compound[1]
Synonyms p-(methoxymethyl)phenol, 4-Hydroxybenzyl methyl ether, alpha-Methoxy-p-cresol[1]
Boiling Point 222.8°C at 760 mmHg
Density 1.087 g/cm³

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most logical and well-documented strategies involve the selective modification of 4-hydroxybenzyl alcohol. Below are detailed experimental protocols for plausible synthetic pathways.

Synthetic Strategy 1: Selective Methylation of 4-Hydroxybenzyl Alcohol

A direct and efficient method for the synthesis of this compound is the selective O-methylation of the benzylic alcohol in 4-hydroxybenzyl alcohol. This approach avoids the need for protection and deprotection steps.

Synthesis_Strategy_1 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol 4-Methoxymethyl_phenol This compound 4-Hydroxybenzyl_alcohol->4-Methoxymethyl_phenol Dimethyl Carbonate, Zeolite Catalyst

Caption: Selective methylation of 4-hydroxybenzyl alcohol.

Experimental Protocol:

This protocol is adapted from a general method for the selective methylation of benzylic alcohols in the presence of phenolic hydroxyl groups.[2]

  • Materials: 4-Hydroxybenzyl alcohol, Dimethyl carbonate (DMC), Sodium-exchanged faujasite (NaX or NaY) catalyst.

  • Procedure:

    • In a high-pressure reactor, a mixture of 4-hydroxybenzyl alcohol (1 equivalent), dimethyl carbonate (excess, acting as both reagent and solvent), and the zeolite catalyst (e.g., NaX or NaY) is prepared.

    • The reactor is sealed and heated to a temperature between 165-200°C.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

    • Upon completion, the reaction mixture is cooled to room temperature, and the catalyst is removed by filtration.

    • The excess dimethyl carbonate is removed under reduced pressure.

    • The crude product is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Synthetic Strategy 2: Protection-Methylation-Deprotection Sequence

This strategy involves the protection of the more acidic phenolic hydroxyl group, followed by the methylation of the benzylic alcohol, and subsequent deprotection of the phenol.

Synthesis_Strategy_2 cluster_0 Protection cluster_1 Methylation cluster_2 Deprotection 4-Hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol Protected_phenol 4-(Hydroxymethyl)phenyl methoxymethyl ether 4-Hydroxybenzyl_alcohol->Protected_phenol MOM-Cl, Base Methylated_intermediate 4-(Methoxymethyl)phenyl methoxymethyl ether Protected_phenol->Methylated_intermediate Methylating Agent (e.g., CH3I), Base 4-Methoxymethyl_phenol This compound Methylated_intermediate->4-Methoxymethyl_phenol Acidic Hydrolysis

Caption: Three-step synthesis of this compound.

Experimental Protocols:

  • Step 1: Protection of the Phenolic Hydroxyl Group

    This protocol is based on the general procedure for the methoxymethyl (MOM) protection of phenols.

    • Materials: 4-Hydroxybenzyl alcohol, Methoxymethyl chloride (MOM-Cl), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

    • Procedure:

      • Dissolve 4-hydroxybenzyl alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

      • Cool the solution to 0°C in an ice bath.

      • Add DIPEA (1.5 equivalents) to the solution, followed by the dropwise addition of MOM-Cl (1.2 equivalents).

      • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.

      • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

      • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography to obtain 4-(hydroxymethyl)phenyl methoxymethyl ether.

  • Step 2: Methylation of the Benzylic Alcohol

    This protocol follows the principles of the Williamson ether synthesis.

    • Materials: 4-(Hydroxymethyl)phenyl methoxymethyl ether, Sodium hydride (NaH), Methyl iodide (CH₃I), Anhydrous tetrahydrofuran (B95107) (THF).

    • Procedure:

      • To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a solution of 4-(hydroxymethyl)phenyl methoxymethyl ether (1 equivalent) in THF dropwise.

      • Stir the mixture at 0°C for 30 minutes, then add methyl iodide (1.5 equivalents) dropwise.

      • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

      • Carefully quench the reaction by the slow addition of water at 0°C.

      • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

      • The crude 4-(methoxymethyl)phenyl methoxymethyl ether can be used in the next step without further purification or can be purified by column chromatography.

  • Step 3: Deprotection of the Phenolic Hydroxyl Group

    This protocol describes the acidic removal of the MOM protecting group.

    • Materials: 4-(Methoxymethyl)phenyl methoxymethyl ether, Hydrochloric acid (HCl), Methanol (B129727).

    • Procedure:

      • Dissolve the crude 4-(methoxymethyl)phenyl methoxymethyl ether in methanol.

      • Add a catalytic amount of concentrated HCl.

      • Stir the reaction mixture at room temperature and monitor the deprotection by TLC.

      • Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

      • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

      • Purify the final product, this compound, by column chromatography.

Biological Activity and Applications

The biological activity of this compound is not extensively studied. However, related phenolic compounds are known for their antioxidant and antimicrobial properties. For instance, the structurally similar compound 4-methoxy-3-(methoxymethyl)phenol, isolated from Hygrophila auriculata, has demonstrated both antioxidant and antimicrobial activities. In drug discovery, phenolic ethers like this compound can serve as valuable intermediates for the synthesis of more complex molecules with potential therapeutic applications. The methoxymethyl group can modulate the solubility and reactivity of the parent phenol, which is a useful feature in the design of new chemical entities.

Conclusion

This compound is a naturally occurring phenolic compound with potential applications as a building block in organic synthesis. While detailed studies on its biological activity are limited, its synthesis is achievable through established chemical transformations. The protocols provided in this guide offer a practical framework for its preparation in a laboratory setting, enabling further investigation into its properties and potential applications in drug development and other areas of chemical research.

References

The Natural Occurrence and Analysis of 4-(Methoxymethyl)phenol in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methoxymethyl)phenol, also known as p-hydroxybenzyl methyl ether, is a phenolic compound that has been identified as a natural metabolite in various plant species. As a member of the diverse class of plant phenolics, it is of interest to researchers in phytochemistry, pharmacognosy, and drug development for its potential biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and analysis, and a plausible biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Natural Occurrence of this compound

This compound has been identified in several plant species, predominantly within the Orchidaceae family. While its presence is qualitatively documented, quantitative data on the concentration of this compound in various plant tissues remains limited in publicly available literature. The known plant sources are summarized in Table 1.

Plant FamilyGenusSpeciesCommon NamePlant Part
OrchidaceaeSpiranthesvernalis[1]Spring Ladies'-TressesNot Specified
OrchidaceaeGymnadeniaconopsea[1]Fragrant OrchidNot Specified
OrchidaceaePleionespp.Pleione OrchidPseudobulb
OrchidaceaeEpipogiumaphyllum[2]Ghost OrchidFlower
OrchidaceaeVanillaplanifoliaVanillaBean (metabolite)

Table 1: Documented Natural Sources of this compound

Experimental Protocols for Isolation and Analysis

The following section outlines a general yet detailed workflow for the extraction, isolation, and identification of this compound from plant matrices. These protocols are synthesized from established methods for the analysis of phenolic compounds in plants and can be adapted for specific research needs.

Extraction of Phenolic Compounds

Organic solvent extraction is a widely used and effective method for isolating phenolic compounds from plant material.

Objective: To extract a broad range of phenolic compounds, including this compound, from dried plant material.

Materials and Reagents:

  • Dried and powdered plant material (e.g., pseudobulbs, flowers)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Ultrasonic bath

Procedure:

  • Sample Preparation: Weigh approximately 10 g of finely ground, dried plant material.

  • Solvent Extraction: Macerate the powdered plant material with 100 mL of 80% aqueous methanol in a conical flask.

  • Sonication: Place the flask in an ultrasonic bath for 30 minutes to enhance extraction efficiency by disrupting cell walls.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Repeat Extraction: Re-extract the plant residue two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude phenolic extract.

Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the identification and quantification of this compound.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To identify and quantify the volatile and semi-volatile compounds, including this compound, in the plant extract.

Materials and Reagents:

  • Crude phenolic extract

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • Ethyl acetate (B1210297) (HPLC grade)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Derivatization: To increase the volatility of the phenolic compounds, a derivatization step is often necessary. Dissolve a portion of the dried crude extract in ethyl acetate. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Injection Volume: 1 µL

    • Injector Temperature: 250°C

    • Oven Temperature Program: Start at 70°C, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-550.

  • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard and by matching the fragmentation pattern with spectral libraries such as NIST and Wiley.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations to quantify the amount present in the extract.

2.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To separate, identify, and quantify this compound in the plant extract.

Materials and Reagents:

  • Crude phenolic extract

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water with 0.1% formic acid

  • HPLC system with a C18 column and a Diode Array Detector (DAD) or UV detector.

Procedure:

  • Sample Preparation: Dissolve a known amount of the crude extract in methanol and filter through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile. A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-80% B; 35-40 min, 80% B; 40-45 min, 80-10% B; 45-50 min, 10% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the maximum absorbance of this compound (typically around 280 nm).

  • Identification: Identify this compound by comparing its retention time with that of a pure standard.

  • Quantification: Prepare a standard curve by injecting known concentrations of a this compound standard and plotting peak area against concentration. Use this curve to determine the concentration in the plant extract.

Biosynthetic Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the hypothetical biosynthetic pathway of this compound and a general experimental workflow for its analysis.

experimental_workflow plant_material Plant Material (e.g., Orchid Pseudobulb) extraction Solvent Extraction (80% Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Phenolic Extract concentration->crude_extract hplc HPLC-DAD Analysis crude_extract->hplc gcms GC-MS Analysis (with Derivatization) crude_extract->gcms identification Identification (vs. Standard) hplc->identification gcms->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: Experimental workflow for the analysis of this compound.

biosynthetic_pathway shikimic_acid Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimic_acid->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid p_hydroxybenzaldehyde p-Hydroxybenzaldehyde p_coumaric_acid->p_hydroxybenzaldehyde p_hydroxybenzyl_alcohol p-Hydroxybenzyl Alcohol p_hydroxybenzaldehyde->p_hydroxybenzyl_alcohol Reduction target_molecule This compound p_hydroxybenzyl_alcohol->target_molecule O-methylation (SAM)

Caption: Hypothetical biosynthetic pathway of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any plant signaling pathways. Research in this area could provide valuable insights into the ecological or physiological role of this compound in the plants that produce it.

Conclusion

This compound is a naturally occurring phenolic compound found in a select number of plant species, particularly orchids. This guide provides a framework for the extraction, identification, and quantification of this molecule, which can be adapted by researchers for further phytochemical and pharmacological investigations. The lack of extensive quantitative data and information on its biological role highlights the need for further research to fully understand the significance of this compound in the plant kingdom and its potential applications.

References

Physical and chemical properties of p-hydroxybenzyl methyl ether

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of p-Hydroxybenzyl Methyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of p-hydroxybenzyl methyl ether, systematically known as 4-(methoxymethyl)phenol (CAS No. 5355-17-9). The document is tailored for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, detailed experimental protocols for property determination, and an exploration of the compound's known chemical and biological reactivity. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, this guide visualizes a key metabolic pathway for the compound, adhering to stringent graphical standards.

Introduction

p-Hydroxybenzyl methyl ether, or this compound, is a member of the phenol (B47542) class where the methyl group of p-cresol (B1678582) is substituted with a methoxy (B1213986) group.[1] Its structure, featuring a reactive phenolic hydroxyl group and a benzyl (B1604629) ether moiety, makes it an interesting subject for studies in organic synthesis, materials science, and pharmacology. The compound has been identified as a plant metabolite, found in organisms such as Spiranthes vernalis and Gymnadenia conopsea.[1] A thorough understanding of its physicochemical properties is fundamental for its application and for predicting its behavior in chemical and biological systems.

Physicochemical Properties

The physical and chemical characteristics of a compound are critical for determining its handling, formulation, and interaction with other substances. The properties of this compound are summarized below.

General and Physical Properties

This table outlines the fundamental identifiers and physical state properties of this compound.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms p-hydroxybenzyl methyl ether, p-(methoxymethyl)phenol, alpha-Methoxy-p-cresol[1][2]
CAS Number 5355-17-9[1][2][3]
Molecular Formula C₈H₁₀O₂[1][2][3]
Molecular Weight 138.16 g/mol [1][2][3]
Appearance White powder (estimated)[4]
Density 1.087 g/cm³[3]
Melting Point 80 - 82 °C[4]
Boiling Point 222.8 °C (at 760 mmHg)[3]
Flash Point 92.5 °C[3]
Solubility Profile

The solubility of this compound has been determined in a variety of common laboratory solvents at 25 °C. The compound exhibits good solubility in polar organic solvents and limited solubility in water.

SolventSolubility (g/L) at 25 °CSource(s)
Methanol1181.75[2]
Dimethylformamide (DMF)1143.61[2]
Ethanol1069.37[2]
Acetone1002.61[2]
Isopropanol793.64[2]
n-Propanol747.71[2]
n-Butanol549.38[2]
Acetonitrile486.36[2]
Isobutanol445.79[2]
Ethyl Acetate (B1210297)398.18[2]
Toluene73.66[2]
Water19.45[2]
Partition and Distribution

The octanol/water partition coefficient (logP) is a crucial parameter in drug development for predicting the lipophilicity and membrane permeability of a compound.

PropertyValueTypeSource(s)
Octanol/Water Partition Coefficient (logP) 1.539Calculated (Crippen)[5]
0.8Calculated (XLogP3-AA)[2]

Spectral Data

Spectroscopic data are essential for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

    • A singlet for the phenolic hydroxyl (-OH) proton, which may be broad and have a variable chemical shift depending on concentration and solvent.

    • A doublet of doublets (or two distinct doublets) for the four aromatic protons on the benzene (B151609) ring, characteristic of a 1,4-disubstituted pattern.

    • A singlet for the two benzylic protons (-CH₂-).

    • A singlet for the three methyl protons (-OCH₃).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in the molecule: four aromatic carbons (two protonated, two quaternary), one benzylic carbon, and one methoxy carbon.

Mass Spectrometry (MS)

The mass spectrum provides information on the molecular weight and fragmentation pattern.[1]

  • Molecular Ion (M⁺): A peak is observed at m/z = 138, corresponding to the molecular weight of the compound.

  • Key Fragments: A prominent fragment is typically observed at m/z = 107, resulting from the loss of the methoxy group (-OCH₃) followed by rearrangement, which is a common fragmentation pathway for benzyl ethers and phenols.[1]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.[1]

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the phenolic hydroxyl group.

  • C-H Stretch (aromatic): Peaks are observed just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks are observed just below 3000 cm⁻¹ for the methoxymethyl group.

  • C=C Stretch (aromatic): Absorptions around 1500-1600 cm⁻¹ are characteristic of the benzene ring.

  • C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region correspond to the ether and phenol C-O bonds.

Chemical Properties and Reactivity

Enzymatic Oxidation

A key documented reaction of this compound is its oxidative demethylation catalyzed by the flavoprotein vanillyl-alcohol oxidase (VAO).[6][7] This enzymatic process is significant as it represents a potential metabolic pathway. The reaction proceeds through the formation of a p-quinone methide intermediate.[6][7] The enzyme facilitates the oxidation of the substrate, leading to the formation of 4-hydroxybenzaldehyde, with the carbonylic oxygen atom originating from a water molecule.[6][7] The rate of flavin reduction during this process is rate-limiting for the overall turnover.[6][7]

Enzymatic_Oxidation sub This compound enzyme Vanillyl-Alcohol Oxidase (VAO) (Oxidized FAD) sub->enzyme intermediate p-Quinone Methide Intermediate sub->intermediate Hydride Transfer enzyme_red VAO (Reduced FADH₂) enzyme->enzyme_red product 4-Hydroxybenzaldehyde intermediate->product Nucleophilic Attack enzyme_red->enzyme Reoxidation h2o H₂O h2o->intermediate o2 O₂ o2->enzyme_red h2o2 H₂O₂ h2o2->enzyme

Enzymatic oxidation of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate determination and verification of physicochemical data.

Synthesis of this compound

This protocol is a representative method adapted from general procedures for the synthesis of related methoxyphenols.

  • Reaction Setup: To a solution of p-hydroxybenzyl alcohol (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen), add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.

  • Alkylation: Allow the mixture to stir for 30 minutes at room temperature. Cool the reaction back to 0 °C and add methyl iodide (CH₃I, 1.2 equivalents) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue using flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Determination of Melting Point
  • Sample Preparation: A small amount of the purified, dry crystalline solid is packed into a capillary tube.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus.

  • Observation: The temperature is increased slowly (e.g., 1-2 °C/min) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Determination of Solubility
  • Equilibrium Method: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.

  • Saturation: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature (25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Analysis: The suspension is filtered to remove undissolved solid. A known volume of the clear, saturated solution is carefully removed.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a calibrated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR. The solubility is then calculated and expressed in g/L.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Property Determination cluster_data Data Output s1 Reaction Setup (p-Hydroxybenzyl alcohol, NaH, THF) s2 Alkylation (Methyl Iodide) s1->s2 s3 Aqueous Workup & Extraction s2->s3 s4 Purification (Column Chromatography) s3->s4 a1 Melting Point Analysis s4->a1 a2 Solubility (Equilibrium Method) s4->a2 a3 Spectroscopy (NMR, IR, MS) s4->a3 d1 Physicochemical Tables a1->d1 a2->d1 a3->d1 d2 Spectral Data a3->d2

General workflow for synthesis and analysis.

Conclusion

This guide consolidates the essential physicochemical data for this compound, providing a robust foundation for its use in research and development. The tabulated properties, detailed experimental protocols, and analysis of its enzymatic reactivity offer a multi-faceted understanding of the compound. The provided visualization of its metabolic transformation highlights a key area of its biological interaction, which is of particular interest to drug development professionals. Further research into its broader pharmacological and toxicological profile is warranted to fully elucidate its potential applications.

References

The Role of 4-(Methoxymethyl)phenol as a Plant Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methoxymethyl)phenol is a phenolic compound that has been identified as a metabolite in certain plant species. As a member of the diverse class of plant phenolics, it is putatively involved in a range of physiological processes, including defense mechanisms and allelopathic interactions. This technical guide provides a comprehensive overview of the current understanding of this compound, including its biosynthesis, potential physiological roles, and the experimental methodologies used for its study. Given the limited specific research on this particular compound, this guide also draws upon the broader knowledge of simple methoxylated phenols to infer its likely functions and metabolic pathways within the plant kingdom.

Introduction

Phenolic compounds are a vast and structurally diverse group of secondary metabolites that are ubiquitous in the plant kingdom. They play crucial roles in plant growth, development, and interaction with the environment.[1] These roles include providing structural integrity to cell walls (lignin), attracting pollinators and seed dispersers (anthocyanins), protecting against UV radiation, and acting as defense compounds against herbivores and pathogens.[2][3] this compound, a methoxylated derivative of p-cresol, has been identified in plants such as Spiranthes vernalis and Gymnadenia conopsea.[4] While specific research on its function is limited, its chemical structure suggests a role in the complex network of plant chemical ecology.

Biosynthesis of this compound

The biosynthesis of this compound, like other simple phenols, is believed to originate from the shikimate pathway.[5][6] This central metabolic pathway converts simple carbohydrate precursors into the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[5]

The proposed biosynthetic route to this compound likely proceeds as follows:

  • Shikimate Pathway: The pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to eventually form chorismate.[6]

  • Formation of L-Tyrosine: Chorismate is converted to L-tyrosine through a series of enzymatic reactions.

  • Conversion to p-Coumaric Acid: L-Tyrosine is then deaminated by tyrosine ammonia-lyase (TAL) to form p-coumaric acid.

  • Chain Shortening to p-Hydroxybenzyl Alcohol: Through a series of reactions, the propanoid side chain of p-coumaric acid is shortened to form p-hydroxybenzyl alcohol.

  • Methylation: The final step is likely the methylation of the benzylic hydroxyl group of p-hydroxybenzyl alcohol by a specific O-methyltransferase (OMT) to yield this compound. The methyl group donor in this reaction is typically S-adenosyl-L-methionine (SAM).

Biosynthesis of this compound substrate substrate intermediate intermediate final_product final_product pathway_node pathway_node PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P Erythrose-4-Phosphate E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Tyrosine L-Tyrosine Chorismate->Tyrosine pCoumaric_Acid p-Coumaric Acid Tyrosine->pCoumaric_Acid TAL pHydroxybenzyl_Alcohol p-Hydroxybenzyl Alcohol pCoumaric_Acid->pHydroxybenzyl_Alcohol Chain Shortening MMP This compound pHydroxybenzyl_Alcohol->MMP OMT, SAM

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data

Specific quantitative data on the concentration of this compound in various plant tissues and under different environmental conditions are currently not well-documented in publicly available literature. The presence of this compound has been reported in orchids like Spiranthes vernalis and Gymnadenia conopsea, but concentration levels have not been specified.[4] The accumulation of phenolic compounds in plants is known to be influenced by various biotic and abiotic stresses, such as pathogen attack, UV radiation, and nutrient availability.[7] It is plausible that the concentration of this compound also varies in response to such stressors.

Plant SpeciesTissueConcentrationStress ConditionReference
Spiranthes vernalisNot SpecifiedPresence reportedNot Specified[4]
Gymnadenia conopseaNot SpecifiedPresence reportedNot Specified[4]
Data Not Available----
Table 1: Reported Occurrences of this compound in Plants.

Experimental Protocols

Extraction of this compound

The extraction of this compound from plant material follows general protocols for the extraction of phenolic compounds. The choice of solvent and method depends on the plant matrix and the polarity of the target compound.

Protocol: General Solvent Extraction of Phenolic Compounds

  • Sample Preparation: Plant material (e.g., leaves, roots, flowers) is harvested and, if necessary, flash-frozen in liquid nitrogen to halt metabolic activity. The tissue is then lyophilized (freeze-dried) and ground into a fine powder to increase the surface area for extraction.

  • Solvent Selection: A polar solvent is typically used for the extraction of phenolic compounds. Methanol (B129727), ethanol, acetone, or aqueous mixtures of these solvents are common choices. A typical solvent system is 80% methanol in water.

  • Extraction Procedure: a. Weigh approximately 1 gram of the powdered plant material into a centrifuge tube. b. Add 10 mL of the chosen extraction solvent. c. Vortex the mixture thoroughly to ensure complete wetting of the plant material. d. Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature. e. Centrifuge the mixture at 4000 rpm for 15 minutes. f. Carefully collect the supernatant. g. Repeat the extraction process (steps b-f) on the pellet two more times to ensure exhaustive extraction. h. Pool the supernatants.

  • Solvent Evaporation: The pooled supernatant is evaporated to dryness under reduced pressure using a rotary evaporator at a temperature below 40°C to prevent degradation of the phenolic compounds.

  • Reconstitution: The dried extract is reconstituted in a known volume of a suitable solvent (e.g., methanol or the initial mobile phase for chromatography) for subsequent analysis.

Analytical Methods for Identification and Quantification

a) High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., Diode Array Detector - DAD, or Mass Spectrometry - MS) is the most common technique for the separation and quantification of phenolic compounds.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution is often employed, using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

  • Detection: DAD allows for the monitoring of absorbance at multiple wavelengths, which can aid in the identification of compounds based on their UV spectra. Coupling to a mass spectrometer (LC-MS) provides mass information, enabling more definitive identification and structural elucidation.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using authentic standards of this compound.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is also a powerful tool for the analysis of volatile and semi-volatile compounds like this compound.

  • Derivatization: Phenolic compounds are often derivatized (e.g., silylation) to increase their volatility and thermal stability for GC analysis.

  • Column: A non-polar or semi-polar capillary column is typically used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Detection: A mass spectrometer is used for detection, providing both qualitative (mass spectrum) and quantitative (peak area) information. The mass spectrum of the analyte is compared to a library of known spectra for identification.

Experimental Workflow for Phenolic Analysis step_node step_node process_node process_node analysis_node analysis_node data_node data_node Plant_Material Plant Material Drying Drying & Grinding Plant_Material->Drying Extraction Solvent Extraction Drying->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Chromatographic Purification (Optional) Crude_Extract->Purification HPLC HPLC-DAD/MS Analysis Crude_Extract->HPLC GCMS GC-MS Analysis (with derivatization) Crude_Extract->GCMS Pure_Compound Purified Fraction / Compound Purification->Pure_Compound Pure_Compound->HPLC Pure_Compound->GCMS Quantification Quantification HPLC->Quantification Identification Structural Identification (NMR, MS/MS) HPLC->Identification GCMS->Quantification GCMS->Identification

Figure 2: General experimental workflow for the analysis of this compound.

Potential Physiological Roles

While direct experimental evidence for the physiological roles of this compound is scarce, its function can be inferred from the known activities of other simple phenolic compounds in plants.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Phenolic compounds are one of the major classes of allelochemicals.[8] They can be released into the soil through root exudation, leaching from leaves, and decomposition of plant litter. Once in the soil, they can affect seed germination and seedling growth of neighboring plants.[9][10] It is plausible that this compound contributes to the allelopathic potential of the plants that produce it.

Plant Defense

Plants produce a variety of phenolic compounds in response to attack by herbivores and pathogens.[11] These compounds can act as deterrents, toxins, or precursors to physical defense barriers like lignin. Upon pathogen attack or wounding, plants often exhibit a hypersensitive response, which involves the rapid accumulation of phenolic compounds at the site of infection to limit the spread of the pathogen.[10] this compound, as a simple phenol, may play a role in this chemical defense arsenal.

Interaction with Plant Hormones

Phenolic compounds can influence the metabolism and signaling of plant hormones, thereby affecting plant growth and development.[1][12] For example, some phenolics can modulate the levels of auxin, a key hormone regulating cell division and elongation.[1] They can also interact with signaling pathways of stress-related hormones like jasmonic acid and salicylic (B10762653) acid.[13] The potential interaction of this compound with plant hormone signaling pathways warrants further investigation.

Role of Phenolic Compounds in Plant Stress Response stressor_node stressor_node response_node response_node compound_node compound_node effect_node effect_node Biotic_Stress Biotic Stress (Pathogens, Herbivores) Plant_Response Plant Stress Perception & Signal Transduction Biotic_Stress->Plant_Response Abiotic_Stress Abiotic Stress (UV, Drought, Salinity) Abiotic_Stress->Plant_Response Phenolic_Biosynthesis Upregulation of Phenolic Biosynthesis Plant_Response->Phenolic_Biosynthesis MMP This compound & other Phenolics Phenolic_Biosynthesis->MMP Allelopathy Allelopathy (Inhibition of competitors) MMP->Allelopathy Defense Direct Defense (Antimicrobial, Antifeedant) MMP->Defense Signaling Modulation of Hormone Signaling MMP->Signaling ROS_Scavenging Antioxidant Activity (ROS Scavenging) MMP->ROS_Scavenging

Figure 3: Logical relationships in the role of phenolic compounds in plant stress response.

Conclusion and Future Directions

This compound is a plant metabolite with a likely role in chemical ecology, particularly in plant defense and allelopathy. However, specific research on its biosynthesis, regulation, and mode of action is currently limited. Future research should focus on:

  • Elucidating the specific biosynthetic pathway: Identifying the O-methyltransferase responsible for its synthesis.

  • Quantifying its presence: Determining its concentration in different plant tissues and under various stress conditions.

  • Investigating its biological activity: Conducting bioassays to confirm its allelopathic and antimicrobial properties.

  • Exploring its role in signaling: Investigating its potential interactions with plant hormone pathways and its role in plant defense signaling cascades.

A deeper understanding of the role of this compound and other simple phenolic compounds will provide valuable insights into the complex chemical interactions of plants with their environment and may lead to the development of novel natural products for use in agriculture and medicine.

References

4-(Methoxymethyl)phenol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Methoxymethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a phenolic compound with applications in various scientific fields. This document details its chemical identity, physicochemical properties, potential synthetic routes, and known biological activities, presenting the information in a clear and accessible format for researchers and professionals in drug development.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and research.

IUPAC Name: this compound[1][2]

Synonyms:

  • alpha-Methoxy-p-cresol[3][4]

  • p-(methoxymethyl)phenol[1][2][3]

  • 4-Hydroxybenzyl methyl ether[3]

  • p-hydroxybenzyl methyl ether[1][2][3]

  • Phenol, 4-(methoxymethyl)-[1][2][3][4]

  • 4-Methoxymethylphenol[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C8H10O2[1][2][3]
Molecular Weight 138.16 g/mol [1][3]
CAS Number 5355-17-9[3]
Appearance White crystalline solid[1]
XLogP3-AA (Octanol/Water Partition Coefficient) 0.8[3]
Vapor Pressure (estimated) 0.0104 hPa @ 20°C; 0.0174 hPa @ 25°C[3]
Solubility in Ethanol (@ 25°C) 1069.37 g/L[3]
Solubility in Methanol (@ 25°C) 1181.75 g/L[3]
Solubility in Isopropanol (@ 25°C) 793.64 g/L[3]
Kovats Retention Index (Semi-standard non-polar) 1306[1]

Synthesis and Experimental Protocols

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing ethers from an alkoxide and an alkyl halide.[5][6][7] This approach can be adapted for this compound.

Proposed Reaction Scheme:

4-hydroxybenzyl alcohol is first deprotonated with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a methyl halide (e.g., methyl iodide or methyl bromide) in an SN2 reaction to yield this compound.

General Experimental Protocol (adapted from Williamson Ether Synthesis of similar phenols):

  • Deprotonation: Dissolve 4-hydroxybenzyl alcohol in a suitable aprotic polar solvent such as THF or DMF.

  • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the reaction mixture to stir at room temperature for a specified time to ensure complete formation of the alkoxide.

  • Etherification: Cool the reaction mixture back to 0 °C and add a methyl halide (e.g., methyl iodide) dropwise.

  • Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Reduction of 4-Methoxybenzaldehyde (B44291)

Another plausible synthetic route involves the reduction of the aldehyde group of 4-methoxybenzaldehyde to a hydroxymethyl group, followed by the etherification of the resulting alcohol. However, a more direct approach would be the reduction of a suitably protected 4-hydroxybenzaldehyde (B117250) derivative.

Biological Activity and Signaling Pathways

Phenolic compounds are well-known for their diverse biological activities. While extensive research on this compound specifically is limited, its role as a substrate for certain enzymes provides insight into its biological interactions.

Enzymatic Demethylation by Vanillyl-Alcohol Oxidase

A significant biological reaction involving this compound is its oxidative demethylation by the flavoprotein vanillyl-alcohol oxidase (VAO).[8][9] This enzymatic process results in the formation of 4-hydroxybenzaldehyde. The catalytic mechanism involves the reduction of the flavin cofactor in the enzyme.[8][9] The rate of flavin reduction by this compound is a rate-determining step in the overall turnover.[8][9] During this process, a p-quinone methide intermediate of this compound is formed in a complex with the reduced enzyme.[8]

The workflow for this enzymatic reaction can be visualized as follows:

Enzymatic_Demethylation cluster_enzyme Vanillyl-Alcohol Oxidase (VAO) E_FAD_ox VAO (FAD_ox) QM_intermediate p-Quinone Methide Intermediate E_FAD_ox->QM_intermediate Flavin Reduction E_FAD_red VAO (FAD_red) E_FAD_red->E_FAD_ox Reoxidation H2O2 H₂O₂ E_FAD_red->H2O2 MMP This compound MMP->E_FAD_ox Substrate Binding QM_intermediate->E_FAD_red Intermediate Complex HBA 4-Hydroxybenzaldehyde QM_intermediate->HBA Product Release H2O H₂O H2O->QM_intermediate Hydrolysis O2 O₂ O2->E_FAD_red

Caption: Enzymatic demethylation of this compound by Vanillyl-Alcohol Oxidase.

Potential Antioxidant and Antimicrobial Properties

Based on the general properties of methoxyphenols, this compound is anticipated to possess antioxidant and antimicrobial activities. Phenolic compounds are known to act as free radical scavengers due to the hydrogen-donating ability of their hydroxyl group. The presence of the methoxymethyl group may modulate this activity. Further research is required to quantify the specific antioxidant and antimicrobial efficacy of this compound.

References

Initial Investigation of 4-(Methoxymethyl)phenol Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)phenol, a member of the phenol (B47542) class of organic compounds, presents a structure of interest for potential bioactive applications. As a derivative of p-cresol, where a methyl hydrogen is substituted by a methoxy (B1213986) group, its chemical properties suggest the possibility of antioxidant, anti-inflammatory, anticancer, and antimicrobial activities, characteristic of many phenolic compounds. This technical guide provides an in-depth overview of the initial investigations into the bioactivity of this compound. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide synthesizes available data on closely related analogs, outlines established experimental protocols for evaluating its potential bioactivities, and visualizes known and proposed mechanisms of action. This document is intended to serve as a foundational resource to guide future research and development efforts.

Antioxidant Bioactivity

The antioxidant properties of phenolic compounds are primarily attributed to their ability to scavenge free radicals. This action is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The primary mechanisms for this free radical scavenging are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates its hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

  • Single Electron Transfer (SET): The phenol donates an electron to a free radical, forming a radical cation, which is then further stabilized.

Table 1: Antioxidant Activity of 4-methoxy-3-(methoxymethyl)phenol

AssayTest CompoundIC50 Value (µg/mL)StandardStandard IC50 Value (µg/mL)
DPPH Radical Scavenging4-methoxy-3-(methoxymethyl)phenol173.56Ascorbic AcidNot specified in study

Note: Data is for a structurally similar compound and should be considered indicative, not definitive, for this compound.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standard procedure for assessing the free radical scavenging activity of a compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[1][2]

  • Preparation of Solutions:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store this solution in a dark bottle at 4°C.

    • Test Compound Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in methanol to prepare a stock solution.

    • Serial Dilutions: Prepare a series of dilutions of the test compound from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

    • Standard Solution: Prepare a stock solution of a standard antioxidant, such as ascorbic acid or Trolox, and make serial dilutions in the same manner as the test compound.

  • Assay Procedure (96-well plate format):

    • Blank: Add 200 µL of methanol to a well.

    • Control: Add 100 µL of methanol and 100 µL of the DPPH working solution to separate wells.

    • Sample/Standard: Add 100 µL of each dilution of the test compound or standard to separate wells.

    • Reaction Initiation: Add 100 µL of the DPPH working solution to each well containing the sample or standard.

    • Incubation: Gently mix the contents and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Plot the % Inhibition against the concentration of the test compound and the standard.

    • Determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) from the dose-response curve.

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Phenol_HAT Phenol (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) (Resonance Stabilized) Phenol_HAT->Phenoxyl_Radical Donates H• Radical_HAT Free Radical (R•) Neutralized_Molecule_HAT Neutralized Molecule (RH) Radical_HAT->Neutralized_Molecule_HAT Accepts H• Phenol_SET Phenol (Ar-OH) Radical_Cation Phenol Radical Cation (Ar-OH•+) Phenol_SET->Radical_Cation Donates e- Radical_SET Free Radical (R•) Anion Anion (R-) Radical_SET->Anion Accepts e-

Caption: General antioxidant mechanisms of phenolic compounds.

Anti-inflammatory Bioactivity

Chronic inflammation is implicated in a wide range of diseases. Phenolic compounds are known to possess anti-inflammatory properties, often through the modulation of inflammatory signaling pathways. A study on various methoxyphenolic compounds demonstrated their ability to inhibit the expression of multiple inflammatory mediators, such as chemokines and interleukins, in human airway cells stimulated with TNF-α.[3][4][5] The mechanism proposed was not through the inhibition of NF-κB activation but rather via a post-transcriptional regulation involving the inhibition of the RNA-binding protein HuR's association with mRNA.[3][4][5]

Data from a study on 4-methoxy-3-(methoxymethyl)phenol, isolated from Calotropis gigantea, showed anti-inflammatory effects in an in vivo model.

Table 2: Anti-inflammatory Activity of 4-methoxy-3-(methoxymethyl)phenol

AssayTest CompoundOrganismResult
Rat Paw Edema4-methoxy-3-(methoxymethyl)phenolMale albino ratsReduced thickness of paw edema compared to control

Note: Data is for a structurally similar compound and should be considered indicative, not definitive, for this compound.

Experimental Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

This in vitro assay is used to assess anti-inflammatory activity by measuring the ability of a substance to stabilize the membrane of red blood cells when subjected to hypotonic or heat-induced lysis. The principle is that the RBC membrane is analogous to the lysosomal membrane, and its stabilization implies that the test substance may also stabilize lysosomal membranes, preventing the release of pro-inflammatory enzymes.[6][7][8][9]

  • Preparation of HRBC Suspension:

    • Collect fresh whole human blood into a heparinized tube.

    • Centrifuge at 3000 rpm for 10 minutes and discard the supernatant.

    • Wash the packed red blood cells three times with an equal volume of normal saline.

    • Reconstitute the washed cells as a 10% v/v suspension with normal saline.

  • Assay Procedure (Heat-Induced Hemolysis):

    • Prepare different concentrations of the test compound (e.g., 50, 100, 250, 500 µg/mL) in a suitable solvent.

    • For each concentration, mix 1 mL of the test solution with 1 mL of the 10% HRBC suspension.

    • Control: Mix 1 mL of saline with 1 mL of the HRBC suspension.

    • Standard: Prepare a known concentration of a standard anti-inflammatory drug (e.g., Diclofenac sodium) and mix 1 mL with 1 mL of the HRBC suspension.

    • Incubate all samples at 56°C for 30 minutes in a water bath.

    • Centrifuge the samples at 2500 rpm for 5 minutes.

  • Data Analysis:

    • Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

    • Calculate the percentage of membrane stabilization using the formula: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]

    • A higher percentage of protection indicates greater anti-inflammatory activity.

Anti_inflammatory_Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR Signaling_Cascade Intracellular Signaling (e.g., MAPK, NF-κB) TNFR->Signaling_Cascade HuR_Activation HuR Activation Signaling_Cascade->HuR_Activation HuR_mRNA_Complex HuR-mRNA Complex HuR_Activation->HuR_mRNA_Complex HuR binds mRNA mRNA Pro-inflammatory mRNA (e.g., IL-6, IL-8, CCL2) mRNA->HuR_mRNA_Complex Translation Translation HuR_mRNA_Complex->Translation Stabilizes mRNA Inflammatory_Mediators Inflammatory Mediators (Cytokines, Chemokines) Translation->Inflammatory_Mediators Inflammation Inflammation Inflammatory_Mediators->Inflammation MMP This compound (Proposed) MMP->HuR_mRNA_Complex Inhibits Binding MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_attach Incubate 24h (Cell Attachment) seed_cells->incubate_attach add_compound Add Serial Dilutions of This compound incubate_attach->add_compound incubate_treat Incubate 24-72h (Treatment) add_compound->incubate_treat add_mtt Add MTT Reagent (Yellow) incubate_treat->add_mtt incubate_formazan Incubate 3-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Add Solubilizing Agent (e.g., DMSO) incubate_formazan->solubilize measure_abs Measure Absorbance at 570 nm (Purple) solubilize->measure_abs analyze Calculate % Viability & Determine IC50 measure_abs->analyze end_node End analyze->end_node Enzymatic_Conversion MMP This compound Binary_Complex Binary Complex [E-FADox • MMP] MMP->Binary_Complex VAO_Eox Vanillyl-Alcohol Oxidase (E-FADox) VAO_Eox->Binary_Complex Intermediate_Complex [E-FADred • p-Quinone Methide] Binary_Complex->Intermediate_Complex Flavin Reduction Methanol Methanol (CH₃OH) Intermediate_Complex->Methanol Release HBA 4-Hydroxybenzaldehyde Intermediate_Complex->HBA Hydrolysis VAO_Ered Reduced Enzyme (E-FADredH₂) Intermediate_Complex->VAO_Ered H2O H₂O H2O->HBA VAO_Ered->VAO_Eox Reoxidation O2 O₂ O2->VAO_Eox H2O2 H₂O₂ O2->H2O2

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Methoxymethyl)phenol from p-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)phenol, also known as p-hydroxybenzyl methyl ether, is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure combines a phenolic hydroxyl group with a methoxymethyl ether, offering multiple sites for further functionalization. This document provides a detailed protocol for the synthesis of this compound from the readily available starting material, p-cresol (B1678582). The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for the formation of ethers. In this reaction, the hydroxyl group of p-cresol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to displace a halide from a methoxymethylating agent, such as chloromethyl methyl ether (MOM-Cl).

Chemical Reaction Pathway

The synthesis of this compound from p-cresol proceeds through a nucleophilic substitution reaction (SN2), as depicted in the following pathway:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_cresol p-Cresol phenoxide p-Methylphenoxide p_cresol->phenoxide + Base base Base (e.g., NaOH) mom_cl Chloromethyl methyl ether (MOM-Cl) product This compound phenoxide->product + MOM-Cl salt Salt (e.g., NaCl)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from p-cresol.

Materials and Equipment:

  • p-Cresol

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Chloromethyl methyl ether (MOM-Cl)

  • Diethyl ether

  • Hydrochloric acid (HCl), 6M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • Deprotonation of p-Cresol: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq.) in an appropriate solvent such as tetrahydrofuran (B95107) (THF) or water. Add a strong base, such as sodium hydroxide (1.1 eq.), and stir the mixture at room temperature until the p-cresol has completely dissolved and formed the sodium p-methylphenoxide salt. For a lab-scale reaction, one might start with approximately 1 gram of p-cresol.[1]

  • Addition of Methoxymethylating Agent: Cool the reaction mixture in an ice bath. Slowly add chloromethyl methyl ether (1.1 eq.) dropwise to the stirred solution. Caution: Chloromethyl methyl ether is a carcinogen and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted p-cresol, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent, or by vacuum distillation.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.

G start Start deprotonation Deprotonation of p-Cresol with Base start->deprotonation addition Addition of Chloromethyl methyl ether deprotonation->addition reaction Reaction at Room Temperature (12-24h) addition->reaction workup Aqueous Work-up and Extraction with Diethyl Ether reaction->workup washing Washing of Organic Layer workup->washing drying Drying and Concentration washing->drying purification Purification (Column Chromatography or Distillation) drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound. Please note that the yield and purity are typical values for Williamson ether syntheses of phenols and may vary based on specific reaction conditions and scale.

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )Role
p-CresolC₇H₈O108.14Starting Material
Sodium HydroxideNaOH40.00Base
Chloromethyl methyl etherC₂H₅ClO80.51Alkylating Agent
This compoundC₈H₁₀O₂138.16Product

Table 2: Reaction Parameters and Expected Results

ParameterValue/Range
Reaction Temperature0°C to Room Temperature
Reaction Time12 - 24 hours
Expected Yield70 - 90%
Expected Purity (after purification)>98%

Table 3: Spectroscopic Data for this compound

Spectroscopic TechniqueExpected Chemical Shifts (δ, ppm)
¹H NMR (CDCl₃)~6.8-7.2 (m, 4H, Ar-H), ~5.1 (s, 1H, Ar-OH), ~4.6 (s, 2H, O-CH₂-O), ~3.4 (s, 3H, O-CH₃)
¹³C NMR (CDCl₃)~155 (C-OH), ~130 (Ar-C), ~115 (Ar-CH), ~95 (O-CH₂-O), ~56 (O-CH₃)

Note: The exact chemical shifts may vary depending on the solvent and spectrometer frequency. The predicted NMR data is based on typical values for similar aromatic ethers.

References

Application Notes and Protocols for the Quantification of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)phenol is a phenolic compound of interest in pharmaceutical and chemical research. Accurate and reliable quantification of this analyte is essential for purity assessment, stability studies, impurity profiling, and quality control. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively published, the following protocols are based on established methods for structurally similar phenolic compounds and provide a strong foundation for method development and validation.

Method Selection

The choice between HPLC and GC-MS depends on several factors, including the sample matrix, required sensitivity, and the volatility of the analyte. HPLC is a versatile and robust technique for non-volatile or thermally labile compounds like phenols. GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds; however, it often requires a derivatization step for polar analytes like this compound to improve chromatographic performance.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of phenolic compounds using HPLC-UV and GC-MS. These values are representative and should be established for this compound through method validation.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization)
Limit of Detection (LOD) 0.01 – 0.5 µg/mL[1][2]0.01 – 1 ng/mL
Limit of Quantification (LOQ) 0.03 – 1.5 µg/mL[1][2]0.05 – 5 ng/mL
Linearity (R²) > 0.999[3]> 0.995
Accuracy (Recovery) 95.9% – 101.12%[1][3]Typically 90% – 110%
Precision (RSD) < 5%[1]< 15%[4]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of phenolic compounds due to its robustness and versatility.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid or Phosphoric acid (HPLC grade)

  • 0.45 µm syringe filters (e.g., PTFE, nylon)

2. Instrumentation

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4. Sample Preparation

  • Solid Samples: Accurately weigh a known amount of the homogenized sample and dissolve it in methanol or the mobile phase to achieve a concentration within the calibration range. Use sonication if necessary to ensure complete dissolution.

  • Liquid Samples: Depending on the matrix, perform a liquid-liquid extraction or a solid-phase extraction (SPE). For example, acidify the aqueous sample and extract with a water-immiscible organic solvent like ethyl acetate (B1210297). Dry the organic extract over anhydrous sodium sulfate (B86663) and reconstitute in the mobile phase.

  • Filter all sample solutions through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

  • Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient or isocratic elution with Mobile Phase A and B. A typical starting point is a gradient from 30% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 222 nm and 282 nm, similar to 4-Methoxyphenol). A DAD is recommended to confirm peak purity.[4]

6. Data Analysis

  • Inject the working standard solutions to establish the retention time and to construct a calibration curve by plotting peak area versus concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram based on its retention time.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample (Dissolve/Extract & Filter) inject_sample Inject Sample prep_sample->inject_sample hplc_setup Set Up HPLC Conditions hplc_setup->prep_std hplc_setup->prep_sample cal_curve Generate Calibration Curve inject_std->cal_curve quantify Identify & Quantify Analyte inject_sample->quantify cal_curve->quantify

General workflow for HPLC quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and selectivity for the analysis of this compound. A derivatization step is highly recommended to improve its volatility and chromatographic peak shape.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • High-purity solvents (e.g., methanol, ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Derivatization agent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[5]

  • Internal Standard (IS): e.g., a structurally similar compound not present in the sample.

2. Instrumentation

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

  • Capillary column suitable for phenol (B47542) analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Data acquisition and processing software.

3. Sample Preparation and Derivatization

  • Extraction: Use the same extraction procedure as described for the HPLC method to isolate this compound into a volatile organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the extract over anhydrous sodium sulfate. Concentrate the extract to a volume of approximately 100-200 µL under a gentle stream of nitrogen.

  • Derivatization: Add the internal standard. Add 50-100 µL of the derivatization agent (e.g., BSTFA). Cap the vial tightly and heat at 60-70 °C for 30 minutes.[5] Cool to room temperature before injection.

4. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity and specificity. Monitor at least three characteristic ions for the derivatized this compound and the internal standard. A full scan acquisition can be used for initial identification.

5. Data Analysis

  • Prepare a series of calibration standards of this compound, add the internal standard, and derivatize them in the same manner as the samples.

  • Inject the derivatized standards to generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Inject the derivatized sample.

  • Identify the derivatized analyte peak based on its retention time and the presence of the selected ions.

  • Quantify the analyte by comparing its peak area ratio to the calibration curve.

Derivatization Principle

Derivatization Analyte This compound (Polar, -OH group) Product Silylated Analyte (Non-polar, Volatile) Analyte->Product Derivatization (replaces active H) Agent Silylating Agent (e.g., BSTFA) Agent->Product

Silylation increases analyte volatility for GC.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-(Methoxymethyl)phenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Methoxymethyl)phenol is a member of the phenol (B47542) class of organic compounds and is of significant interest in pharmaceutical and chemical research due to its potential applications and presence as an impurity or degradation product.[1] Accurate and precise quantification of this compound in complex matrices, such as pharmaceutical formulations, environmental samples, or reaction mixtures, is crucial for quality control, stability studies, and safety assessment.[2] High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely adopted technique for the analysis of phenolic compounds due to its robustness, sensitivity, and ability to separate analytes from complex sample matrices.[2][3][4][5]

This application note provides a detailed protocol for the determination of this compound in complex mixtures using a stability-indicating reversed-phase HPLC (RP-HPLC) method. The methodology described herein is designed to be a starting point for method development and validation in a research or quality control laboratory setting.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • HPLC grade acetonitrile (B52724) (ACN)

  • HPLC grade methanol (B129727) (MeOH)

  • Ultrapure water (18.2 MΩ·cm)

  • Formic acid (≥98%)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL) or appropriate liquid-liquid extraction solvents (e.g., ethyl acetate, dichloromethane).

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Analytical column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[2]

  • Data acquisition and processing software.

Sample Preparation (Solid-Phase Extraction - SPE)

For the extraction of this compound from a complex aqueous matrix, a solid-phase extraction method is recommended to concentrate the analyte and remove interfering substances.[6][7]

  • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.[7]

  • Loading: Load 10 mL of the sample onto the conditioned SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities.

  • Elution: Elute the retained this compound with 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.[2]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[2]

HPLC Conditions

The following HPLC conditions are a starting point and may require optimization for specific sample matrices.

ParameterValue
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-12.1 min: 80% to 30% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 275 nm
Run Time 15 minutes

Data Presentation

The following tables summarize typical quantitative performance characteristics for the HPLC analysis of phenolic compounds, which can be expected for a validated method for this compound.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)

Table 2: Method Validation Parameters

ParameterTypical Performance
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample_receipt Sample Receipt spe_extraction Solid-Phase Extraction (SPE) sample_receipt->spe_extraction evaporation Evaporation & Reconstitution spe_extraction->evaporation filtration Filtration (0.45 µm) evaporation->filtration hplc_injection HPLC Injection filtration->hplc_injection chrom_separation Chromatographic Separation hplc_injection->chrom_separation uv_detection UV Detection chrom_separation->uv_detection data_acquisition Data Acquisition uv_detection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for HPLC analysis.

hplc_system solvent_reservoir Solvent Reservoir (Mobile Phase) pump Pump solvent_reservoir->pump injector Autosampler/Injector pump->injector column HPLC Column (Stationary Phase) injector->column detector UV Detector column->detector data_system Data System detector->data_system waste Waste detector->waste

Caption: Key components of the HPLC system.

Conclusion

The described RP-HPLC method provides a robust and reliable framework for the quantitative analysis of this compound in complex mixtures. The use of solid-phase extraction for sample preparation allows for the effective removal of matrix interferences and pre-concentration of the analyte, leading to improved sensitivity and accuracy. The method is suitable for use in quality control and stability testing environments.[8] It is recommended that this method be fully validated according to ICH guidelines or other relevant regulatory requirements before implementation for routine analysis.

References

Application Note: Identification of 4-(Methoxymethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the identification of 4-(Methoxymethyl)phenol using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a member of the phenol (B47542) class of compounds, characterized by a hydroxyl group attached to a benzene (B151609) ring. This protocol outlines the necessary steps from sample preparation, including derivatization, to GC-MS analysis and data interpretation. The methodologies provided are designed to ensure reliable and reproducible identification of the target analyte.

Introduction

This compound (C₈H₁₀O₂) is a phenolic compound of interest in various fields of chemical and pharmaceutical research. Accurate identification and quantification of such compounds are crucial for quality control, metabolic studies, and safety assessments. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and specificity for the analysis of volatile and semi-volatile compounds. Due to the polar nature of the hydroxyl group in phenols, derivatization is often employed to increase volatility and improve chromatographic peak shape.[1] This protocol will focus on a silylation derivatization method followed by GC-MS analysis for the robust identification of this compound.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method will depend on the matrix of the sample (e.g., aqueous solution, organic mixture, solid matrix). The primary goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis.

1.1. For Liquid Samples (e.g., reaction mixtures, aqueous solutions):

  • To 10 mL of the liquid sample, add a suitable internal standard.

  • Perform a liquid-liquid extraction (LLE) by adding 20 mL of a suitable organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Vortex the mixture vigorously for 2 minutes.

  • Allow the layers to separate and carefully collect the organic phase.

  • Repeat the extraction twice more with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

1.2. For Solid Samples:

  • Weigh approximately 1 g of the homogenized solid sample into a glass vial.

  • Add an appropriate amount of internal standard.

  • Add 10 mL of a suitable organic solvent (e.g., methanol, ethyl acetate) and sonicate for 15 minutes to dissolve the analyte.

  • Filter the solution to remove any particulate matter.

  • Proceed with the derivatization step.

Derivatization (Silylation)

To improve the chromatographic properties of this compound, a silylation reaction is performed to convert the polar hydroxyl group into a less polar trimethylsilyl (B98337) (TMS) ether.

  • To 1 mL of the prepared sample extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial tightly.

  • Heat the mixture at 70°C for 30 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Instrument-specific optimization may be required.

Parameter Value
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature280°C
Injection ModeSplitless (split valve open after 1 min)
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Transfer Line Temp.280°C
Ion Source Temp.230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range35 - 450 amu
Scan ModeFull Scan for identification, Selected Ion Monitoring (SIM) for quantification

Data Presentation

Identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum or library data.

Quantitative Data for this compound
Parameter Value Source
Molecular Weight138.16 g/mol PubChem
Kovats Retention Index (Semi-standard non-polar column)1306PubChem[2]

Note: The Kovats Retention Index is a relative measure of retention and helps in comparing retention data across different systems.

Expected Mass Spectrum Fragments

The mass spectrum of underivatized this compound is characterized by specific fragment ions. The molecular ion peak ([M]⁺) is expected at m/z 138.

Mass-to-Charge Ratio (m/z) Relative Intensity Interpretation
138ModerateMolecular Ion [M]⁺
137Moderate[M-H]⁺
107High (Base Peak)[M-OCH₃]⁺ or [M-CH₂OH]⁺

Data sourced from PubChem.[2]

Experimental Workflow Diagram

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation sample Sample (Liquid or Solid) extraction Liquid-Liquid or Solid-Liquid Extraction sample->extraction concentrate Concentration extraction->concentrate add_reagent Add Silylation Reagent (BSTFA) concentrate->add_reagent heat Heat at 70°C for 30 min add_reagent->heat injection Inject 1 µL into GC-MS heat->injection separation GC Separation injection->separation detection MS Detection (EI, Full Scan) separation->detection retention_time Retention Time Analysis detection->retention_time mass_spectrum Mass Spectrum Analysis detection->mass_spectrum identification Compound Identification retention_time->identification mass_spectrum->identification

References

Application Notes and Protocols: 4-(Methoxymethyl)phenol as a Substrate for Vanillyl-Alcohol Oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillyl-alcohol oxidase (VAO) is a flavoenzyme belonging to the VAO/PCMH family of oxidoreductases, which catalyzes the oxidation of a variety of para-substituted phenolic compounds.[1] This enzyme, originating from the fungus Penicillium simplicissimum, holds significant promise as a biocatalyst in the production of valuable aromatic compounds.[2][3] Notably, 4-(methoxymethyl)phenol is considered a key physiological substrate for VAO, as it is a known inducer of the enzyme's expression.[1][4] The enzymatic reaction involves the oxidative demethylation of this compound, yielding 4-hydroxybenzaldehyde (B117250) and methanol.[5] This application note provides detailed protocols and quantitative data for the use of this compound as a substrate for VAO, targeting researchers in biocatalysis, enzymology, and drug development.

Quantitative Data Summary

The following tables summarize the kinetic parameters of vanillyl-alcohol oxidase with this compound as a substrate.

Table 1: Kinetic Parameters for Vanillyl-Alcohol Oxidase with this compound

ParameterValueReference
Turnover Rate (kcat)3.1 s⁻¹[6][7]
Rate of Flavin Reduction3.3 s⁻¹[6][7]
Reoxidation Rate of Reduced Binary Complex1.5 x 10⁵ M⁻¹s⁻¹[6][7]
Reoxidation Rate of Free-Reduced Enzyme3.1 x 10⁵ M⁻¹s⁻¹[6][7]
Anaerobic Decay of Intermediate0.01 s⁻¹[6][7]

Table 2: Spectral Properties of the Intermediate

PropertyValueReference
Absorption Maximum (pH-independent)364 nm[6][7]
Molar Extinction Coefficient (ε₃₆₄ nm)46 mM⁻¹cm⁻¹[6][7]

Enzymatic Reaction and Mechanism

Vanillyl-alcohol oxidase catalyzes the oxidative demethylation of this compound to 4-hydroxybenzaldehyde. The reaction proceeds through a ternary complex mechanism where the flavin reduction is the rate-limiting step.[6][7] An important feature of this catalytic cycle is the formation of a p-quinone methide intermediate.[2][7] The carbonylic oxygen atom in the final product, 4-hydroxybenzaldehyde, originates from a water molecule.[6][7]

Enzymatic_Reaction_Mechanism cluster_enzyme Vanillyl-Alcohol Oxidase (VAO) cluster_substrates_products Substrates & Products E_FAD VAO-FAD (Oxidized) E_FADH2_Substrate VAO-FADH₂-Substrate Complex E_FAD->E_FADH2_Substrate Substrate Binding E_FADH2_Intermediate VAO-FADH₂-p-quinone methide E_FADH2_Substrate->E_FADH2_Intermediate Hydride Transfer (Rate-limiting) E_FAD_Product VAO-FAD-Product Complex E_FADH2_Intermediate->E_FAD_Product Hydrolysis H2O2 H₂O₂ E_FADH2_Intermediate->H2O2 Forms E_FAD_Product->E_FAD Product Release Product 4-Hydroxybenzaldehyde E_FAD_Product->Product Methanol Methanol E_FAD_Product->Methanol Substrate This compound Substrate->E_FAD Binds O2 O₂ O2->E_FADH2_Intermediate Reoxidation H2O H₂O H2O->E_FADH2_Intermediate Attacks Intermediate

Caption: Proposed reaction mechanism of vanillyl-alcohol oxidase with this compound.

Experimental Protocols

A. Vanillyl-Alcohol Oxidase Activity Assay

This protocol describes a spectrophotometric assay to determine the activity of vanillyl-alcohol oxidase with this compound as the substrate. The assay is based on monitoring the formation of 4-hydroxybenzaldehyde, which absorbs light at a specific wavelength.

Materials:

  • Vanillyl-alcohol oxidase (purified)

  • This compound

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes

Procedure:

  • Prepare a 2 mM stock solution of this compound in 50 mM potassium phosphate buffer, pH 7.5.

  • Set up the spectrophotometer to measure absorbance at 340 nm, the wavelength at which the product, vanillin (B372448) (structurally similar to 4-hydroxybenzaldehyde), has a known molar extinction coefficient.[8] The temperature should be maintained at 25°C.[4]

  • To a quartz cuvette, add:

    • X µL of 50 mM potassium phosphate buffer (pH 7.5)

    • Y µL of 2 mM this compound stock solution (to achieve desired final concentration, e.g., 1 mM)

    • Make up the volume to a final volume of (1000 - Z) µL with buffer.

  • Incubate the cuvette in the thermostatted cell holder for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding Z µL of the purified vanillyl-alcohol oxidase solution. The final enzyme concentration should be in the range of 50 µg/mL.[4]

  • Immediately mix the contents of the cuvette by gentle inversion.

  • Monitor the increase in absorbance at 340 nm over time. Record the data for a sufficient period to determine the initial linear rate of the reaction.

Data Analysis:

The initial reaction rate can be calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law:

Rate (M/s) = (ΔA/Δt) / (ε * l)

Where:

  • ΔA/Δt is the change in absorbance per unit time (from the slope of the linear phase).

  • ε is the molar extinction coefficient of the product at 340 nm (for vanillin, ε ≈ 14,000 M⁻¹cm⁻¹).[8]

  • l is the path length of the cuvette (typically 1 cm).

Enzyme activity is often expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

B. Experimental Workflow

The following diagram illustrates the general workflow for studying the enzymatic activity of vanillyl-alcohol oxidase with this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Buffer and Substrate Stock Solutions Reaction_Setup Set up Reaction Mixture in Cuvette Reagent_Prep->Reaction_Setup Enzyme_Prep Purify/Prepare Vanillyl-Alcohol Oxidase Initiation Add Enzyme to Initiate Reaction Enzyme_Prep->Initiation Incubation Equilibrate Temperature Reaction_Setup->Incubation Incubation->Initiation Measurement Monitor Absorbance Change at 340 nm Initiation->Measurement Rate_Calculation Calculate Initial Reaction Rate Measurement->Rate_Calculation Kinetics_Determination Determine Kinetic Parameters (Km, Vmax, kcat) Rate_Calculation->Kinetics_Determination

Caption: General experimental workflow for VAO activity assay.

Applications in Drug Development and Biocatalysis

Vanillyl-alcohol oxidase is a versatile biocatalyst with broad substrate specificity, making it a valuable tool in various applications.[9] Its ability to perform oxidations, deaminations, demethylations, and hydroxylations on phenolic compounds is of significant interest.[9] In the context of drug development, VAO can be employed in the synthesis of pharmaceutical intermediates and metabolites. The enzymatic conversion of substrates like this compound can lead to the production of valuable building blocks for more complex molecules. Furthermore, understanding the interaction of VAO with various phenolic compounds can provide insights into the metabolism of xenobiotics and the design of novel biocatalytic processes for green chemistry applications.

Conclusion

This compound serves as an excellent substrate for studying the catalytic mechanism and activity of vanillyl-alcohol oxidase. The detailed protocols and compiled data in this application note provide a solid foundation for researchers to utilize this enzyme-substrate system in their studies, from fundamental enzymology to applied biocatalysis and drug development. The provided workflows and mechanistic diagrams offer a clear visual guide to the experimental setup and the underlying biochemical processes.

References

Application Notes and Protocols: Utilizing 4-(Methoxymethyl)phenol in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of 4-(Methoxymethyl)phenol in enzyme kinetic studies. This compound serves as a valuable substrate for investigating the catalytic mechanisms of various oxidoreductases, particularly vanillyl-alcohol oxidase (VAO). Its enzymatic conversion to 4-hydroxybenzaldehyde (B117250) allows for straightforward kinetic analysis. This guide offers comprehensive experimental procedures, data presentation formats, and visual diagrams to facilitate the study of enzyme kinetics, enabling researchers to elucidate reaction mechanisms and screen for potential enzyme inhibitors.

Introduction

This compound is a phenolic compound that has been instrumental in characterizing the kinetics of flavoprotein oxidoreductases.[1][2][3] It is a derivative of p-cresol (B1678582) where a methyl hydrogen is substituted with a methoxy (B1213986) group.[4] The study of its interaction with enzymes provides insights into substrate specificity, catalytic mechanisms, and the formation of reaction intermediates. This application note focuses on its use as a substrate for vanillyl-alcohol oxidase (VAO) and provides a framework for its potential application with other phenol-oxidizing enzymes like peroxidases and tyrosinases.

Application: Substrate for Vanillyl-Alcohol Oxidase (VAO)

This compound is a well-characterized substrate for the flavoprotein vanillyl-alcohol oxidase (VAO) from Penicillium simplicissimum.[1][3] The enzyme catalyzes the oxidative demethylation of this compound to produce 4-hydroxybenzaldehyde and methanol.[3] This reaction involves the reduction of the FAD cofactor within the enzyme, which is subsequently reoxidized by molecular oxygen to produce hydrogen peroxide.[3]

The catalytic mechanism is a ternary complex mechanism where the flavin reduction is the rate-limiting step.[1][2] A key feature of this reaction is the formation of a transient p-quinone methide intermediate.[1][2][3]

Quantitative Kinetic Data

The following table summarizes the key kinetic parameters for the interaction of this compound with vanillyl-alcohol oxidase.

ParameterValueEnzymeConditionsReference
Turnover Rate (k_cat)3.1 s⁻¹Vanillyl-Alcohol OxidaseSaturating oxygen[1][2]
Rate of Flavin Reduction3.3 s⁻¹Vanillyl-Alcohol OxidaseAnaerobic[1][2]
Reoxidation Rate (Enzyme-Product Complex)1.5 x 10⁵ M⁻¹s⁻¹Vanillyl-Alcohol Oxidase-[1][2]
Reoxidation Rate (Free Reduced Enzyme)3.1 x 10⁵ M⁻¹s⁻¹Vanillyl-Alcohol Oxidase-[1][2]
Experimental Protocol: Steady-State Kinetics of VAO with this compound

This protocol outlines the determination of steady-state kinetic parameters for VAO using this compound as a substrate by monitoring the formation of 4-hydroxybenzaldehyde.

Materials:

  • Vanillyl-alcohol oxidase (VAO)

  • This compound

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it to various concentrations in 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of VAO of known concentration in the same buffer.

  • Assay Setup:

    • In a quartz cuvette, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and varying concentrations of this compound (e.g., 25, 50, 100, 250, 500 µM).

    • Pre-incubate the mixture at a constant temperature (e.g., 25 °C) for 5 minutes.

  • Initiation of Reaction:

    • Initiate the reaction by adding a small, fixed amount of VAO to the cuvette.

    • Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of 4-hydroxybenzaldehyde.

  • Data Acquisition:

    • Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for 4-hydroxybenzaldehyde at 340 nm is required).

    • Plot the initial velocities against the corresponding this compound concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the K_m and V_max values. A Lineweaver-Burk plot (double-reciprocal plot) can also be used for this purpose.[5]

Potential Applications with Other Enzymes

Peroxidases

Peroxidases, such as horseradish peroxidase (HRP), catalyze the oxidation of a wide range of phenolic compounds in the presence of hydrogen peroxide.[6][7] this compound could potentially serve as a substrate for HRP, leading to the formation of phenoxy radicals.[6]

Tyrosinases

Tyrosinases are copper-containing enzymes that catalyze the hydroxylation of monophenols to o-diphenols and the subsequent oxidation of o-diphenols to o-quinones.[8][9] It is plausible that this compound could act as a substrate or a competitive inhibitor of tyrosinase due to its structural similarity to the natural substrate, L-tyrosine.[8][10]

General Protocol for Screening Phenolic Compounds

This protocol provides a general framework for assessing the interaction of this compound with other phenol-oxidizing enzymes.

Objective: To determine if this compound is a substrate or inhibitor of a target enzyme.

Materials:

  • Target enzyme (e.g., Horseradish Peroxidase, Mushroom Tyrosinase)

  • This compound

  • Known substrate for the target enzyme (e.g., L-DOPA for tyrosinase, ABTS for peroxidase)

  • Appropriate buffer system for the target enzyme

  • Hydrogen peroxide (for peroxidases)

  • Spectrophotometer

Procedure:

  • Substrate Assay:

    • Set up a reaction mixture containing the appropriate buffer, this compound at various concentrations, and the target enzyme. For peroxidases, include a fixed concentration of H₂O₂.

    • Monitor for product formation using a suitable spectrophotometric method. A spectral scan may be necessary to identify the λ_max of any new product formed.

    • If a reaction occurs, proceed to determine the kinetic parameters as described in section 2.2.

  • Inhibition Assay:

    • Set up a reaction mixture containing the buffer, a fixed concentration of the known substrate, and varying concentrations of this compound.

    • Initiate the reaction by adding the enzyme.

    • Monitor the rate of the reaction and compare it to a control reaction without this compound.

    • A decrease in the reaction rate indicates inhibition. Determine the IC₅₀ value and the mode of inhibition (competitive, non-competitive, etc.) through further kinetic experiments.

Visualizations

Catalytic Cycle of Vanillyl-Alcohol Oxidase

VAO_Catalytic_Cycle cluster_legend Legend E_FADox E-FADox: Oxidized Enzyme E_FADox_S E-FADox • S E_FADox->E_FADox_S + S E_FADred_P E-FADred • P E_FADox_S->E_FADred_P Flavin Reduction (rate-limiting) E_FADred E-FADred: Reduced Enzyme E_FADred_P->E_FADred - P E_FADred->E_FADox + O2 - H2O2 S S: this compound P P: p-Quinone Methide

Caption: Catalytic cycle of vanillyl-alcohol oxidase with this compound.

Experimental Workflow for Enzyme Kinetic Analysis

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) assay Enzyme Assay Setup (Varying Substrate Concentrations) prep->assay reaction Initiate Reaction (Add Enzyme) assay->reaction data Data Acquisition (Spectrophotometry) reaction->data analysis Data Analysis (Michaelis-Menten / Lineweaver-Burk) data->analysis results Determine Kinetic Parameters (Km, Vmax, kcat) analysis->results

Caption: General workflow for determining enzyme kinetic parameters.

Proposed Reaction of this compound with VAO

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products reactant This compound intermediate [VAO (FADH2) • p-Quinone Methide] reactant->intermediate + VAO (FAD) enzyme_oxidized VAO (FAD) product1 4-Hydroxybenzaldehyde intermediate->product1 product2 Methanol intermediate->product2 enzyme_reduced VAO (FADH2) intermediate->enzyme_reduced

Caption: Proposed reaction pathway for the oxidation of this compound by VAO.

References

Application Notes and Protocols for Studying the Antimicrobial Activity of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of protocols to evaluate the antimicrobial properties of 4-(Methoxymethyl)phenol. The methodologies outlined below are based on established standards for antimicrobial susceptibility testing and are intended to guide researchers in the systematic investigation of this compound's potential as an antimicrobial agent.

Introduction

This compound is a phenolic compound with a structure that suggests potential biological activity.[1] Phenolic compounds are a well-known class of antimicrobials that can exert their effects through various mechanisms, including disruption of cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. The protocols detailed herein will enable the determination of the compound's spectrum of activity and potency against a panel of clinically relevant bacteria.

Data Presentation

Quantitative data from the antimicrobial assays should be recorded and summarized in the following tables for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismGram StainMIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test OrganismGram StainMBC (µg/mL)Positive Control (e.g., Gentamicin) MBC (µg/mL)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative

Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)

Test OrganismGram StainZone of Inhibition (mm) at X µ g/disk Positive Control (e.g., Gentamicin) Zone of Inhibition (mm)
Staphylococcus aureusGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial activity of this compound. These protocols are based on widely accepted methods for antimicrobial susceptibility testing.[2][3]

  • This compound (ensure high purity)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (B569324) (MHA)

  • Sterile 96-well microtiter plates

  • Sterile petri dishes

  • Sterile paper disks (6 mm diameter)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer

  • Incubator (37°C)

  • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing sterile saline or MHB.

  • Vortex the tube to ensure a homogenous suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This can be done visually or using a spectrophotometer at 625 nm.

  • For broth microdilution, the inoculum will be further diluted as described in the protocol.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of this compound dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation:

    • Dilute the standardized bacterial suspension (from step 3.2) in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive control: A well containing a known antibiotic (e.g., Gentamicin) with the bacterial inoculum.

    • Negative control (growth control): A well containing MHB and the bacterial inoculum with the same concentration of DMSO used for the test compound.

    • Sterility control: A well containing only MHB.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the MIC determination, take a loopful of broth from each well that showed no visible growth.

  • Streak the broth onto separate MHA plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no bacterial growth (or a ≥99.9% reduction in the initial inoculum) on the MHA plate.

This method assesses the susceptibility of bacteria to the antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

  • Preparation of Agar Plates:

    • Pour molten MHA into sterile petri dishes to a uniform depth of approximately 4 mm and allow it to solidify.

  • Inoculation:

    • Dip a sterile cotton swab into the standardized bacterial suspension (0.5 McFarland).

    • Remove excess inoculum by pressing the swab against the inside of the tube.

    • Evenly swab the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place sterile paper disks (6 mm) onto the inoculated agar surface.

    • Pipette a known amount of the this compound solution (at a specific concentration) onto each disk.

    • Place a positive control disk (e.g., Gentamicin) and a negative control disk (impregnated with DMSO) on the same plate.

  • Incubation:

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_followup Follow-up Analysis cluster_results Data Analysis prep_compound Prepare this compound Stock Solution mic_assay Broth Microdilution (MIC Determination) prep_compound->mic_assay disk_assay Disk Diffusion Assay prep_compound->disk_assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic_assay prep_inoculum->disk_assay mbc_assay MBC Determination mic_assay->mbc_assay analyze_mic Record MIC mic_assay->analyze_mic analyze_zone Measure Zone of Inhibition disk_assay->analyze_zone analyze_mbc Record MBC mbc_assay->analyze_mbc

Caption: Workflow for assessing the antimicrobial activity of this compound.

Since the specific microbial target of this compound is unknown, this diagram illustrates a hypothetical mechanism where a phenolic compound disrupts bacterial quorum sensing, a common cell-to-cell communication pathway that regulates virulence.

signaling_pathway cluster_bacterium Bacterial Cell autoinducer_synthesis Autoinducer Synthesis autoinducer Autoinducers (AHLs) autoinducer_synthesis->autoinducer receptor Receptor Protein autoinducer->receptor Binds to gene_expression Virulence Gene Expression receptor->gene_expression Activates biofilm Biofilm Formation gene_expression->biofilm toxin Toxin Production gene_expression->toxin compound This compound compound->receptor Inhibits Binding

Caption: Hypothetical inhibition of a bacterial quorum sensing pathway by this compound.

References

Application Notes and Protocols: 4-(Methoxymethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)phenol, also known as p-hydroxybenzyl methyl ether, is a versatile organic building block with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a reactive phenolic hydroxyl group and a methoxymethyl moiety, allows for a range of chemical transformations. The methoxymethyl group can serve as a stable protecting group for the phenolic hydroxyl, or it can be a precursor to other functional groups, such as an aldehyde. These attributes make this compound a valuable tool in multistep synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValueReference
Molecular Formula C₈H₁₀O₂[1]
Molecular Weight 138.16 g/mol [1]
Appearance Colorless solid
Melting Point 81.5-82.5 °C[2]
Boiling Point 222.8 °C at 760 mmHg[3]
CAS Number 5355-17-9[1]
Solubility Soluble in common organic solvents such as methanol (B129727), benzene, and petroleum ether.[2]

Applications in Organic Synthesis

As a Precursor to Bioactive Molecules

This compound serves as a key starting material in the synthesis of various bioactive compounds. The phenolic hydroxyl group can undergo facile derivatization, while the methoxymethyl group can be transformed into other functionalities.

One notable application is its use as a precursor for the synthesis of 4-hydroxybenzaldehyde (B117250). This transformation involves the oxidative demethylation of the methoxymethyl group. 4-Hydroxybenzaldehyde is a crucial intermediate in the production of pharmaceuticals, agrochemicals, and fragrances.

As a Protecting Group

The methoxymethyl (MOM) ether is a widely used protecting group for phenols due to its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.[4][5][6] While this compound itself is a stable molecule, the underlying principle of the MOM protection strategy is central to its utility. In a synthetic route, a phenolic hydroxyl group can be protected as a methoxymethyl ether, and upon completion of subsequent reaction steps, the phenol (B47542) can be regenerated.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from p-hydroxybenzyl alcohol.

Reaction:

p-Hydroxybenzyl alcohol + Methanol → this compound

Materials:

  • p-Hydroxybenzyl alcohol

  • Methanol

  • Cation exchange resin (e.g., Amberlite IR-120)

Procedure:

  • A solution of p-hydroxybenzyl alcohol in methanol is prepared.

  • A cation exchange resin is added to the solution.

  • The mixture is refluxed for several hours.

  • Upon completion of the reaction, the resin is filtered off.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude product is purified by recrystallization from a suitable solvent system, such as benzene-petroleum ether, to afford pure this compound.[2]

Quantitative Data:

ProductYieldMelting Point
This compound60%81.5-82.5 °C
Oxidative Demethylation of this compound to 4-Hydroxybenzaldehyde

This protocol outlines the enzymatic conversion of this compound to 4-hydroxybenzaldehyde.

Reaction:

This compound + O₂ → 4-Hydroxybenzaldehyde + Formaldehyde + H₂O

Materials:

  • This compound

  • Vanillyl-alcohol oxidase (enzyme)

  • Phosphate (B84403) buffer (pH 7.5)

  • Oxygen supply

Procedure:

  • A solution of this compound is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • The enzyme, vanillyl-alcohol oxidase, is added to the solution.

  • The reaction mixture is stirred at room temperature with a continuous supply of oxygen.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or TLC).

  • Upon completion, the reaction mixture is worked up by extracting the product with an organic solvent.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • The crude 4-hydroxybenzaldehyde can be further purified by column chromatography or recrystallization.

Synthetic Workflow and Signaling Pathway Diagrams

The following diagrams illustrate key concepts related to the application of this compound.

G A p-Hydroxybenzyl Alcohol B This compound A->B Methanol, Acid Catalyst C Further Functionalization (e.g., Etherification, Esterification) B->C D Oxidative Demethylation B->D Vanillyl-alcohol oxidase F Pharmaceuticals / Agrochemicals C->F E 4-Hydroxybenzaldehyde D->E E->F

Caption: Synthetic utility of this compound as a building block.

G cluster_0 Protection cluster_1 Deprotection A Phenol-containing Molecule (R-OH) B MOM-protected Intermediate (R-OMOM) A->B Protection Reagent (e.g., MOM-Cl) C MOM-protected Intermediate (R-OMOM) B->C Synthetic Transformations on R D Deprotected Phenol (R-OH) C->D Acidic Conditions

Caption: General workflow for the use of a methoxymethyl (MOM) protecting group for phenols.

References

Application of 4-(Methoxymethyl)phenol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)phenol and its derivatives are emerging as compounds of interest in medicinal chemistry due to their potential therapeutic properties. As phenolic compounds, they are anticipated to possess antioxidant, anti-inflammatory, and antimicrobial activities. The presence of the methoxymethyl group can influence the compound's lipophilicity and ability to interact with biological targets, making it a promising scaffold for drug design and development. This document provides a comprehensive overview of the current understanding of this compound's applications in medicinal chemistry, including detailed experimental protocols for its evaluation and a summary of available quantitative data for related compounds.

Biological Activities and Potential Applications

Research into phenolic compounds has established their role in modulating key signaling pathways related to inflammation and cellular stress responses. While specific data for this compound is limited, studies on the closely related compound, 4-methoxy-3-(methoxymethyl)phenol, have demonstrated notable anti-inflammatory and antimicrobial activities.[1] These biological effects are likely mediated through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of inflammatory and immune responses.

The potential therapeutic applications for this compound and its derivatives include:

  • Anti-inflammatory agents: For the treatment of inflammatory conditions.

  • Antioxidants: To combat oxidative stress-related diseases.

  • Antimicrobial agents: As potential leads for new antibiotics or antifungals.

  • Cancer therapeutics: By inducing apoptosis and inhibiting cancer cell proliferation.

Quantitative Data Summary

Quantitative data for this compound is not extensively available in the public domain. However, data from closely related methoxyphenol derivatives can provide valuable insights into its potential potency. The following tables summarize the biological activities of these related compounds.

Table 1: Anti-inflammatory Activity of Methoxyphenol Derivatives

Compound/DerivativeAssayCell Line/ModelIC50 (µM)Reference
DiapocyninInflammatory Mediator ProductionHuman Airway Cells20.3[2][3]
ResveratrolInflammatory Mediator ProductionHuman Airway Cells42.7[2][3]
2-MethoxyhydroquinoneInflammatory Mediator ProductionHuman Airway Cells64.3[2][3]
ApocyninInflammatory Mediator ProductionHuman Airway Cells146.6[2][3]
4-Amino-2-methoxyphenolInflammatory Mediator ProductionHuman Airway Cells410[2][3]

Table 2: Cytotoxicity of Phenolic Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineAssayIC50 (µg/mL)Reference
4-Allyl-2-methoxyphenyl propionateMCF-7 (Breast Cancer)MTT0.400[4]
4-Allyl-2-methoxyphenyl isobutanoateMCF-7 (Breast Cancer)MTT1.29[4]
4-Allyl-2-methoxyphenyl butanoateMCF-7 (Breast Cancer)MTT5.73[4]

Table 3: Antimicrobial Activity of Methoxyphenol Derivatives

CompoundMicroorganismMIC (mM)MBC (mM)Reference
EugenolS. aureus6.2512.5[5]
EugenolS. putrefaciens3.1256.25[5]
CapsaicinS. aureus12.5>12.5[5]
CapsaicinS. putrefaciens12.5>12.5[5]
VanillinS. aureus>12.5>12.5[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the medicinal chemistry applications of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (analytical grade)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • Add 100 µL of each dilution of the test compound to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Include a blank well containing 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the following formula:

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the DPPH radical) by plotting the percentage of inhibition against the concentration of the test compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce the edema induced by the injection of carrageenan, a phlogistic agent, into the paw of a rat.

Materials:

  • This compound

  • λ-Carrageenan

  • Saline solution (0.9% NaCl)

  • Male Wistar rats (180-220 g)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6 per group):

      • Control group (vehicle)

      • Positive control group (e.g., Indomethacin, 10 mg/kg)

      • Test groups (different doses of this compound)

    • Administer the vehicle, positive control, or test compound intraperitoneally or orally 30-60 minutes before carrageenan injection.[6]

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.[6]

  • Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[6]

  • Calculation:

    • Calculate the percentage of inhibition of edema for each group at each time point using the formula:

      where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Agar (B569324) Well Diffusion Assay

Principle: This method determines the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth on an agar plate.

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer (6 mm diameter)

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Inoculation of Agar Plates: Spread the microbial inoculum evenly over the surface of the MHA plates using a sterile cotton swab.

  • Well Preparation: Aseptically create wells (6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[7]

  • Application of Test Compound:

    • Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO).

    • Add a fixed volume (e.g., 100 µL) of each concentration of the test compound into the wells.[7]

    • Include a positive control (standard antibiotic) and a negative control (solvent).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[8]

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Cytotoxicity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be quantified spectrophotometrically.

Materials:

  • This compound

  • Cancer cell line (e.g., MCF-7)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Cell culture medium and supplements

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

  • Calculation: Determine the IC50 value, the concentration at which 50% of the cells are killed.

Signaling Pathway Analysis

NF-κB and MAPK Signaling Pathways

Phenolic compounds are known to exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

  • MAPK Pathway: This pathway consists of a cascade of protein kinases (ERK, JNK, and p38) that are activated by various extracellular stimuli, leading to the activation of transcription factors involved in inflammation.

The inhibitory effect of this compound on these pathways can be investigated using techniques like Western blotting to measure the phosphorylation status of key proteins in the cascades.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocation Gene Pro-inflammatory Gene Transcription Phenol This compound Phenol->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway Stimuli Stress / Growth Factors MAPKKK MAPKKK Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates Response Inflammatory Response TranscriptionFactors->Response leads to Phenol This compound Phenol->MAPKKK inhibits

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Western Blot Protocol for MAPK Pathway Analysis

Principle: Western blotting is used to detect the phosphorylation status of key MAPK proteins (ERK, JNK, p38) in cells treated with this compound.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • This compound

  • LPS (Lipopolysaccharide) for stimulation

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38, β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, PVDF membranes, and Western blot apparatus

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Pre-treat cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate protein lysates (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add a chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to the total protein levels.

Experimental_Workflow A Cell Culture & Treatment with this compound B Stimulation (e.g., LPS) A->B C Protein Extraction & Quantification B->C D SDS-PAGE C->D E Western Blotting (Transfer to Membrane) D->E F Immunodetection (Primary & Secondary Antibodies) E->F G Signal Detection (Chemiluminescence) F->G H Data Analysis (Densitometry) G->H

Caption: General experimental workflow for Western blot analysis.

Conclusion

This compound represents a promising scaffold in medicinal chemistry. Based on the activities of related phenolic compounds, it is likely to possess valuable antioxidant, anti-inflammatory, and antimicrobial properties. The provided protocols offer a framework for the systematic evaluation of these activities and for elucidating the underlying mechanisms of action, particularly its interaction with the NF-κB and MAPK signaling pathways. Further research, including the generation of specific quantitative data and in vivo efficacy studies, is warranted to fully explore the therapeutic potential of this compound and its derivatives.

References

Application Notes and Protocols for NMR Characterization of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methoxymethyl)phenol is a phenolic compound with potential applications in various fields, including medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and purity assessment of such organic molecules. This document provides detailed application notes and experimental protocols for the comprehensive NMR characterization of this compound using one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Principle of NMR Techniques

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure.

  • ¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) are key parameters for structural assignment.

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms (e.g., methyl, methylene (B1212753), methine, quaternary). Proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon.

  • DEPT (Distortionless Enhancement by Polarization Transfer): A technique used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. DEPT-135, for instance, shows CH and CH₃ signals pointing up (positive phase) and CH₂ signals pointing down (negative phase). Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): A 2D NMR experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds. This is invaluable for identifying adjacent protons in a spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR experiment that correlates the chemical shifts of protons directly attached to carbon atoms. It provides a direct link between the ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR experiment that shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and elucidating the overall carbon skeleton.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on established chemical shift values and substituent effects.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.25d~8.52HH-2, H-6 (Aromatic)
~6.85d~8.52HH-3, H-5 (Aromatic)
~5.50s (broad)-1HOH
~4.50s-2H-CH₂-
~3.40s-3H-OCH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)DEPT-135Assignment
~155.0-C-1 (Quaternary)
~130.0CHC-2, C-6 (Aromatic)
~115.5CHC-3, C-5 (Aromatic)
~131.0-C-4 (Quaternary)
~74.0CH₂-CH₂-
~58.0CH₃-OCH₃

Experimental Protocols

Sample Preparation

High-quality NMR spectra depend on proper sample preparation.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) (0.6-0.7 mL)[1]

  • 5 mm NMR tubes[3]

  • Pasteur pipette and glass wool[2]

  • Vortex mixer

Procedure:

  • Accurately weigh the required amount of this compound and transfer it to a small, clean, and dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[1]

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[2]

  • Cap the NMR tube and carefully wipe the outside with a lint-free tissue.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16 to 64

  • Acquisition Time: ~3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

  • Temperature: 298 K

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 to 4096 (or more, depending on concentration)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

DEPT-135 Spectroscopy:

  • Pulse Program: Standard DEPT-135 sequence

  • Number of Scans: 256 to 1024

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0-220 ppm

  • Temperature: 298 K

COSY Spectroscopy:

  • Pulse Program: Standard COSY sequence (e.g., cosygpqf)

  • Number of Scans: 4 to 8 per increment

  • Relaxation Delay: 1.5 seconds

  • Spectral Width (F2 and F1): 0-12 ppm

HSQC Spectroscopy:

  • Pulse Program: Standard HSQC sequence with gradient selection (e.g., hsqcedetgpsisp2.2)

  • Number of Scans: 8 to 16 per increment

  • Relaxation Delay: 1.5 seconds

  • Spectral Width (F2 - ¹H): 0-12 ppm

  • Spectral Width (F1 - ¹³C): 0-170 ppm

HMBC Spectroscopy:

  • Pulse Program: Standard HMBC sequence with gradient selection (e.g., hmbcgplpndqf)

  • Number of Scans: 16 to 32 per increment

  • Relaxation Delay: 1.5 seconds

  • Spectral Width (F2 - ¹H): 0-12 ppm

  • Spectral Width (F1 - ¹³C): 0-220 ppm

Data Processing and Interpretation

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking and Assignment: Identify the chemical shift, multiplicity, and coupling constants for each signal and assign them to the corresponding nuclei in the this compound structure using the 1D and 2D NMR data.

Visualizations

molecular_structure cluster_phenol This compound C1 C1 C2 C2 C1->C2 O1 O C1->O1 C3 C3 C2->C3 H2 H2 C2->H2 C6 C6 C6->C1 H6 H6 C6->H6 C4 C4 C3->C4 H3 H3 C3->H3 C5 C5 C5->C6 H5 H5 C5->H5 C4->C5 C_methylene CH₂ C4->C_methylene H_O H O1->H_O O_ether O C_methylene->O_ether C_methyl CH₃ O_ether->C_methyl

Caption: Molecular structure of this compound.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis weigh Weigh Sample (5-100 mg) dissolve Dissolve in CDCl3 (0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter nmr_1d 1D NMR (1H, 13C, DEPT) filter->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) filter->nmr_2d ft Fourier Transform nmr_1d->ft nmr_2d->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference assign_1d Assign 1D Spectra reference->assign_1d assign_2d Assign 2D Spectra reference->assign_2d elucidate Elucidate Structure assign_1d->elucidate assign_2d->elucidate

Caption: Experimental workflow for NMR characterization.

correlation_diagram H_arom_ortho H-2/6 H_arom_meta H-3/5 H_arom_ortho->H_arom_meta COSY C_arom_ortho C-2/6 H_arom_ortho->C_arom_ortho HSQC C_quat_CH2 C-4 H_arom_ortho->C_quat_CH2 HMBC C_arom_meta C-3/5 H_arom_meta->C_arom_meta HSQC C_quat_OH C-1 H_arom_meta->C_quat_OH HMBC H_methylene H-CH₂ H_methylene->C_arom_meta HMBC H_methylene->C_quat_CH2 HMBC C_methylene C-CH₂ H_methylene->C_methylene HSQC H_methyl H-OCH₃ H_methyl->C_methylene HMBC C_methyl C-OCH₃ H_methyl->C_methyl HSQC

Caption: Key 2D NMR correlations for this compound.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and analysis of the expected electron ionization (EI) mass spectrometric fragmentation pattern of 4-(Methoxymethyl)phenol. This compound is of interest in various research fields, including medicinal chemistry and material science. A thorough understanding of its fragmentation behavior is essential for its unambiguous identification and characterization in complex matrices. This application note outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of phenolic compounds and presents a predicted fragmentation pattern for this compound based on established fragmentation rules for phenols and benzyl (B1604629) methyl ethers.

Introduction

Predicted Electron Ionization (EI) Mass Spectrum Fragmentation Pathway

Upon electron ionization, this compound is expected to undergo a series of fragmentation reactions. The molecular ion ([M]⁺•) will be observed at m/z 138. The fragmentation is predicted to be dominated by cleavages characteristic of phenols and benzyl methyl ethers.

The primary fragmentation pathways are anticipated to be:

  • Benzylic Cleavage: The most favorable cleavage is expected at the benzylic position, leading to the loss of a methoxy (B1213986) radical (•OCH₃) to form a stable hydroxytropylium ion at m/z 107 . This is a common fragmentation pathway for benzyl ethers.

  • Alpha-Cleavage of the Ether: Cleavage of the C-O bond in the methoxymethyl group can lead to the loss of formaldehyde (B43269) (CH₂O), resulting in a fragment ion at m/z 108 , corresponding to the p-cresol (B1678582) radical cation.

  • Loss of a Hydrogen Radical: A common fragmentation for aromatic compounds is the loss of a hydrogen radical from the molecular ion, leading to an [M-1]⁺ ion at m/z 137 .

  • Formation of the Tropylium (B1234903) Ion: A characteristic fragmentation of benzyl compounds is the formation of the tropylium ion at m/z 91 . This would involve the loss of the methoxy and hydroxyl groups.

  • Phenolic Fragmentation: Phenols typically exhibit the loss of carbon monoxide (CO) from the molecular ion, which would result in a fragment at m/z 110 . Further fragmentation of the p-cresol fragment (m/z 108) can also lead to the loss of CO, yielding a fragment at m/z 80 .

  • Phenyl Cation: Loss of the entire methoxymethyl and hydroxyl groups can lead to the formation of the phenyl cation at m/z 77 .

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound, their proposed structures, and estimated relative abundances based on ion stability.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
138[M]⁺•[C₈H₁₀O₂]⁺•Moderate
137[M-H]⁺[C₈H₉O₂]⁺Low
108[M-CH₂O]⁺•[C₇H₈O]⁺• (p-cresol radical cation)Moderate to High
107[M-OCH₃]⁺[C₇H₇O]⁺ (hydroxytropylium ion)High (likely base peak)
91[C₇H₇]⁺Tropylium ionHigh
79[C₆H₇]⁺Moderate
77[C₆H₅]⁺Phenyl cationModerate

Experimental Protocol: GC-MS Analysis of this compound

This protocol describes a general procedure for the analysis of this compound using GC-MS. For phenolic compounds, derivatization is often employed to improve chromatographic performance and sensitivity. Silylation is a common derivatization technique.[2][3][4]

Sample Preparation and Derivatization (Silylation)
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or dichloromethane.

  • Derivatization:

    • Evaporate a known volume of the standard solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[2]

    • Seal the vial and heat at 70°C for 30 minutes to ensure complete derivatization of the phenolic hydroxyl group.[2]

    • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters that can be adapted for the analysis of the silylated derivative of this compound.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS)
Injection ModeSplitless (1 µL injection volume)
Injector Temperature250 °C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-450
Scan ModeFull Scan

Logical Relationships and Workflows

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Solution (1 mg/mL) Evaporation Evaporation to Dryness Standard->Evaporation Derivatization Silylation with BSTFA (70°C, 30 min) Evaporation->Derivatization Injection GC Injection (1 µL, Splitless) Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-450) Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Analysis Fragmentation Analysis Acquisition->Analysis Identification Compound Identification Analysis->Identification

GC-MS Analysis Workflow
Predicted Fragmentation Pathway of this compound

The following diagram illustrates the predicted major fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M [M]⁺• m/z 138 M_minus_H [M-H]⁺ m/z 137 M->M_minus_H - •H M_minus_CH2O [M-CH₂O]⁺• m/z 108 M->M_minus_CH2O - CH₂O M_minus_OCH3 [M-OCH₃]⁺ m/z 107 M->M_minus_OCH3 - •OCH₃ m_80 [C₅H₄O]⁺• m/z 80 M_minus_CH2O->m_80 - CO Tropylium [C₇H₇]⁺ m/z 91 M_minus_OCH3->Tropylium - O Phenyl [C₆H₅]⁺ m/z 77 Tropylium->Phenyl - CH₂

Fragmentation of this compound

Conclusion

This application note provides a comprehensive overview of the predicted mass spectrometric fragmentation of this compound and a detailed protocol for its analysis by GC-MS. The predicted fragmentation pattern, dominated by benzylic cleavage to form the hydroxytropylium ion at m/z 107, provides a basis for the identification and structural elucidation of this compound. The provided experimental protocol offers a starting point for researchers to develop and validate their own methods for the analysis of this compound in various sample matrices.

References

Application Note: Purification of 4-(Methoxymethyl)phenol by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

An experimental protocol for the purification of 4-(Methoxymethyl)phenol using column chromatography is detailed below. This guide is intended for researchers, scientists, and professionals in drug development who require a high degree of purity for this compound. The methodologies are based on established chromatographic techniques for phenolic compounds.

Introduction

This compound is a phenolic compound with applications in various areas of chemical synthesis. Achieving high purity of this compound is crucial for its use in research and development, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals. Column chromatography, specifically flash chromatography, is a widely used and effective technique for the purification of moderately polar organic compounds like this compound. This method separates compounds based on their differential adsorption to a stationary phase, allowing for the isolation of the target compound from impurities.

This application note provides a comprehensive protocol for the purification of this compound using silica (B1680970) gel flash column chromatography. The procedure outlines sample preparation, column packing, elution, and fraction analysis.

Principle of Separation

Column chromatography separates molecules based on their polarity. A solid stationary phase, in this case, silica gel, which is polar, adsorbs the components of the mixture. A liquid mobile phase, the eluent, then moves the components down the column. Less polar compounds have a weaker interaction with the silica gel and are eluted faster, while more polar compounds interact more strongly and elute later. By gradually increasing the polarity of the mobile phase, a separation of compounds with different polarities can be achieved. For this compound, a typical mobile phase system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297).

Experimental Protocol

1. Materials and Reagents

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (B109758) (optional, for sample loading)

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Glass column for chromatography

  • Collection tubes or flasks

  • Rotary evaporator

2. Preparation

2.1. TLC Analysis of Crude Material

Before performing column chromatography, it is essential to analyze the crude mixture by TLC to determine the optimal solvent system for separation.

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).

  • Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).

  • The ideal solvent system will show good separation between the spot corresponding to this compound and any impurities, with the target compound having an Rf value of approximately 0.2-0.4.

2.2. Slurry Preparation and Column Packing

  • Secure a glass column vertically with a clamp. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 1 cm) on top of the plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). The amount of silica gel should be about 20-50 times the weight of the crude sample for effective separation.[1]

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.[1]

  • Open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.

3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.

  • Alternatively, for less soluble samples, create a dry-load by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent to obtain a free-flowing powder.

  • Carefully add the sample solution or the dry-loaded silica gel to the top of the prepared column.

  • Drain the solvent until the sample is loaded onto the silica gel bed.

4. Elution and Fraction Collection

  • Carefully add the initial eluting solvent (e.g., 95:5 hexane:ethyl acetate) to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Gradually increase the polarity of the eluent as the chromatography progresses. This can be done in a stepwise or gradient fashion (e.g., increasing the percentage of ethyl acetate in hexane).

  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Product Isolation

  • Identify the fractions containing the pure this compound by TLC analysis.

  • Combine the pure fractions.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

  • Determine the purity of the final product using analytical techniques such as HPLC, GC-MS, or NMR spectroscopy.

Data Presentation

ParameterCondition/Value
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate (gradient elution)
Initial Eluent 95:5 Hexane:Ethyl Acetate
Final Eluent 70:30 Hexane:Ethyl Acetate (example)
TLC Monitoring UV visualization (254 nm) and/or staining
Expected Rf ~0.3 in 8:2 Hexane:Ethyl Acetate

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC_Analysis TLC Analysis of Crude Column_Packing Column Packing TLC_Analysis->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC Analysis of Fractions Elution->Fraction_Analysis Fraction_Analysis->Elution Continue Elution Product_Isolation Combine Pure Fractions & Evaporate Fraction_Analysis->Product_Isolation Pure Fractions Identified Purity_Check Purity Analysis (HPLC/GC-MS/NMR) Product_Isolation->Purity_Check

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Purification of 4-(Methoxymethyl)phenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive protocol for the purification of 4-(methoxymethyl)phenol, a key intermediate in various chemical syntheses. Recrystallization is a robust and scalable method for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. The following sections outline the principles of recrystallization, solvent selection strategies, a detailed experimental protocol, and methods for assessing the purity of the final product.

Introduction to Recrystallization

Recrystallization is a fundamental technique for the purification of solid compounds. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As this solution is allowed to cool, the solubility of the desired compound decreases, leading to the formation of crystals. The impurities, which are ideally present in smaller quantities and have different solubility characteristics, remain dissolved in the solvent (mother liquor). The purified crystals can then be isolated by filtration. The success of this technique hinges on the selection of an appropriate solvent in which the compound of interest is highly soluble at high temperatures and poorly soluble at low temperatures.[1][2][3][4][5][6]

Solvent Selection for this compound

The choice of solvent is critical for effective recrystallization. An ideal solvent for this compound should exhibit the following properties:

  • High solvency at elevated temperatures: The solvent should be capable of completely dissolving the crude this compound at or near its boiling point.

  • Low solvency at low temperatures: The compound should have limited solubility in the solvent at room temperature or below, allowing for maximum recovery of the purified crystals.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

Based on the phenolic structure of this compound and general practices for similar compounds, a mixed solvent system of ethyl acetate (B1210297) and hexane (B92381) is a suitable starting point. Ethyl acetate is a moderately polar solvent that can dissolve the polar phenol, while hexane is a non-polar solvent that will reduce the overall solubility upon cooling, promoting crystallization. Other potential solvents for phenolic compounds include petroleum ether, benzene, or water and alcohol mixtures.[7][8]

Quantitative Data Summary

The effectiveness of the recrystallization process is quantified by measuring the purity of the this compound before and after the procedure. The following table presents example data to illustrate the expected outcome of a successful recrystallization.

ParameterCrude this compoundRecrystallized this compound
Appearance Off-white to light brown solidWhite crystalline solid
Melting Point 52-55 °C55-57 °C[8]
Purity (by HPLC) 95.2%>99.5%
Recovery N/A85%

Note: The data presented in this table are representative examples and may vary depending on the nature and quantity of impurities in the starting material.

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for the purification of this compound using a mixed ethyl acetate/hexane solvent system.

Materials and Equipment:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Glass funnel

  • Spatula

  • Ice bath

  • Vacuum source

Procedure:

  • Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of ethyl acetate (e.g., 20-30 mL) to the flask.

    • Gently heat the mixture on a hot plate or in a heating mantle while stirring to dissolve the solid.

    • Continue to add small portions of hot ethyl acetate until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure a good recovery rate.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a glass funnel and a clean Erlenmeyer flask.

    • Place a fluted filter paper in the preheated funnel and pour the hot solution through it to remove the insoluble matter.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5]

    • Once the solution has reached room temperature, begin to slowly add hexane to the solution while gently stirring until the solution becomes cloudy (the point of saturation).

    • Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.

    • Cover the flask and allow it to stand undisturbed at room temperature for several hours to allow for crystal growth.

    • For maximum crystal recovery, place the flask in an ice bath for 30-60 minutes.[5]

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor and soluble impurities.

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the logical steps involved in the recrystallization process.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimal hot ethyl acetate start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temp. hot_filtration->cool Clear Solution impurities1 Insoluble Impurities hot_filtration->impurities1 Remove add_hexane Add Hexane to Induce Crystallization cool->add_hexane ice_bath Cool in Ice Bath add_hexane->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Hexane vacuum_filtration->wash impurities2 Soluble Impurities in Mother Liquor vacuum_filtration->impurities2 Remove dry Dry Crystals under Vacuum wash->dry end End: Purified This compound dry->end

Caption: Workflow for the purification of this compound via recrystallization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Methoxymethyl)phenol. The following information is designed to help you identify and resolve common side reactions and other issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary side reactions?

The most common and direct method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of a phenol, in this case, 4-hydroxybenzyl alcohol, to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, such as methyl iodide or methyl bromide.

The primary side reactions that compete with the desired O-alkylation are:

  • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen atom (O-alkylation) to form the desired ether, or at the carbon atoms of the aromatic ring (C-alkylation), leading to the formation of 2-methyl-4-(hydroxymethyl)phenol or 3-methyl-4-(hydroxymethyl)phenol.[1][2]

  • Elimination (E2): The alkylating agent can undergo a base-catalyzed elimination reaction to form an alkene, particularly if the alkyl halide is secondary or tertiary, or if sterically hindered bases are used.[2]

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can be attributed to several factors:

  • Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the 4-hydroxybenzyl alcohol, resulting in a significant amount of unreacted starting material.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can favor side reactions over the desired ether formation.[3]

  • C-Alkylation as a Major Pathway: The reaction conditions may be promoting C-alkylation of the aromatic ring instead of O-alkylation of the phenolic hydroxyl group.[1]

  • Moisture in the Reaction: The presence of water can consume the base and hinder the formation of the reactive phenoxide intermediate.

Q3: I am observing multiple products in my reaction mixture by TLC/GC-MS. How can I identify the side products?

The most likely side products are the C-alkylated isomers and potentially unreacted starting material. You can use the following techniques for identification:

  • GC-MS Analysis: The mass spectra of the desired product and the C-alkylated isomers will have the same molecular weight, but their fragmentation patterns and retention times will differ. The mass spectrum of this compound is expected to have a molecular ion peak at m/z 138 and a significant peak at m/z 107.[4]

  • NMR Spectroscopy: 1H and 13C NMR can distinguish between the O-alkylated and C-alkylated products. In the 1H NMR of the desired product, you would expect to see a singlet for the methoxy (B1213986) group protons. In the C-alkylated isomers, you would see a new singlet for the methyl group attached to the ring and a different splitting pattern for the aromatic protons.

Troubleshooting Guides

Problem: Low Yield of this compound and Presence of C-Alkylated Byproducts

Cause: The reaction conditions are favoring C-alkylation over O-alkylation. This is often influenced by the choice of solvent and base.[1][5]

Solution:

  • Solvent Selection: Use a polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the oxygen atom more available for nucleophilic attack (O-alkylation). Protic solvents like water or alcohols can solvate the oxygen atom of the phenoxide through hydrogen bonding, which hinders O-alkylation and promotes C-alkylation.[1][6]

  • Base Selection: Use a moderately strong base like potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH). Very strong bases can sometimes favor C-alkylation.[7]

  • Temperature Control: Lowering the reaction temperature can sometimes favor O-alkylation, as C-alkylation may have a higher activation energy.[3]

Problem: Formation of an Alkene Byproduct

Cause: The E2 elimination of the alkylating agent is competing with the SN2 reaction. This is more likely with secondary or tertiary alkyl halides.

Solution:

  • Choice of Alkylating Agent: Use a primary alkyl halide like methyl iodide or methyl bromide. These are less prone to elimination reactions.[2]

  • Base Selection: Use a non-hindered base. Sterically hindered bases like potassium tert-butoxide can promote elimination.

  • Temperature Control: Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate. Higher temperatures favor elimination.[3]

Data Presentation

The choice of reaction conditions significantly impacts the ratio of O-alkylation to C-alkylation. The following table provides a summary of expected outcomes based on the principles of Williamson ether synthesis.

ParameterCondition Favoring O-Alkylation (High Yield of this compound)Condition Favoring C-Alkylation (Side Product Formation)
Solvent Polar Aprotic (e.g., DMF, DMSO, Acetonitrile)[1][5]Protic (e.g., Water, Ethanol)[1]
Base Moderately Strong (e.g., K2CO3, NaOH)[7]Very Strong or Hindered Bases
Temperature Lower to Moderate (e.g., room temperature to 60 °C)[3]Higher Temperatures[3]
Alkylating Agent Primary Halide (e.g., CH3I, CH3Br)[2]Secondary or Tertiary Halides (promotes elimination)[2]

Experimental Protocols

Key Experiment: Synthesis of this compound via Williamson Ether Synthesis (Optimized for O-Alkylation)

Objective: To synthesize this compound from 4-hydroxybenzyl alcohol with minimal side reactions.

Materials:

  • 4-Hydroxybenzyl alcohol

  • Methyl Iodide

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to the flask and stir the suspension at room temperature.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with 1 M HCl, water, and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Mandatory Visualization

Synthesis_Pathway 4-Hydroxybenzyl Alcohol 4-Hydroxybenzyl Alcohol Phenoxide Intermediate Phenoxide Intermediate 4-Hydroxybenzyl Alcohol->Phenoxide Intermediate Base (e.g., K2CO3) Polar Aprotic Solvent (e.g., DMF) This compound This compound Phenoxide Intermediate->this compound Methyl Halide (CH3X) O-Alkylation (Desired) C-Alkylated Byproduct C-Alkylated Byproduct Phenoxide Intermediate->C-Alkylated Byproduct Methyl Halide (CH3X) C-Alkylation (Side Reaction) (Favored in Protic Solvents) Troubleshooting_Workflow start Low Yield of This compound check_sm Check for Unreacted Starting Material (TLC/GC) start->check_sm sm_present Incomplete Reaction check_sm->sm_present check_side_products Analyze for Side Products (GC-MS/NMR) side_products_present Side Reactions Dominating check_side_products->side_products_present sm_present->check_side_products No increase_time_temp Increase Reaction Time or Temperature Moderately sm_present->increase_time_temp Yes stronger_base Use a Stronger Base sm_present->stronger_base If still incomplete optimize_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) side_products_present->optimize_solvent C-Alkylation Observed optimize_base Use a Weaker, Non-hindered Base (e.g., K2CO3) side_products_present->optimize_base Elimination Observed success Improved Yield increase_time_temp->success stronger_base->success optimize_solvent->success lower_temp Lower Reaction Temperature optimize_base->lower_temp lower_temp->success

References

Technical Support Center: Synthesis of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 4-(Methoxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis of this compound is the O-methylation of 4-hydroxybenzyl alcohol (also known as p-hydroxybenzyl alcohol). The Williamson ether synthesis is a widely used and generally reliable method for this transformation. This involves deprotonating the phenolic hydroxyl group of 4-hydroxybenzyl alcohol with a suitable base, followed by nucleophilic substitution with a methylating agent.

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting material is 4-hydroxybenzyl alcohol. For the methylation step, you will require a methylating agent (e.g., dimethyl sulfate (B86663), methyl iodide, or dimethyl carbonate), a base (e.g., sodium hydroxide, potassium carbonate, or sodium hydride), and an appropriate solvent (e.g., acetone (B3395972), DMF, or THF).

Q3: What are the main challenges and side reactions to be aware of during the synthesis?

A3: The primary challenges include achieving selective O-methylation over C-methylation, preventing the formation of dialkylated byproducts, and minimizing the oxidation of the starting material. The benzylic alcohol group in 4-hydroxybenzyl alcohol can also potentially undergo side reactions. Careful control of reaction conditions is crucial to maximize the yield of the desired product.

Q4: Are there greener alternatives to traditional methylating agents like dimethyl sulfate and methyl iodide?

A4: Yes, dimethyl carbonate (DMC) is considered a greener and less hazardous alternative to traditional methylating agents like dimethyl sulfate and methyl halides.[1][2][3][4] DMC is non-toxic, and its use can avoid the formation of inorganic salt byproducts.[1][2][3] Reactions with DMC are often carried out at elevated temperatures and may require a catalyst.[1][5]

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. Gas chromatography (GC) can also be utilized for a more quantitative analysis of the reaction mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Inactive or degraded methylating agent. 3. Insufficient reaction time or temperature. 4. Presence of water in the reaction mixture.1. Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. 2. Use a fresh bottle of the methylating agent. 3. Increase the reaction time and/or temperature, and monitor the reaction progress closely. 4. Use anhydrous solvents and flame-dry all glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products (e.g., C-alkylation) 1. Use of a strong base that can also deprotonate other positions on the aromatic ring. 2. High reaction temperatures can favor C-alkylation. 3. The choice of solvent can influence the O/C alkylation ratio.1. Use a milder base such as K₂CO₃. 2. Maintain a lower reaction temperature. 3. Aprotic polar solvents like DMF can sometimes favor O-alkylation. Experiment with different solvents.
Presence of Colored Impurities (Oxidation) The hydroquinone-like starting material is susceptible to oxidation to the corresponding quinone, especially under basic conditions.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. If oxidation has already occurred, the quinone byproduct can often be removed during workup by washing the organic layer with a mild reducing agent solution like sodium bisulfite.[6]
Difficult Purification The product may be contaminated with unreacted starting material, the di-O-methylated product, or other byproducts.1. Recrystallization: This is a cost-effective method for purification. Suitable solvents include petroleum ether or mixtures of ethyl acetate (B1210297) and hexanes.[7][8] 2. Column Chromatography: This method offers higher resolution for separating closely related impurities.[7][9] A silica (B1680970) gel column with a gradient of ethyl acetate in hexanes is a common choice.

Data Presentation

Table 1: Comparison of Methylating Agents for O-Methylation of Phenols

Methylating Agent Typical Base Typical Solvent Advantages Disadvantages Approximate Yield
Dimethyl Sulfate (DMS) K₂CO₃, NaOHAcetone, DMFHigh reactivity, relatively low cost.Toxic and carcinogenic.[1]85-95%
Methyl Iodide (MeI) K₂CO₃, NaHAcetone, THFHigh reactivity.Volatile, toxic, and a potent alkylating agent.80-90%
Dimethyl Carbonate (DMC) K₂CO₃, Cs₂CO₃DMF, or neat"Green" reagent, non-toxic, avoids inorganic salt byproducts.[1][2][3][4]Lower reactivity, may require higher temperatures and longer reaction times.[1][5]70-99% (often with catalyst)[1][10]

Table 2: Purification Efficacy for Structurally Similar Phenolic Compounds

Purification Method Starting Purity (Typical) Final Purity (Expected) Yield (Expected) Key Advantages Key Disadvantages
Recrystallization 85-90%>98%60-70%Scalable, cost-effective, simple setup.[7]Potential for lower yield, less effective for complex impurity profiles.[7]
Column Chromatography 85-90%>99%80-90%High resolution, suitable for complex mixtures.[7]More time-consuming, requires more solvent, less scalable.[7]

Experimental Protocols

Protocol 1: Williamson Ether Synthesis using Dimethyl Sulfate

Objective: To synthesize this compound from 4-hydroxybenzyl alcohol using dimethyl sulfate.

Materials:

  • 4-hydroxybenzyl alcohol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfate (DMS)

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension.

  • Methylation: Under an inert atmosphere (e.g., nitrogen or argon), add dimethyl sulfate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure this compound.

Protocol 2: Green Synthesis using Dimethyl Carbonate with Phase-Transfer Catalysis

Objective: To synthesize this compound using the environmentally benign reagent dimethyl carbonate, facilitated by a phase-transfer catalyst.

Materials:

  • 4-hydroxybenzyl alcohol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl carbonate (DMC)

  • Tetrabutylammonium (B224687) bromide (TBAB)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-hydroxybenzyl alcohol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).

  • Reagent Addition: Add dimethyl carbonate (which can also act as the solvent) or a higher-boiling solvent like toluene.

  • Reaction: Heat the mixture to reflux (typically 90-120 °C, depending on the solvent) and stir vigorously for 6-12 hours. The progress of the reaction should be monitored by TLC or GC.

  • Workup:

    • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

    • If a solvent was used, remove it under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-hydroxybenzyl_alcohol 4-Hydroxybenzyl Alcohol Deprotonation Deprotonation 4-hydroxybenzyl_alcohol->Deprotonation Base Base (e.g., K2CO3, NaOH) Base->Deprotonation Methylating_Agent Methylating Agent (e.g., DMS, DMC) Methylation Methylation (Williamson Ether Synthesis) Methylating_Agent->Methylation Solvent Solvent (e.g., Acetone, DMF) Solvent->Deprotonation Deprotonation->Methylation Workup Aqueous Workup Methylation->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product This compound Purification->Product Troubleshooting Start Low Yield of This compound Check_SM Starting Material Consumed? (TLC/GC) Start->Check_SM No_Reaction No Reaction or Incomplete Conversion Check_SM->No_Reaction No Side_Products Side Products Observed? Check_SM->Side_Products Yes Check_Reagents Check Reagents: - Base strength/amount - Methylating agent activity - Anhydrous conditions No_Reaction->Check_Reagents Adjust_Conditions Adjust Conditions: - Increase reaction time/temperature - Change solvent No_Reaction->Adjust_Conditions Impure_Product Product is Impure Side_Products->Impure_Product Yes Optimize_Purification Optimize Purification: - Recrystallization solvent screen - Adjust chromatography gradient Side_Products->Optimize_Purification No (Purification Issue) Impure_Product->Optimize_Purification Minimize_Side_Reactions Minimize Side Reactions: - Use milder base (e.g., K2CO3) - Lower reaction temperature - Use inert atmosphere Impure_Product->Minimize_Side_Reactions

References

Technical Support Center: Purification of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-(Methoxymethyl)phenol, targeting researchers, scientists, and professionals in drug development. The methodologies presented are based on established protocols for phenolic compounds and can be adapted for this specific molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound is an oil and won't crystallize. What should I do?

A1: "Oiling out" is a common issue where the compound separates as a liquid instead of forming crystals. This can happen if the compound's melting point is low or if there are significant impurities depressing the melting point.[1] Here are several strategies to induce crystallization:

  • Reduce Saturation: The concentration of your compound in the solvent might be too high. Try adding slightly more solvent to the heated solution.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask can help achieve a gradual temperature decrease, which encourages crystal growth over oiling.[2]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. This can create nucleation sites for crystal formation.[1][2]

  • Seeding: If available, add a very small crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.[1][2]

  • Solvent System Adjustment: The chosen solvent may be too good a solvent. Consider using a co-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is less soluble, until the solution becomes slightly turbid. Then, allow it to cool slowly.[2] For phenolic compounds, mixtures like ethyl acetate (B1210297)/heptane or petroleum ether/ethyl acetate can be effective.[3]

Q2: I've tried recrystallization, but the purity of my this compound hasn't improved significantly. What's the next step?

A2: If a single recrystallization does not sufficiently purify your compound, it's likely that the impurities have similar solubility properties in the chosen solvent. Consider the following options:

  • Recrystallization with a Different Solvent: Experiment with various solvents to find one where the solubility of your desired compound and the impurities differ significantly.[2]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[4] For this compound, silica (B1680970) gel is a suitable stationary phase.

  • Hot Filtration: If you observe insoluble impurities in your hot solution, a hot filtration step before cooling can remove them.[2][5]

  • Vacuum Distillation: For thermally stable, low-melting solids or oils, vacuum distillation can be an effective purification method.[3][6]

Q3: No crystals are forming even after cooling the solution for an extended period. What can I do?

A3: A lack of crystal formation typically indicates that the solution is not supersaturated.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration of this compound, then attempt to cool it again.[2]

  • Induce Nucleation: Try the scratching or seeding techniques mentioned in Q1.[1][2]

  • Re-evaluate Your Solvent: The chosen solvent might be too effective at keeping your compound dissolved even at low temperatures. A solvent screen to identify a more suitable crystallization solvent is recommended.[2]

Q4: My final product consists of very fine needles or powder. How can I obtain larger crystals?

A4: The formation of small crystals is often due to rapid crystallization from a highly supersaturated solution.

  • Slower Cooling: This is the most critical factor. Slower cooling rates lead to the formation of fewer nucleation sites, which allows for the growth of larger crystals.[2]

  • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required to dissolve the compound. This will slow down the crystallization process upon cooling.[1]

  • Minimize Agitation: Avoid disturbing the solution as it cools, as this can lead to the formation of many small crystals.[2]

Purification Methodologies

Experimental Protocol: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.[5] Common solvents for phenols include petroleum ether, benzene, and water, or mixtures like ethyl acetate/heptane.[3]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[7]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to air dry or dry them in a vacuum oven.[4][5]

Experimental Protocol: Column Chromatography
  • Stationary Phase and Eluent Selection: For phenolic compounds, silica gel is a common stationary phase.[4] The eluent system is critical for good separation. Start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. The ideal eluent system should provide a good separation of your compound from impurities on a Thin Layer Chromatography (TLC) plate.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column. Allow it to settle into a packed bed, ensuring there are no air bubbles.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.[4]

  • Elution: Begin eluting with the low-polarity solvent system, gradually increasing the polarity as needed to move the compound down the column.[4]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[4]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[4]

Data Summary

The following table summarizes key parameters for the common purification techniques for phenolic compounds, which can be applied to this compound.

Purification TechniqueScaleKey StrengthsCommon Impurities Removed
Recrystallization mg to kgSimple, cost-effective, good for removing impurities with different solubility profiles.[4]Soluble and insoluble impurities.[7]
Column Chromatography mg to gHighly versatile for separating compounds with different polarities.[4]Starting materials, byproducts, and other polar/non-polar impurities.[8]
Vacuum Distillation g to kgEffective for thermally stable liquids or low-melting solids.[3][6]Non-volatile impurities.

Troubleshooting Workflow

TroubleshootingWorkflow start Crude this compound purification_choice Select Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oil or Solid distillation Vacuum Distillation purification_choice->distillation Oil or low MP solid check_purity Check Purity (TLC, NMR, etc.) recrystallization->check_purity column_chromatography->check_purity distillation->check_purity pure_product Pure Product check_purity->pure_product Purity OK troubleshoot_recrystallization Troubleshoot Recrystallization check_purity->troubleshoot_recrystallization From Recrystallization Purity NOT OK troubleshoot_column Troubleshoot Column check_purity->troubleshoot_column From Column Purity NOT OK oiling_out Oiling Out? troubleshoot_recrystallization->oiling_out no_crystals No Crystals? oiling_out->no_crystals No slow_cool Slow Cooling / Seeding oiling_out->slow_cool Yes low_purity_recrystallization Low Purity? no_crystals->low_purity_recrystallization No concentrate Concentrate Solution no_crystals->concentrate Yes low_purity_recrystallization->column_chromatography No, try another method change_solvent Change Solvent low_purity_recrystallization->change_solvent Yes slow_cool->recrystallization concentrate->recrystallization change_solvent->recrystallization poor_separation Poor Separation? troubleshoot_column->poor_separation optimize_eluent Optimize Eluent poor_separation->optimize_eluent Yes optimize_eluent->column_chromatography

Caption: Troubleshooting workflow for this compound purification.

References

Stability and degradation of 4-(Methoxymethyl)phenol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 4-(Methoxymethyl)phenol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Like other phenolic compounds, this compound is susceptible to degradation under several conditions. The primary factors of concern are:

  • Oxidation: Phenols are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions. The presence of an electron-donating methoxymethyl group on the aromatic ring can influence its susceptibility to oxidation.

  • Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products.

  • High Temperatures (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation.

  • Extreme pH (Hydrolysis): While generally stable to hydrolysis, extreme acidic or basic conditions, particularly at elevated temperatures, can potentially lead to the degradation of this compound.

Q2: What are the likely degradation products of this compound?

A2: Based on the chemistry of similar phenolic compounds, the following degradation products are plausible under stress conditions:

  • Oxidation: Oxidation of the phenolic hydroxyl group can lead to the formation of quinone-type structures. Enzymatic oxidation, for example by vanillyl-alcohol oxidase, has been shown to yield 4-hydroxybenzaldehyde.[1]

  • Demethylation/Hydrolysis of Ether Linkage: The methoxymethyl group could be cleaved under harsh acidic or enzymatic conditions to form 4-hydroxybenzyl alcohol.

  • Polymerization: Phenolic compounds can be prone to polymerization, especially under harsh reaction conditions, leading to the formation of colored, insoluble materials.

Q3: How can I minimize the degradation of this compound during storage and handling?

A3: To minimize degradation, it is recommended to:

  • Store in a cool, dark place: Protect from light and high temperatures.[2][3][4]

  • Use an inert atmosphere: For long-term storage or for solutions, purging with an inert gas like nitrogen or argon can prevent oxidation.

  • Use amber glass vials: To protect solutions from light.

  • Prepare solutions fresh: Whenever possible, prepare solutions immediately before use.

  • Avoid incompatible materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

Q4: Is this compound stable in common analytical solvents?

A4: this compound is generally stable in common analytical solvents like methanol (B129727), acetonitrile (B52724), and dimethyl sulfoxide (B87167) (DMSO) for short periods when protected from light and stored at low temperatures. However, for long-term storage in solution, it is advisable to conduct a stability study in the specific solvent and storage conditions to be used.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Discoloration of solid this compound (e.g., yellowing or browning) Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a dark place. For long-term storage, refrigeration is recommended.
Appearance of unexpected peaks in HPLC or GC analysis of a fresh sample Degradation during sample preparation or analysis.Prepare samples immediately before analysis. Ensure the purity of solvents. For GC analysis, consider if the injection port temperature is too high, causing thermal degradation. For HPLC, check the stability of the compound in the mobile phase, especially if it is acidic or basic.
Low assay value or poor recovery in experiments Degradation of the compound during the experimental procedure.Review the experimental conditions (pH, temperature, light exposure). Perform control experiments to assess the stability of this compound under your specific conditions. Consider adding an antioxidant if oxidation is suspected.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Prepare stock solutions fresh and dilute to the final concentration immediately before the experiment. Assess the stability of this compound in the cell culture or assay buffer under the incubation conditions (e.g., temperature, CO2).

Data Presentation

Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions

Stress Condition Parameter Expected Impact on Stability Potential Degradation Products
Acidic Hydrolysis 0.1 M HCl, 60°CPotential for slow degradation.4-Hydroxybenzyl alcohol, polymeric material.
Basic Hydrolysis 0.1 M NaOH, 60°CMore susceptible to degradation, especially oxidation, due to phenoxide ion formation.4-Hydroxybenzaldehyde, quinone-type structures, polymeric material.
Oxidation 3% H₂O₂, Room TemperatureLikely to degrade.4-Hydroxybenzaldehyde, quinone-type structures, other oxidized products.
Thermal Degradation 80°C (solid state)Potential for slow degradation and discoloration.Phenol, cyclopentadieneone, and other pyrolysis products have been observed for related methoxyphenols at very high temperatures.[5]
Photodegradation UV/Vis light exposureLikely to degrade, leading to discoloration.Quinone-type structures, polymeric material.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M NaOH.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. After incubation, cool the solution and neutralize it with 0.1 M HCl.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours.

    • Thermal Degradation (Solution): Heat the stock solution at 80°C for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (providing both UV and visible light) for a defined period. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze the stressed samples and a control sample (stored at 4°C in the dark) at appropriate time points using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: HPLC-UV Method for the Analysis of this compound and its Degradation Products

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient elution can be used. A starting point could be a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid to improve peak shape). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., around 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 3: GC-MS Method for the Identification of Volatile Degradation Products

Objective: To identify volatile degradation products of this compound.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

  • Sample Preparation: Samples from the forced degradation study may need extraction into a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and/or derivatization (e.g., silylation) to improve volatility and chromatographic performance.

Mandatory Visualization

G cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) HBA 4-Hydroxybenzyl alcohol Acid->HBA Polymer Polymeric Material Acid->Polymer Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) HBD 4-Hydroxybenzaldehyde Base->HBD Quinone Quinone-type Structures Base->Quinone Base->Polymer Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HBD Oxidation->Quinone Thermal Thermal Degradation (e.g., 80°C) Thermal->Polymer Photo Photodegradation (UV/Vis Light) Photo->Quinone Photo->Polymer MMP This compound MMP->Acid MMP->Base MMP->Oxidation MMP->Thermal MMP->Photo

Caption: Potential degradation pathways of this compound.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Stock Prepare Stock Solution (1 mg/mL) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress Dilute Dilute Sample Stress->Dilute HPLC HPLC-UV Analysis Dilute->HPLC GCMS GC-MS Analysis (for volatile products) Dilute->GCMS Quantify Quantify Degradation (% remaining parent compound) HPLC->Quantify Identify Identify Degradation Products GCMS->Identify

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Stabilizing 4-(Methoxymethyl)phenol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of 4-(Methoxymethyl)phenol in solution. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Solution turns yellow/brown Oxidation of the phenolic hydroxyl group. This can be accelerated by exposure to air (oxygen), light, high pH, or the presence of trace metal ions.Prepare solutions fresh, use deoxygenated solvents, store solutions in amber vials or wrapped in foil to protect from light, and work at a neutral or slightly acidic pH if the experimental design allows. Consider adding an antioxidant.
Precipitation or cloudiness Poor solubility at the prepared concentration, or formation of insoluble polymeric degradation products.Confirm the solubility of this compound in your chosen solvent. You may need to prepare a more dilute solution or use a co-solvent. If precipitation occurs over time, it is likely due to degradation; filter the solution before use and address the root cause of oxidation.
Loss of compound activity Chemical degradation of this compound.Conduct a stability study under your specific experimental conditions to understand the degradation rate. Implement stabilization strategies such as pH control, protection from light, and the use of antioxidants. Store stock solutions at low temperatures (e.g., 4°C or -20°C), ensuring the compound does not precipitate.
Inconsistent experimental data Variable concentrations of this compound due to its instability in the experimental medium.Always prepare fresh solutions for each experiment from a solid, properly stored starting material. It is best practice to quantify the concentration of your this compound solution using a validated analytical method like HPLC-UV immediately before use.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, like other phenolic compounds, is oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, elevated temperatures, and the presence of metal ions. This oxidation can lead to the formation of a p-quinone methide intermediate, which can then be converted to other products such as 4-hydroxybenzaldehyde (B117250) or undergo polymerization to form colored, insoluble materials.[1][2]

Q2: What are the ideal storage conditions for a stock solution of this compound?

A2: To maximize the shelf-life of a this compound stock solution, it should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 4°C for short-term storage or -20°C for long-term storage.

  • Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: To prevent oxidation from atmospheric oxygen, it is recommended to prepare the solution with deoxygenated solvents and to purge the headspace of the storage container with an inert gas like argon or nitrogen.

Q3: How does pH affect the stability of this compound in an aqueous solution?

A3: The stability of phenolic compounds is pH-dependent. Generally, phenols are more susceptible to oxidation at higher (alkaline) pH values. Under basic conditions, the phenolic proton is abstracted, forming a phenoxide ion. This negatively charged ion is more electron-rich and thus more easily oxidized. Therefore, maintaining a neutral to slightly acidic pH is recommended to enhance the stability of this compound in aqueous solutions.

Q4: What antioxidants can be used to stabilize solutions of this compound, and at what concentrations?

A4: Several types of antioxidants can be effective. The choice will depend on the solvent system and the downstream application.

  • Radical Scavengers: Butylated hydroxytoluene (BHT) is a common antioxidant for organic solutions, often used at concentrations ranging from 0.01% to 0.1%.

  • Reducing Agents: For aqueous solutions, ascorbic acid (Vitamin C) can be used as a sacrificial reductant, typically at concentrations from 1 to 10 mM.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) can be added to aqueous solutions (typically at 0.1 to 1 mM) to sequester trace metal ions that can catalyze oxidation reactions.

It is crucial to verify that the chosen antioxidant does not interfere with your specific experimental assay.

Data Presentation

The following tables provide an overview of the factors influencing the stability of phenolic compounds, which are applicable to this compound. Please note that the quantitative data is based on general knowledge of phenolic compounds and may not represent the exact degradation rates for this compound.

Table 1: Influence of Environmental Conditions on the Stability of Phenolic Solutions

Condition Effect on Stability Recommendation
Temperature Higher temperatures accelerate the rate of oxidation.Store solutions at low temperatures (4°C or -20°C).
Light Exposure UV and visible light can provide the energy to initiate photo-oxidative degradation.Store solutions in amber vials or protect them from light.
Atmosphere The presence of oxygen is a primary driver of oxidation.Use deoxygenated solvents and store under an inert atmosphere (e.g., nitrogen or argon).
pH (Aqueous) Alkaline pH increases the susceptibility to oxidation.Maintain a neutral or slightly acidic pH.

Table 2: Efficacy of Common Antioxidants for Stabilizing Phenolic Compounds

Antioxidant Typical Concentration Mechanism of Action Solvent Compatibility
Butylated Hydroxytoluene (BHT) 0.01% - 0.1% (w/v)Free radical scavengerOrganic solvents
Ascorbic Acid 1 - 10 mMReducing agentAqueous solutions
EDTA 0.1 - 1 mMMetal ion chelatorAqueous solutions

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of this compound in an Organic Solvent

  • Solvent Deoxygenation: Take a suitable volume of your desired organic solvent (e.g., Dimethylformamide - DMF, or acetone) and sparge it with a gentle stream of an inert gas (argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Weighing: In a clean, dry amber glass vial, accurately weigh the required amount of solid this compound.

  • Dissolution: Under a gentle stream of inert gas, add the deoxygenated solvent to the vial to achieve the desired concentration.

  • Antioxidant Addition (Optional): If required, add a stock solution of an appropriate antioxidant (e.g., BHT in the same deoxygenated solvent) to reach the final desired concentration.

  • Inerting and Sealing: Purge the headspace of the vial with the inert gas for about 30 seconds, then securely cap the vial.

  • Storage: Store the solution at the recommended low temperature and protected from light.

Protocol 2: Monitoring the Stability of this compound Solution using HPLC-UV

  • Sample Preparation: At designated time points, withdraw an aliquot of the stored this compound solution.

  • Dilution: Dilute the aliquot to a suitable concentration for HPLC analysis using the mobile phase as the diluent.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is a good starting point.

    • Detection: Monitor the elution profile using a UV detector at the wavelength of maximum absorbance for this compound (approximately 275-280 nm).

  • Quantification: Calculate the concentration of this compound at each time point by comparing the peak area to a standard curve prepared from a freshly made solution of the compound.

  • Data Analysis: Plot the concentration of this compound as a function of time to determine the degradation kinetics.

Visualizations

Oxidation_Pathway MMP This compound Intermediate p-Quinone Methide Intermediate MMP->Intermediate Oxidation Oxidant [O] (O2, Light, Heat, Metal Ions) Product1 4-Hydroxybenzaldehyde Intermediate->Product1 Hydrolysis Product2 Polymeric Products Intermediate->Product2 Polymerization

Caption: Proposed oxidation pathway of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Deoxygenate Deoxygenate Solvent Dissolve Dissolve in Solvent Deoxygenate->Dissolve Weigh Weigh Compound Weigh->Dissolve Add_Anti Add Antioxidant (Optional) Dissolve->Add_Anti Inert Inert and Seal Add_Anti->Inert Temp Low Temperature (4°C or -20°C) Light Protect from Light Atmosphere Inert Atmosphere Sample Sample at Time Points Atmosphere->Sample Analyze Analyze by HPLC-UV Sample->Analyze Quantify Quantify Concentration Analyze->Quantify

Caption: Workflow for preparing and assessing the stability of this compound solutions.

Troubleshooting_Logic Start Problem with Solution? Discoloration Discoloration? Start->Discoloration Precipitation Precipitation? Discoloration->Precipitation No Sol_Oxidation Suspect Oxidation - Check light/O2 exposure - Check pH Discoloration->Sol_Oxidation Yes Inconsistent Inconsistent Results? Precipitation->Inconsistent No Sol_Solubility Check Solubility - Consider dilution - Suspect degradation Precipitation->Sol_Solubility Yes Sol_Stability Assess Stability - Prepare fresh solutions - Quantify before use Inconsistent->Sol_Stability Yes End Implement Corrective Actions Inconsistent->End No Sol_Oxidation->End Sol_Solubility->End Sol_Stability->End

References

Optimization of reaction conditions for 4-(Methoxymethyl)phenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-(Methoxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound, which is the methoxymethyl ether of p-cresol (B1678582), involve the protection of the phenolic hydroxyl group. The two primary routes are:

  • Williamson Ether Synthesis: This is a widely used method that involves the deprotonation of a phenol (B47542) with a suitable base to form a phenoxide ion.[1][2] This phenoxide then acts as a nucleophile and attacks an alkyl halide, in this case, chloromethyl methyl ether (MOM-Cl), in an SN2 reaction to form the desired ether.[2][3]

  • Acid-Catalyzed Methoxymethylation: This method utilizes a reagent like dimethoxymethane (B151124) in the presence of an acid catalyst, such as p-toluenesulfonic acid, to introduce the methoxymethyl group onto the phenol.[4] Another variation employs methoxymethyl acetate (B1210297) with a Lewis acid catalyst like zinc chloride.

Q2: Which hydroxyl group of 4-hydroxybenzyl alcohol is more reactive towards etherification?

A2: 4-Hydroxybenzyl alcohol possesses two hydroxyl groups: a phenolic hydroxyl and a benzylic alcohol. The phenolic hydroxyl is more acidic and is more readily deprotonated to form a nucleophile for Williamson ether synthesis.[5] However, the benzylic alcohol can also undergo etherification, particularly under acidic conditions.[6] Selective etherification can be challenging, and the choice of reaction conditions is crucial to target the desired hydroxyl group.[7] For the synthesis of this compound starting from p-cresol, this ambiguity is avoided.

Q3: What are the typical side reactions to be aware of during the synthesis of this compound?

A3: Several side reactions can occur, leading to lower yields and purification challenges:

  • C-Alkylation: The phenoxide ion is an ambient nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. This can lead to the formation of C-alkylated byproducts. The choice of solvent can influence the O/C alkylation ratio.[1]

  • Elimination Reactions: If using the Williamson ether synthesis with a sterically hindered alkyl halide or at high temperatures, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct.[8]

  • Polymerization: Under acidic conditions or at elevated temperatures, phenolic compounds, especially those with a hydroxymethyl group, can be prone to polymerization.[9]

  • Over-methylation: In some cases, methylation of the aromatic ring can occur, leading to undesired byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system, typically a mixture of hexane (B92381) and ethyl acetate, should be used to achieve good separation between the starting material (p-cresol or 4-hydroxybenzyl alcohol), the product (this compound), and any potential byproducts.

Q5: What are the recommended purification methods for this compound?

A5: Purification is often necessary to remove unreacted starting materials, byproducts, and residual reagents. The most common methods include:

  • Flash Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica (B1680970) gel stationary phase with a gradient of hexane and ethyl acetate is typically employed.

  • Distillation: If the product is a liquid and thermally stable, vacuum distillation can be a viable purification method.[10]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to obtain a highly pure compound.[10]

Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or No Product Formation 1. Incomplete deprotonation of the phenol (Williamson synthesis).2. Inactive or degraded methoxymethylating agent (e.g., MOM-Cl).3. Presence of water in the reaction mixture.4. Insufficient reaction time or temperature.1. Use a stronger base (e.g., NaH) or increase the stoichiometry of the base. Ensure anhydrous conditions.2. Use a fresh bottle of the methoxymethylating agent.3. Use anhydrous solvents and flame-dry all glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Increase the reaction time and/or temperature, while monitoring for side product formation by TLC.
Formation of Multiple Products (Side Reactions) 1. C-alkylation is competing with O-alkylation.2. High reaction temperatures favoring side reactions.3. The choice of base and solvent is not optimal.1. Use a milder base such as K₂CO₃ or Cs₂CO₃. Polar aprotic solvents like DMF or DMSO can favor O-alkylation.[1]2. Maintain a lower reaction temperature.3. Experiment with different base/solvent combinations. For example, using NaH in THF or K₂CO₃ in acetonitrile (B52724).[11]
Difficult Purification 1. Presence of unreacted starting material and/or side products with similar polarity to the desired product.2. Contamination with byproducts from the methoxymethylating agent.1. Optimize the reaction conditions to drive the reaction to completion and minimize side product formation.2. Perform a thorough aqueous work-up to remove water-soluble impurities before chromatographic purification.
Product Decomposition 1. The product is unstable under the reaction or work-up conditions (e.g., strongly acidic or basic conditions).1. Use milder reaction conditions. For the work-up, use dilute acid or base for neutralization and avoid prolonged exposure.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound from p-Cresol

This protocol is a general guideline based on the Williamson ether synthesis.[11]

Materials:

  • p-Cresol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Chloromethyl methyl ether (MOM-Cl)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-cresol (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases. Alternatively, use potassium carbonate (2.0 eq) in acetonitrile and stir at room temperature.

  • Methoxymethylation: To the resulting phenoxide solution, add chloromethyl methyl ether (1.1 eq) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).

Protocol 2: Acid-Catalyzed Methoxymethylation of p-Cresol

This protocol is based on the procedure described for the methoxymethylation of phenols using dimethoxymethane.[4]

Materials:

  • p-Cresol

  • Dimethoxymethane

  • p-Toluenesulfonic acid monohydrate

  • Methylene (B1212753) chloride (CH₂Cl₂)

  • 1N Sodium hydroxide (B78521) (NaOH) solution

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Molecular sieves (Type 3A or 4A, optional but recommended)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Soxhlet extractor containing molecular sieves (optional), add p-cresol (1.0 eq), methylene chloride, and dimethoxymethane (in excess).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).

  • Reaction: Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC. The use of molecular sieves helps to remove the methanol (B129727) byproduct and drive the reaction to completion.

  • Work-up: After cooling to room temperature, wash the reaction mixture with 1N NaOH solution and then with water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the residue by vacuum distillation or flash column chromatography to afford this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Williamson Ether Synthesis of Phenols

Parameter Condition A Condition B Condition C
Base Sodium Hydride (NaH)[12]Potassium Carbonate (K₂CO₃)[1]Sodium Hydroxide (NaOH)[13]
Solvent Anhydrous THF or DMF[12]Acetonitrile or Acetone[11]Aqueous solution[13]
Temperature 0 °C to Room TemperatureRoom Temperature to Reflux90-100 °C
Typical Substrates Alcohols and PhenolsPhenolsPhenols
Key Considerations Requires strictly anhydrous conditions.Milder base, may require longer reaction times.Can be performed in aqueous media.

Visualizations

experimental_workflow cluster_williamson Protocol 1: Williamson Ether Synthesis cluster_acid Protocol 2: Acid-Catalyzed Methoxymethylation start_williamson p-Cresol in Anhydrous Solvent deprotonation Add Base (e.g., NaH) 0 °C to RT start_williamson->deprotonation phenoxide Formation of Phenoxide deprotonation->phenoxide methylation Add MOM-Cl 0 °C to RT phenoxide->methylation reaction_monitoring_williamson Monitor by TLC methylation->reaction_monitoring_williamson workup_williamson Aqueous Work-up reaction_monitoring_williamson->workup_williamson purification_williamson Purification (Column Chromatography) workup_williamson->purification_williamson product_williamson This compound purification_williamson->product_williamson start_acid p-Cresol & Dimethoxymethane in CH₂Cl₂ catalyst_addition Add p-TsOH start_acid->catalyst_addition reflux Reflux (24-48h) (Optional: Molecular Sieves) catalyst_addition->reflux reaction_monitoring_acid Monitor by TLC reflux->reaction_monitoring_acid workup_acid Aqueous Work-up reaction_monitoring_acid->workup_acid purification_acid Purification (Distillation or Column) workup_acid->purification_acid product_acid This compound purification_acid->product_acid

Caption: Experimental workflows for the synthesis of this compound.

troubleshooting_guide start Low Yield or No Reaction check_reagents Are reagents fresh and anhydrous? start->check_reagents No check_base Is the base strong enough? start->check_base Yes solution_reagents Use fresh reagents. Ensure anhydrous conditions. check_reagents->solution_reagents check_conditions Are reaction time and temperature sufficient? check_base->check_conditions Yes solution_base Use a stronger base (e.g., NaH) or increase stoichiometry. check_base->solution_base No solution_conditions Increase reaction time and/or temperature. Monitor by TLC. check_conditions->solution_conditions No side_products Multiple Spots on TLC check_temp Is the reaction temperature too high? side_products->check_temp check_solvent_base Optimize solvent and base? check_temp->check_solvent_base No solution_temp Lower the reaction temperature. check_temp->solution_temp Yes solution_solvent_base Use milder base (K₂CO₃). Use polar aprotic solvent (DMF, Acetonitrile). check_solvent_base->solution_solvent_base

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Production of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(Methoxymethyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis method is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzyl alcohol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent. Another approach involves the reaction of p-cresol (B1678582) with formaldehyde (B43269) and methanol (B129727) in the presence of an acid catalyst.[1]

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Scaling up the synthesis of this compound presents several key challenges:

  • Exothermic Reaction Control: The Williamson ether synthesis can be highly exothermic.[2] Proper heat management is crucial in large reactors to prevent thermal runaway. This includes controlled addition of reagents and adequate cooling capacity.

  • Selectivity: 4-Hydroxybenzyl alcohol has two nucleophilic sites: a phenolic hydroxyl group and a benzylic alcohol group. This can lead to challenges in achieving selective etherification at the desired position.[3]

  • Byproduct Formation: Side reactions can lead to the formation of impurities. A common byproduct is the C-alkylated product, where the methyl group attaches to the aromatic ring instead of the phenolic oxygen.[4]

  • Mixing Efficiency: Ensuring efficient mixing in large, multiphase reaction systems is critical for consistent reaction rates and to minimize localized "hot spots" and byproduct formation.

  • Downstream Processing: Isolation and purification of the final product on a large scale can be challenging due to the physical properties of this compound and the presence of closely related impurities.

Q3: How can I minimize the formation of the C-alkylated byproduct?

A3: The formation of C-alkylated byproducts can be minimized by carefully selecting the reaction conditions. The use of polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) generally favors O-alkylation over C-alkylation.[3] Optimizing the reaction temperature and the choice of base can also significantly influence the O/C alkylation ratio.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification, fractional distillation under vacuum can be an effective method, provided there is a sufficient difference in the boiling points of this compound and its impurities. Crystallization is another viable option. Careful selection of a solvent system is key to isolating the desired product with high purity. For achieving very high purity, especially at smaller scales, column chromatography is often employed.[2]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Possible Cause Troubleshooting Steps
Incomplete Deprotonation of 4-Hydroxybenzyl Alcohol - Ensure the base is of high quality and used in the correct stoichiometric amount. - Consider using a stronger base if necessary. - Ensure all reagents and solvents are anhydrous, as water can quench the base.
Ineffective Methylating Agent - Use a fresh, high-purity methylating agent. - Consider the reactivity of the chosen methylating agent (e.g., dimethyl sulfate (B86663) vs. methyl iodide).
Suboptimal Reaction Temperature - If the reaction is too slow, gradually increase the temperature while monitoring for byproduct formation. - Conversely, if side reactions are prevalent, lowering the temperature may improve selectivity.
Poor Mixing - On a larger scale, ensure the stirring mechanism provides adequate agitation to maintain a homogeneous reaction mixture. - For multiphasic systems, consider using a phase-transfer catalyst to improve reaction rates.[5][6]
Problem 2: Presence of Significant Impurities in the Crude Product
Possible Cause Troubleshooting Steps
Formation of C-Alkylated Byproduct - Switch to a more polar aprotic solvent (e.g., DMF, acetonitrile).[3] - Optimize the reaction temperature; lower temperatures often favor O-alkylation.
Unreacted Starting Material - Increase the reaction time or temperature. - Ensure the stoichiometry of the reagents is correct.
Formation of Polymeric or Tarry Byproducts - Lower the reaction temperature to minimize degradation. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes at different scales. Note that these are illustrative values and may need to be optimized for specific equipment and conditions.

Table 1: Williamson Ether Synthesis Parameters for this compound Production

ParameterLaboratory Scale (1-10 g)Pilot Scale (1-10 kg)Industrial Scale (>100 kg)
Solvent Acetonitrile or DMF[3]Toluene with Phase Transfer CatalystToluene with Phase Transfer Catalyst
Base Anhydrous K₂CO₃ or NaH50% Aqueous NaOH50% Aqueous NaOH
Methylating Agent Methyl Iodide or Dimethyl SulfateDimethyl Sulfate or ChloromethaneChloromethane
Temperature 50-80 °C[3]60-90 °C80-110 °C
Reaction Time 4-8 hours[3]8-16 hours12-24 hours

Table 2: Typical Yield and Purity at Different Scales

ScaleTypical Yield (%)Typical Purity after Workup (%)Final Purity after Purification (%)
Laboratory 85-95%90-98%>99%
Pilot 80-90%85-95%>98%
Industrial 75-85%80-90%>97%

Experimental Protocols

Laboratory-Scale Williamson Ether Synthesis of this compound

This protocol is adapted from established methods for similar phenolic ethers.[3]

Materials:

  • 4-Hydroxybenzyl alcohol (1.0 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Methyl iodide (1.1 eq)

  • Dry acetonitrile

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for elution

Procedure:

  • To a solution of 4-hydroxybenzyl alcohol in dry acetonitrile, add anhydrous potassium carbonate.

  • Add the methyl iodide to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Mandatory Visualizations

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage Reactants 4-Hydroxybenzyl Alcohol, Methylating Agent, Base Reaction Williamson Ether Synthesis (e.g., in Acetonitrile/Toluene) Reactants->Reaction Crude_Product Crude this compound Reaction->Crude_Product Quenching Quench Reaction (e.g., with Water) Crude_Product->Quenching Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Quenching->Extraction Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification_Method Purification (e.g., Column Chromatography, Distillation, or Crystallization) Solvent_Removal->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

G Start Low Yield of This compound Check_Base Is the base strong enough and anhydrous? Start->Check_Base Check_Reagent Is the methylating agent active? Start->Check_Reagent Check_Temp Is the reaction temperature optimal? Start->Check_Temp Check_Mixing Is mixing efficient? Start->Check_Mixing Solution_Base Use stronger/fresh base. Ensure anhydrous conditions. Check_Base->Solution_Base No Solution_Reagent Use fresh reagent. Check_Reagent->Solution_Reagent No Solution_Temp Optimize temperature. Check_Temp->Solution_Temp No Solution_Mixing Improve agitation or use phase-transfer catalyst. Check_Mixing->Solution_Mixing No

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Identifying and removing impurities from 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 4-(Methoxymethyl)phenol.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible CauseSuggested Solution
Incorrect Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures.Screen for a solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Common solvent systems for phenols include toluene, hexane (B92381)/ethyl acetate (B1210297), and water.
Excessive Solvent Used: Using too much solvent will keep the product in solution even after cooling.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. If too much solvent has been added, carefully evaporate some of it to reach the saturation point.
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or oiling out.Allow the hot solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
Premature Crystallization: The compound crystallizes in the funnel during hot filtration.Use a slight excess of hot solvent to keep the compound dissolved. The funnel and receiving flask should also be pre-heated. The excess solvent can be evaporated before the cooling stage.

Issue 2: Oiling Out During Recrystallization

Possible CauseSuggested Solution
High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.Consider a preliminary purification step like column chromatography to remove the bulk of the impurities before recrystallization.
Low Melting Point of the Compound: The compound is coming out of solution at a temperature above its melting point.Add a small amount of additional solvent to the hot solution to lower the saturation temperature. Slow cooling is also crucial.
Inappropriate Solvent: The solvent is too non-polar.Try a more polar solvent or a mixed solvent system.

Issue 3: Poor Separation During Column Chromatography

Possible CauseSuggested Solution
Streaking/Tailing on TLC Plate: Phenolic hydroxyl groups can interact strongly with the silica (B1680970) gel, causing streaking.Add a small amount of a polar solvent like methanol (B129727) or a few drops of acetic or formic acid to the eluent to improve the peak shape.
Incorrect Solvent System: The eluent is either too polar or not polar enough, resulting in poor separation of the product from impurities.Systematically test different solvent systems with varying polarities (e.g., gradients of hexane/ethyl acetate or dichloromethane/methanol). Use TLC to determine the optimal solvent system that provides good separation between the product and impurities.
Column Overloading: Too much crude material is loaded onto the column.Use an appropriate amount of silica gel for the amount of sample (typically a 30:1 to 100:1 ratio of silica to crude material by weight).
Compound Crashing on the Column: The compound is not soluble enough in the eluent.Choose a solvent system in which the compound is sufficiently soluble. Dry loading the sample onto the silica gel can also help.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound?

A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation. These may include:

  • Unreacted Starting Materials: p-Cresol, formaldehyde, and methanol.

  • Isomeric Impurities: Ortho-substituted isomers such as 2-(methoxymethyl)phenol.

  • Over-alkylation Products: Compounds where the phenol (B47542) is further substituted.

  • Polymeric Materials: Phenol-formaldehyde-type resins can form under certain conditions.

  • Oxidation Products: Phenols can be susceptible to oxidation, leading to colored impurities.[1]

Q2: What analytical techniques are best for identifying and quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective techniques.

  • HPLC is well-suited for non-volatile and thermally sensitive compounds like phenols. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (often with a small amount of formic or acetic acid) is a good starting point.

  • GC-MS is excellent for identifying volatile impurities. Derivatization of the phenolic hydroxyl group may be necessary to improve peak shape and thermal stability.

Q3: What is a good starting point for a recrystallization solvent for this compound?

A3: A good starting point would be to test solvent systems like toluene, or mixtures of a non-polar solvent (like hexane or heptane) with a more polar solvent (like ethyl acetate or acetone). The ideal solvent will dissolve the compound when hot but not when cold.

Q4: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A4: Discoloration in phenols is often due to the presence of oxidized impurities. These can sometimes be removed by treating a solution of the compound with activated charcoal before the final filtration and crystallization step. Storing the purified compound under an inert atmosphere (like nitrogen or argon) and protected from light can help prevent future discoloration.[1]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for dry loading, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Add the dried sample-silica mixture to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent as needed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purity Analysis by HPLC

This is a starting method and may require optimization.

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio (e.g., 70% A, 30% B), and increase the percentage of B over time.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude this compound purification Column Chromatography or Recrystallization start->purification analysis Purity Check (HPLC/GC-MS) purification->analysis pure_product Pure this compound analysis->pure_product Purity ≥ 98% impure_product Further Purification Needed analysis->impure_product Purity < 98% impure_product->purification troubleshooting_logic cluster_issues Common Issues cluster_solutions Potential Solutions start Purification Attempt outcome Unsatisfactory Result? start->outcome low_yield Low Yield outcome->low_yield Yes oiling_out Oiling Out outcome->oiling_out Yes poor_separation Poor Separation outcome->poor_separation Yes optimize_solvent Optimize Solvent System low_yield->optimize_solvent oiling_out->optimize_solvent slow_cooling Ensure Slow Cooling oiling_out->slow_cooling pre_purify Pre-purification Step oiling_out->pre_purify poor_separation->optimize_solvent adjust_loading Adjust Column Loading poor_separation->adjust_loading

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of 4-(Methoxymethyl)phenol.

Troubleshooting Guide: Step-by-Step Solutions for Peak Tailing

This guide provides a logical workflow to identify and resolve the root cause of peak tailing in your HPLC analysis of this compound.

Q1: My chromatogram for this compound shows a tailing peak. What are the most common causes?

A1: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is typically caused by one or more of the following factors:

  • Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for polar compounds like phenols is often unwanted interactions with residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2] These acidic silanols can interact with the polar functional groups of your analyte, leading to a secondary retention mechanism that causes the peak to tail.

  • Mobile Phase pH Issues: The pH of your mobile phase plays a critical role. If the pH is close to the pKa of this compound or the silanol groups on the column, it can lead to inconsistent ionization and peak distortion.[3][4]

  • Column Problems: A contaminated or degraded column can lead to poor peak shape. This can include a blocked inlet frit, the formation of a void at the column head, or the accumulation of strongly retained sample components.[2][5]

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in asymmetrical peaks.[2]

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column, such as excessive tubing length or dead volumes in the HPLC system.[6]

Q2: How can I systematically troubleshoot the peak tailing issue?

A2: Follow this step-by-step troubleshooting workflow. Start with the simplest and most common solutions first.

G start Peak Tailing Observed for This compound check_overload Is the sample concentration too high? start->check_overload action_dilute Dilute Sample or Reduce Injection Volume check_overload->action_dilute Yes check_ph Is the mobile phase pH appropriate? check_overload->check_ph No end_good Peak Shape Improved action_dilute->end_good action_adjust_ph Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) check_ph->action_adjust_ph No check_column Is the column old or contaminated? check_ph->check_column Yes action_adjust_ph->end_good action_flush Flush Column with Strong Solvent or Replace Column check_column->action_flush Yes check_system Are there extra-column effects? check_column->check_system No action_flush->end_good action_optimize_system Check Tubing and Connections for Dead Volume check_system->action_optimize_system Yes end_bad Issue Persists: Consult Advanced Support check_system->end_bad No action_optimize_system->end_good

Figure 1: Troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q3: What is the ideal mobile phase pH for analyzing this compound?

Q4: How do secondary silanol interactions cause peak tailing?

A4: Silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[1] At mobile phase pH values above ~3.5, these silanol groups can become ionized (Si-O-).[9] The hydroxyl group of this compound can engage in hydrogen bonding with these silanols. If the silanols are ionized, a stronger, secondary ion-exchange interaction can occur. This mixed-mode retention causes some analyte molecules to be retained longer, resulting in a tailing peak.

Figure 2: Interaction of a phenolic analyte with residual silanols.

Q5: What type of column is best for analyzing this compound?

A5: A C18 reversed-phase column is a good starting point for the analysis of moderately polar compounds like this compound.[10][11] To minimize peak tailing, consider using a column with:

  • High-purity silica (B1680970) (Type B): These columns have a lower concentration of acidic silanol groups.

  • End-capping: This process chemically derivatizes most of the residual silanol groups, making them less interactive.

  • Polar-embedded or polar-endcapped phases: These can provide alternative selectivity and improved peak shape for polar analytes.

Q6: Can my sample solvent cause peak tailing?

A6: Yes. If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve your sample in the initial mobile phase composition. If a different solvent must be used for solubility reasons, ensure the injection volume is as small as possible.

Data Presentation: Impact of Mobile Phase pH

The following table provides illustrative data on how mobile phase pH can affect the retention time and peak shape (as measured by the USP Tailing Factor) for a typical phenolic compound. A tailing factor > 1.2 is generally considered to be tailing.

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Peak Shape
2.5 (0.1% Formic Acid)8.21.1Symmetrical
4.57.51.8Tailing
6.06.82.5Severe Tailing

This is illustrative data for a representative phenolic compound and may not directly reflect the behavior of this compound.

Experimental Protocols

Protocol 1: Mobile Phase Preparation and pH Adjustment

This protocol describes the preparation of a mobile phase with controlled pH to improve the peak shape of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Formic acid (or phosphoric acid)

  • 0.45 µm solvent filters

Procedure:

  • Aqueous Component (Mobile Phase A):

    • Measure 1000 mL of HPLC-grade water into a clean solvent reservoir.

    • Carefully add 1.0 mL of formic acid to achieve a 0.1% concentration. This will typically result in a pH of approximately 2.5-3.0.

    • Degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Organic Component (Mobile Phase B):

    • Measure 1000 mL of HPLC-grade acetonitrile into a separate clean solvent reservoir.

    • Degas the solvent for 15-20 minutes.

  • HPLC Setup:

    • Set your HPLC system to deliver the desired gradient or isocratic mixture of Mobile Phase A and Mobile Phase B.

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes, or until a stable baseline is achieved.

Protocol 2: Column Flushing and Regeneration

If you suspect column contamination is causing peak tailing, this flushing procedure can help restore performance. Always consult the column manufacturer's guidelines for specific recommendations.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC-grade isopropanol

  • HPLC-grade hexane (B92381) (for severe non-polar contamination, optional)

Procedure:

  • Disconnect the column from the detector to avoid contamination of the detector cell.

  • Flush with a series of solvents at a low flow rate (e.g., 0.5 mL/min). A typical sequence for a C18 column is:

    • Mobile Phase (without buffer): 20 column volumes.

    • 100% Acetonitrile: 20 column volumes.

    • 100% Isopropanol: 20 column volumes.

    • (Optional) 100% Hexane: 10 column volumes (if non-polar contaminants are suspected).

    • 100% Isopropanol: 10 column volumes (to remove hexane).

    • 100% Acetonitrile: 10 column volumes.

    • Mobile Phase (without buffer): 20 column volumes.

  • Reconnect the column to the detector and equilibrate with the initial mobile phase conditions until the baseline is stable.

  • Inject a standard to evaluate if the peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.

References

Minimizing degradation of 4-(Methoxymethyl)phenol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of 4-(Methoxymethyl)phenol during storage and experimentation. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: Like many phenolic compounds, this compound is susceptible to degradation primarily through oxidation. This process can be initiated or accelerated by several factors, including:

  • Exposure to Oxygen: Atmospheric oxygen can directly react with the phenolic hydroxyl group, leading to the formation of colored degradation products.

  • Exposure to Light: Ultraviolet (UV) and visible light can provide the energy to initiate photo-oxidative degradation pathways.

  • Elevated Temperatures: High temperatures increase the rate of chemical reactions, including oxidation and other degradation processes.

  • Extreme pH: While stable at neutral pH, highly acidic or basic conditions can promote degradation. Basic conditions, in particular, can deprotonate the phenol, making it more susceptible to oxidation.

  • Presence of Metal Ions: Certain metal ions, such as iron and copper, can act as catalysts for oxidative degradation.

Q2: What are the likely degradation products of this compound?

A2: The primary degradation pathway for this compound is believed to be oxidation. One identified pathway involves the enzymatic oxidative demethylation, which proceeds through a p-quinone methide intermediate to form 4-hydroxybenzaldehyde (B117250) and methanol (B129727). Under non-enzymatic oxidative conditions, similar quinone-type structures are likely to be the initial degradation products, which can further react to form more complex, often colored, polymeric materials.

Q3: What are the optimal storage conditions for this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: In a cool environment, typically between 2°C and 8°C.

  • Light: Protected from light by using amber glass vials or by storing in a dark location.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen.

  • Container: In a tightly sealed, non-reactive container, such as amber glass with a PTFE-lined cap.

Q4: Can I store solutions of this compound?

A4: Storing this compound in solution is generally not recommended for long periods due to increased susceptibility to degradation. If solutions must be prepared in advance, they should be:

  • Prepared fresh daily if possible.

  • Made using deoxygenated solvents.

  • Stored at low temperatures (2-8°C) and protected from light.

  • Buffered at a slightly acidic to neutral pH if compatible with the experimental design.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of Solid Material (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.Store the solid material in a tightly sealed container under an inert atmosphere (argon or nitrogen) and in a dark, cool place.
Discoloration of Solution Oxidation of the phenolic hydroxyl group, potentially accelerated by light, high pH, or the presence of metal ions.Prepare solutions fresh daily using deoxygenated solvents. Store stock solutions and experimental samples protected from light (e.g., in amber vials). Work at a neutral or slightly acidic pH if possible. Consider the addition of a chelating agent like EDTA to sequester catalytic metal ions.
Precipitation or Cloudiness in Solution Poor solubility at the prepared concentration. Degradation products forming insoluble polymers. Change in pH affecting solubility.Determine the solubility limit in your chosen solvent. Prepare more dilute solutions or use a co-solvent. Filter the solution through a 0.22 µm syringe filter before use. Monitor for signs of degradation that may lead to precipitation.
Loss of Compound Potency or Activity Over Time Chemical degradation of this compound.Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols). Implement stabilization strategies such as protection from light, pH control, and use of antioxidants. Store solutions at lower temperatures (e.g., 2-8°C), after confirming that precipitation will not occur.
Inconsistent Experimental Results Instability of the compound in the experimental medium leading to variable concentrations.Prepare fresh solutions for each experiment from a solid, well-stored starting material. Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV) immediately before use.

Data Presentation

Table 1: General Stability of Phenolic Compounds Under Various Conditions

Condition Impact on Stability Reason
Light (UV, Visible) Less StableProvides energy for photo-oxidative reactions.
Air (Oxygen) Less StableActs as an oxidizing agent.
Elevated Temperature (>25°C) Less StableIncreases the rate of degradation reactions.
Low Temperature (2-8°C) More StableSlows down the rate of chemical degradation.
Acidic pH (3-6) Generally StablePhenolic hydroxyl group is protonated and less susceptible to oxidation.
Neutral pH (7) Generally Stable-
Basic pH (>8) Less StableDeprotonation of the phenolic hydroxyl group increases susceptibility to oxidation.
Presence of Metal Ions (Fe, Cu) Less StableCatalyze oxidative degradation reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and degradation pathways for this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and the profile of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for the analysis of this compound and its degradation products.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient elution is recommended to separate the parent compound from its potential degradation products. An example gradient is:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be determined by a UV scan. A wavelength around 280 nm is a reasonable starting point for phenolic compounds.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway MMP This compound QM p-Quinone Methide Intermediate MMP->QM Oxidation HBA 4-Hydroxybenzaldehyde QM->HBA Hydrolysis MeOH Methanol QM->MeOH Hydrolysis

Caption: Oxidative degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidative Oxidative Degradation (3% H2O2, RT) stock->oxidative thermal Thermal Degradation (70°C solid, 60°C solution) stock->thermal photo Photolytic Degradation (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc results Determine % Degradation and Degradation Profile hplc->results

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Contributing Factors cluster_mitigation Mitigation Strategies degradation Degradation of This compound oxygen Oxygen degradation->oxygen leads to light Light degradation->light leads to heat Heat degradation->heat leads to ph Extreme pH degradation->ph leads to metal Metal Ions degradation->metal leads to inert Inert Atmosphere oxygen->inert mitigated by dark Dark Storage light->dark mitigated by cold Refrigeration heat->cold mitigated by neutral_ph Neutral/Acidic pH ph->neutral_ph mitigated by chelators Chelating Agents metal->chelators mitigated by

Caption: Factors influencing degradation and mitigation strategies.

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-(Methoxymethyl)phenol, a key intermediate in various synthetic applications. This document outlines a validated HPLC method, compares its performance with a typical GC-MS approach, and provides detailed experimental protocols to assist in method selection and implementation.

Introduction to this compound Analysis

This compound is a phenolic compound whose accurate determination is crucial for quality control in manufacturing processes and for its use in further chemical synthesis. The selection of an appropriate analytical technique is critical for achieving reliable and reproducible results. While HPLC is a versatile and widely adopted technique for non-volatile compounds, GC-MS offers high sensitivity, particularly for volatile and semi-volatile analytes.

Comparison of Analytical Methods

The choice between HPLC and GC-MS depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. The following table summarizes the typical performance characteristics of a validated HPLC-UV method compared to a GC-MS method for the analysis of phenolic compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998[1]≥ 0.994[1]
Limit of Detection (LOD) 0.054 µg/g[1]0.8 - 8.2 ng/L[1]
Limit of Quantification (LOQ) 0.18 µg/g[1]Below sensory threshold levels[1]
Accuracy (% Recovery) 90 - 112%[1][2]100.4 - 126%[1]
Precision (%RSD) < 10%[1]< 10%[1]

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on established practices for the analysis of phenolic compounds and should be optimized for specific applications.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC is a robust method for the routine quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[3]

  • HPLC grade acetonitrile, water, and formic acid.

  • Reference standard of this compound (purity > 99%).

  • Volumetric flasks, pipettes, and autosampler vials.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.[4][5]

  • Gradient Program: A typical gradient could be: 0-1 min: 30% B, 1-10 min: 30-80% B, 10-12 min: 80% B, 12-13 min: 80-30% B, 13-15 min: 30% B.[4]

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temperature: 30 °C.[3][4]

  • Detection Wavelength: 280 nm.[3][4]

  • Injection Volume: 10 µL.[3][5]

3. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[3]

4. Data Analysis:

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high sensitivity and selectivity, which is particularly beneficial for trace-level analysis. Derivatization is often necessary for phenolic compounds to increase their volatility.

1. Instrumentation and Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Helium as carrier gas.

  • Derivatizing agent (e.g., Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

2. GC-MS Conditions:

  • Inlet Temperature: 250 °C.[4]

  • Carrier Gas Flow Rate: 1.2 mL/min (constant flow).[4]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[4]

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Source Temperature: 230 °C.[4]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions for the derivatized this compound.[4]

3. Sample Preparation and Derivatization:

  • Perform sample extraction if necessary (e.g., liquid-liquid extraction or solid-phase extraction).

  • Evaporate the extract to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent (e.g., BSTFA) and a suitable solvent, then heat to ensure complete reaction.

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte by comparing its peak area to a calibration curve prepared using derivatized standards.

Workflow and Method Validation Diagrams

The following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship between key validation parameters.

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_results Results Standard_Prep Standard Preparation HPLC_Analysis HPLC Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity & Range HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision Specificity Specificity HPLC_Analysis->Specificity LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Robustness Robustness HPLC_Analysis->Robustness Validation_Report Validation Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Specificity->Validation_Report LOD_LOQ->Validation_Report Robustness->Validation_Report

Caption: Workflow for HPLC Method Validation.

Validation_Parameters_Relationship cluster_performance Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy ensures Precision Precision Method->Precision ensures Specificity Specificity Method->Specificity ensures Accuracy->Precision Robustness Robustness Precision->Robustness Specificity->Accuracy Linearity Linearity Linearity->Accuracy Range Range Linearity->Range LOD LOD LOQ LOQ LOD->LOQ

Caption: Logical Relationship of HPLC Validation Parameters.

Conclusion

Both HPLC and GC-MS are suitable techniques for the analysis of this compound. The HPLC method offers a robust and straightforward approach that can be readily implemented in most analytical laboratories without the need for derivatization. In contrast, GC-MS provides higher sensitivity, which may be advantageous for trace-level analysis, although it introduces the additional complexity of a derivatization step. The choice between these methods should be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation. The provided protocols and performance data serve as a valuable resource for developing and validating a suitable analytical method for this compound.

References

A Comparative Study of 4-(Methoxymethyl)phenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 4-(methoxymethyl)phenol and its ortho- and meta-isomers. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes data from structurally related compounds to predict and contrast their physicochemical properties and biological activities. All experimental data from related compounds are clearly indicated.

Introduction

(Methoxymethyl)phenol isomers, characterized by a phenol (B47542) ring substituted with a methoxymethyl group at the ortho-, meta-, or para-position, represent a class of compounds with significant potential in pharmacology and materials science. The position of the methoxymethyl group can profoundly influence the molecule's steric and electronic properties, thereby affecting its biological activity. As derivatives of phenols, these isomers are anticipated to exhibit antioxidant, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of their synthesis, physicochemical characteristics, and predicted biological efficacy, supported by experimental data from closely related analogs.

Physicochemical Properties

A comprehensive, direct comparison of the physicochemical properties of all three isomers is challenging due to limited available data. The following table summarizes the known and predicted properties.

PropertyThis compound (para)2-(Methoxymethyl)phenol (ortho)3-(Methoxymethyl)phenol (meta)
Molecular Formula C₈H₁₀O₂C₈H₁₀O₂C₈H₁₀O₂
Molecular Weight 138.16 g/mol [1]138.17 g/mol [2]138.17 g/mol
Boiling Point 222.8 °C at 760 mmHg[3]55 °C (at reduced pressure)[2]119-120 °C at 4 mmHg[4]
Density 1.087 g/cm³[3]Data Not AvailableData Not Available
Water Solubility 19.45 g/L[5]Data Not AvailableData Not Available
pKa Data Not AvailableData Not AvailableData Not Available
Physical Form Solid[6]Liquid[]Data Not Available

Synthesis Overview

The synthesis of (methoxymethyl)phenol isomers can be achieved through the etherification of the corresponding (hydroxymethyl)phenol precursors. This two-step process generally involves the formation of the hydroxymethylphenol followed by methylation.

A general workflow for the synthesis is presented below:

G cluster_0 Step 1: Hydroxymethylation cluster_1 Step 2: Etherification (Williamson Synthesis) phenol Phenol hydroxymethylation Hydroxymethylation Reaction phenol->hydroxymethylation formaldehyde Formaldehyde formaldehyde->hydroxymethylation base_catalyst Base Catalyst (e.g., NaOH) base_catalyst->hydroxymethylation hydroxymethylphenol Ortho-, Meta-, or Para- (Hydroxymethyl)phenol hydroxymethylphenol_input (Hydroxymethyl)phenol (from Step 1) hydroxymethylation->hydroxymethylphenol methylating_agent Methylating Agent (e.g., Dimethyl Sulfate) etherification Etherification Reaction methylating_agent->etherification base_ether Base (e.g., NaH) base_ether->etherification methoxymethylphenol Ortho-, Meta-, or Para- (Methoxymethyl)phenol etherification->methoxymethylphenol

General Synthesis Workflow for (Methoxymethyl)phenol Isomers.

Comparative Biological Activities

Direct experimental data comparing the biological activities of the three (methoxymethyl)phenol isomers is currently unavailable. However, based on studies of structurally similar compounds, we can infer their potential activities.

Antioxidant Activity

Phenolic compounds are well-established antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The position of the methoxymethyl group is expected to influence this activity.

  • Predicted Activity: The ortho and para isomers are predicted to have significant antioxidant activity. The methoxy (B1213986) group can electronically stabilize the resulting phenoxyl radical. Studies on various 2-methoxyphenols have demonstrated their potent radical-scavenging capabilities.[2][8] A study on 4-methoxy-3-(methoxymethyl)phenol also confirmed its antioxidant properties, suggesting the methoxymethyl group contributes positively to this effect.[3][9]

Table of Antioxidant Activity for Related Compounds:

CompoundAssayIC₅₀ / EC₅₀Source
4-Methoxy-3-(methoxymethyl)phenol (from extract)DPPH Scavenging173.56 µg/mL (compared to Ascorbic Acid)[3]
2-methoxy-4-((4-methoxyphenilimino)methyl)phenolDPPH Scavenging10.46 ppm[1]
Eugenol (4-allyl-2-methoxyphenol)DPPH Scavenging0.75 mM[10][11]
Vanillin (4-hydroxy-3-methoxybenzaldehyde)DPPH Scavenging1.38 mM[10][11]
Antimicrobial Activity

The antimicrobial action of phenols often involves the disruption of microbial cell membranes and inhibition of essential enzymes.

  • Predicted Activity: All three isomers are expected to possess some degree of antimicrobial activity. Research on 4-methoxy-3-(methoxymethyl)phenol isolated from Hygrophila auriculata showed efficacy against a range of bacteria, including Staphylococcus aureus and Escherichia coli.[3] The lipophilicity conferred by the methoxymethyl group may enhance membrane disruption.

Table of Antimicrobial Activity for a Related Compound:

CompoundOrganismZone of InhibitionSource
4-Methoxy-3-(methoxymethyl)phenol (in extract)Staphylococcus aureus25.0 - 35.0 mm[3]
Escherichia coli25.0 - 35.0 mm[3]
Pseudomonas aeruginosa25.0 - 35.0 mm[3]
Anti-inflammatory and Cytotoxic Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, which regulate the expression of pro-inflammatory mediators. Cytotoxicity against cancer cell lines is also a noted activity for some phenols.

  • Predicted Activity: The isomers are likely to possess anti-inflammatory and potential cytotoxic properties. Related 2-methoxyphenols are known to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] 4-Methoxyphenol also demonstrates anti-inflammatory effects through COX-2 and 5-lipoxygenase (5-LOX) inhibition.[12] Studies on a dimer of p-methoxyphenol have shown cytotoxicity against RAW 264.7 macrophage cells.[13]

Table of Cytotoxicity for a Related Compound:

CompoundCell LineIC₅₀ / ID₅₀Source
p-Methoxyphenol DimerRAW 264.7 cells0.7 mM[13]

Postulated Signaling Pathway Involvement

While specific pathways for the (methoxymethyl)phenol isomers have not been elucidated, their probable anti-inflammatory action suggests modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, controlling the production of cytokines, chemokines, and enzymes like COX-2.

G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK Isomers This compound and its Isomers Isomers->MAPKKK Isomers->IKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK MAPK MAPK (e.g., p38) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Inflammation Inflammatory Response (e.g., COX-2, NO, Cytokines) AP1->Inflammation IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammation IkB_NFkB->NFkB releases

Postulated Anti-inflammatory Signaling Pathways.

Experimental Protocols

Detailed methodologies for key experiments to comparatively evaluate the biological activities of these isomers are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of the test compounds (4-, 2-, and 3-(methoxymethyl)phenol) and a positive control (e.g., ascorbic acid) in methanol. Create a series of dilutions from each stock solution.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compounds or control to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

G start Start prep_reagents Prepare DPPH Solution & Compound Dilutions start->prep_reagents add_to_plate Add Compounds and DPPH to 96-well Plate prep_reagents->add_to_plate incubate Incubate in Dark (30 min) add_to_plate->incubate read_abs Measure Absorbance (517 nm) incubate->read_abs calculate Calculate % Inhibition and IC₅₀ read_abs->calculate end End calculate->end

Workflow for the DPPH Radical Scavenging Assay.
MTT Cytotoxicity Assay

This colorimetric assay assesses cell metabolic activity and is used to measure the reduction of cell viability in response to a compound.

  • Cell Culture:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages or a cancer cell line) in appropriate medium until it reaches 80-90% confluency.

  • Cell Seeding:

    • Trypsinize the cells and seed them into a 96-well plate at a density of approximately 1 x 10⁴ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the (methoxymethyl)phenol isomers in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with solvent) and an untreated control.

    • Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization and Measurement:

    • Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the CC₅₀ value (the concentration that reduces cell viability by 50%) from the dose-response curve.

Conclusion

While direct comparative data for this compound and its isomers remains a gap in the scientific literature, evidence from structurally analogous compounds strongly suggests that these isomers possess valuable biological activities. The ortho-, meta-, and para-positions of the methoxymethyl group are expected to create distinct electronic and steric environments, likely resulting in differential antioxidant, antimicrobial, and anti-inflammatory potencies. This guide provides a foundational framework for future research, outlining the predicted activities and offering standardized protocols to facilitate the direct, comparative studies needed to fully elucidate the therapeutic potential of these compounds. Further investigation is warranted to confirm these predicted activities and to explore their mechanisms of action at the molecular level.

References

A Comparative Guide to 4-(Methoxymethyl)phenol and 4-Methoxyphenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone of drug discovery, valued for their diverse biological activities. This guide provides a comparative overview of two such compounds: 4-(Methoxymethyl)phenol and 4-Methoxyphenol (B1676288). While structurally similar, subtle differences in their chemical makeup can lead to distinct biological effects. This document aims to summarize the available experimental data, provide detailed methodologies for key biological assays, and visualize relevant pathways to aid researchers in their investigations.

It is important to note that while there is a body of research on the biological activities of 4-methoxyphenol, quantitative experimental data for this compound is limited in the public domain. Consequently, this guide will present the available data for each compound and draw comparisons based on existing literature and the known properties of related phenolic structures.

Comparative Summary of Biological Activities

The following table summarizes the known and predicted biological activities of this compound and 4-Methoxyphenol. Direct comparative studies with quantitative data (e.g., IC50 values) are scarce, particularly for this compound.

Biological ActivityThis compound (p-Hydroxybenzyl methyl ether)4-Methoxyphenol
Antioxidant Activity Predicted to have antioxidant properties due to its phenolic structure. A structurally similar compound, 4-(ethoxymethyl)phenol, is a potent antioxidant[1]. p-Hydroxybenzyl alcohol, a related compound, is a powerful scavenger of various free radicals[2]. No quantitative IC50 values from standard assays like DPPH or ABTS have been readily identified in the literature for this compound itself.Known to possess antioxidant properties. However, specific IC50 values from standardized assays are not consistently reported in the available literature.
Anti-inflammatory Activity A structural isomer, 4-methoxy-3-(methoxymethyl)phenol, has been reported to have anti-inflammatory activity[3]. Another related compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol, has demonstrated significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells[4].Has been shown to possess anti-inflammatory properties, with some studies indicating it can inhibit the expression of inflammatory mediators[5]. Quantitative IC50 values for the inhibition of specific inflammatory markers are not consistently available.
Cytotoxicity In vitro cytogenotoxic properties have been noted for the related compound 4-(ethoxymethyl)phenol[1]. No specific IC50 values against cell lines were found for this compound.Cytotoxic effects have been reported, with an ID50 value of 2.2 mM against RAW 264.7 macrophage cells[6]. It has also been investigated for its carcinogenic potential in animal models[7].
Other Biological Activities A study has shown that this compound (as p-hydroxybenzyl methyl ether) improves learning and memory in mice, suggesting neuroprotective or cognitive-enhancing effects[8].Used in dermatology as a depigmenting agent.

Experimental Protocols

Detailed methodologies for key assays relevant to the evaluation of phenolic compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to screen for antioxidant activity.

Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it to DPPH-H. This causes a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in an amber bottle at 4°C.

    • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in methanol.

    • Prepare a series of dilutions of the test compound from the stock solution.

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound or standard to the wells of a microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another widely used method for determining antioxidant capacity.

Principle: The pre-formed ABTS radical cation (ABTS•⁺) is reduced by an antioxidant, causing a decolorization of the solution that is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•⁺ solution with methanol or ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound and a standard (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the test compound or standard at various concentrations to the wells.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Data Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This cell-based assay is used to evaluate the potential of a compound to inhibit inflammatory responses.

Principle: Lipopolysaccharide (LPS), a component of bacterial cell walls, stimulates macrophages (like the RAW 264.7 cell line) to produce inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6). The inhibitory effect of a test compound on the production of these mediators is quantified.

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Measure the absorbance at 540 nm. The amount of nitrite (B80452), a stable product of NO, is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO or cytokine production compared to the LPS-stimulated control.

    • Determine the IC50 value for the inhibition of each inflammatory mediator.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Remove the medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

    • Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization and Measurement:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Visualizations

Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->ProInflammatory_Genes Transcription

Caption: Simplified NF-κB signaling pathway in inflammation.

Experimental Workflow

G cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (DPPH, ABTS, etc.) reaction Mix Reagents and Samples in 96-well plate reagents->reaction samples Prepare Test Compounds (Serial Dilutions) samples->reaction incubation Incubate under Specific Conditions reaction->incubation measurement Measure Absorbance (Spectrophotometer) incubation->measurement calculation Calculate % Inhibition measurement->calculation ic50 Determine IC50 Value calculation->ic50

Caption: General workflow for in vitro antioxidant assays.

Conclusion

Both this compound and 4-methoxyphenol are phenolic compounds with potential biological activities. While 4-methoxyphenol has been more extensively studied, revealing antioxidant, anti-inflammatory, and cytotoxic properties, there is a significant gap in the literature regarding the quantitative biological data for this compound. Based on its chemical structure and the activities of related compounds, it is reasonable to predict that this compound also possesses antioxidant and anti-inflammatory capabilities. The finding that it improves learning and memory in mice suggests it may have unique neuropharmacological effects worthy of further investigation.

For researchers interested in these compounds, this guide provides a starting point and standardized protocols for their evaluation. Direct, head-to-head comparative studies are necessary to fully elucidate the similarities and differences in their biological profiles and to determine their potential for therapeutic applications.

References

A Comparative Guide to the Antioxidant Activity of Phenolic Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant activity of various phenolic ethers, supported by experimental data from peer-reviewed studies. The information is intended to assist researchers and professionals in drug development and related fields in understanding the structure-activity relationships and potential applications of these compounds.

Quantitative Data Summary

The antioxidant activities of phenolic ethers and related phenolic compounds are summarized in the table below. The data is primarily presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the free radical activity in a given assay. Lower IC50 values indicate higher antioxidant potency. The primary assays referenced are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

CompoundStructureAssayIC50 (µg/mL)Reference(s)
Phenolic Ethers
trans-AnetholeDPPH34.29 ± 0.77 (in Star Anise Oil)[1][2]
ABTS31.71 ± 0.19 (in Star Anise Oil)[1][2]
EstragoleDPPH15.33 (in Fennel Oil)[3]
ABTS107.2[4]
SafroleDPPH50.28 ± 0.44[5][6]
1,2-Dimethoxybenzene-Data not available
1,3-Dimethoxybenzene-Data not available
1,4-Dimethoxybenzene-Data not available
Related Phenolic Compounds (for comparison)
Guaiacol (2-Methoxyphenol)-Data not available
EugenolDPPH-[7]
IsoeugenolDPPH-[7]
Ferulic AcidDPPH-[7]
Vanillic AcidDPPHShowed notable activity[8]
Isovanillic AcidDPPHExhibited activity, but less than vanillic acid[8]
4-Hydroxybenzoic AcidDPPHLower activity than methoxy-substituted counterparts[8]
HydroquinoneDPPH10.96[9]
CatecholDPPH-[9]
ResorcinolDPPH-[9]
Trolox (Standard)DPPH1.55 ± 0.32[6]
ABTS~2.34[4]
Butylated Hydroxytoluene (BHT) (Standard)DPPH-
Ascorbic Acid (Standard)DPPH-

Note: The antioxidant activity of essential oils is attributed to their complex mixture of components, with the major constituent listed playing a significant role. Direct comparison of IC50 values between studies should be done with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the most common antioxidant assays cited in the literature are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow. The decrease in absorbance is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol (B129727) is prepared. The absorbance of this solution at 517 nm should be approximately 1.0.[4]

  • Sample Preparation: The test compounds (phenolic ethers) and a standard antioxidant (e.g., Trolox, ascorbic acid) are dissolved in methanol to prepare a series of concentrations.[4]

  • Reaction: An aliquot of the DPPH solution is mixed with an equal volume of each sample concentration in a test tube or a 96-well plate. A control is prepared by mixing the DPPH solution with methanol.[4]

  • Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.[4]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Generation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is reacted with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[1]

  • Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with ethanol (B145695) or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Sample Preparation: Various concentrations of the test compounds and a standard (e.g., Trolox) are prepared in the appropriate solvent.[4]

  • Reaction: A small volume (e.g., 10 µL) of the sample solution is added to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.[4]

  • Incubation: The mixture is incubated at room temperature for a set time (e.g., 6 minutes).[4]

  • Measurement: The absorbance is measured at 734 nm.[4]

  • Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.[4]

Visualizations

The following diagrams illustrate the experimental workflow for antioxidant assays and a simplified signaling pathway of radical scavenging.

G cluster_workflow General Experimental Workflow for Antioxidant Activity Assessment prep Preparation of Reagents (Radical Solution, Test Compounds, Standards) reaction Reaction Incubation (Mixing of reagents and samples) prep->reaction Addition of Samples measurement Spectrophotometric Measurement (Absorbance reading at specific wavelength) reaction->measurement After Incubation analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis Absorbance Values

Caption: A generalized workflow for in vitro antioxidant activity assays.

G cluster_pathway Simplified Radical Scavenging by a Phenolic Antioxidant FR Free Radical (e.g., DPPH•, ABTS•+) SFR Stable Free Radical (e.g., DPPH-H) FR->SFR Receives H• PA Phenolic Antioxidant (Ar-OH) PAR Phenoxyl Radical (Ar-O•) PA->PAR Donates H• SP Stable Products PAR->SP Resonance Stabilization / Further Reactions

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

References

Cross-Validation of Analytical Methods for 4-(Methoxymethyl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-(Methoxymethyl)phenol is crucial for ensuring product quality, safety, and efficacy. The selection of a suitable analytical method is a critical decision that impacts the reliability of data throughout the drug development lifecycle. This guide provides an objective comparison of the two most common and powerful analytical techniques for the analysis of phenolic compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

While specific, extensively validated methods for this compound are not widely documented in publicly available literature, this guide leverages established methods for structurally similar phenolic compounds to provide a robust framework for method selection and cross-validation.[1] Cross-validation is essential when multiple analytical methods are employed to ensure that the data generated are comparable and reliable.[2]

Comparative Overview of Analytical Methods

The choice between HPLC and GC for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. HPLC is a versatile and widely used technique for non-volatile or thermally labile compounds like many phenols.[1][3] In contrast, Gas Chromatography, particularly when coupled with a mass spectrometer (GC-MS), offers high sensitivity and selectivity for volatile and semi-volatile compounds.[4][5] Due to the polar nature of the phenolic hydroxyl group in this compound, derivatization is often recommended for GC analysis to improve volatility and chromatographic peak shape.[5][6]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC with UV detection and GC with Flame Ionization Detection (FID) or Mass Spectrometry (MS) for the analysis of phenolic compounds. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-FID/MS)Source(s)
Limit of Detection (LOD) 0.01–0.16 µg/mL (for various phenolics)0.3–3.5 µg/L (for various phenols); ~1 µg (analytical procedure detection limit for methoxyphenol isomers by GC-FID)[7][8][9]
Limit of Quantification (LOQ) 0.02–0.49 µg/mL (for various phenolics)Typically higher than LOD[7][8]
Linearity (R²) ≥0.9999 (for various phenolics)Generally high (>0.99)[7][8]
Accuracy (% Recovery) 97.29–103.59% (for various phenolics)91-100% (for p-cresol (B1678582) in biological matrices)[7][8]
Precision (%RSD) 0.24–3.95% (for various phenolics)<15% (for p-cresol in biological matrices)[7][8]

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on common practices for the analysis of phenolic compounds and should be optimized and validated for the specific application and matrix for this compound.[1]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust method for the routine quantification of phenolic compounds.[3]

1. Sample Preparation:

  • Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of 1 mg/mL.[10]

  • Prepare a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.[4]

  • For assay determination, accurately weigh the sample, dissolve it in the solvent, and dilute to a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[11]

2. HPLC System and Conditions:

  • HPLC System: Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector.[11]

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with an acid modifier (e.g., 0.1% Formic Acid or Phosphoric Acid).[4][11][12] A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 30-45 °C.[2][7]

  • Detection: UV detection at a specific wavelength, which should be determined by measuring the UV spectrum of this compound to find its absorbance maximum (λmax).[7][13] For similar compounds, wavelengths around 225 nm or 300 nm have been used.[2][14]

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive technique suitable for the analysis of volatile and semi-volatile compounds.[4] Derivatization may be necessary to improve the chromatographic properties of this compound.[5]

1. Sample Preparation and Derivatization:

  • Follow the same procedure as for HPLC to prepare stock and calibration standards, using a volatile organic solvent like methanol or dichloromethane.[15]

  • Derivatization (if necessary): To a known volume of the sample or standard solution, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Seal the vial and heat at approximately 70°C for 30 minutes to form the trimethylsilyl (B98337) ether derivative.[5]

2. GC-MS System and Conditions:

  • GC System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).[4]

  • Column: A capillary column suitable for phenol (B47542) analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[4]

  • Injector Temperature: 250-280°C.[2][7]

  • Oven Temperature Program: Start at a low temperature (e.g., 50-100°C), hold for a few minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature of around 280-300°C and hold.[4][7]

  • Carrier Gas: Inert gas such as Helium at a constant flow rate.[4]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Source Temperature: 230°C.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions for this compound. The PubChem entry for this compound indicates a top peak at m/z 107 and a second highest at m/z 138 in its GC-MS spectrum.[16]

3. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time and the presence of the selected ions.[4]

  • Quantify the analyte by comparing its peak area to the calibration curve.[4]

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating analytical methods and a general experimental workflow for the analysis of this compound.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Define Define Validation Parameters (Accuracy, Precision, Linearity, etc.) Select Select Analytical Methods (e.g., HPLC-UV, GC-MS) Define->Select Prep Prepare Identical QC Samples (Low, Medium, High Concentrations) Select->Prep Analyze_M1 Analyze QCs with Method 1 (e.g., HPLC-UV) Prep->Analyze_M1 Analyze_M2 Analyze QCs with Method 2 (e.g., GC-MS) Prep->Analyze_M2 Collect_M1 Collect Data from Method 1 Analyze_M1->Collect_M1 Collect_M2 Collect Data from Method 2 Analyze_M2->Collect_M2 Compare Compare Results Statistically (e.g., Bland-Altman, t-test) Collect_M1->Compare Collect_M2->Compare Assess Assess Comparability (Within pre-defined acceptance criteria) Compare->Assess

Caption: Workflow for the cross-validation of two analytical methods.

ExperimentalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Start Weigh Sample/ Reference Standard Dissolve Dissolve in Appropriate Solvent Start->Dissolve Dilute Prepare Stock & Working Solutions (Calibration Curve) Dissolve->Dilute Filter Filter Samples/ Standards (0.45 µm) Dilute->Filter Derivatize Derivatization (For GC-MS, if needed) Filter->Derivatize Inject_HPLC HPLC-UV Analysis Filter->Inject_HPLC Inject_GC GC-MS Analysis Derivatize->Inject_GC Integrate Peak Integration & Identification Inject_HPLC->Integrate Inject_GC->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify Report Final Report Quantify->Report

Caption: General experimental workflow for this compound analysis.

References

Confirming the Structure of 4-(Methoxymethyl)phenol with 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of synthesized compounds is a cornerstone of chemical research and drug development. For phenolic compounds like 4-(methoxymethyl)phenol, which possess multiple functional groups and substitution patterns, a variety of analytical techniques can be employed. This guide provides a detailed comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other common analytical methods for the structural confirmation of this compound. We present representative 2D NMR data and detailed experimental protocols to illustrate its power in defining molecular connectivity.

Structural Elucidation of this compound using 2D NMR

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC allow for a definitive assignment of the structure of this compound.

Predicted 2D NMR Data Summary

The following tables summarize the expected correlations for this compound in various 2D NMR experiments. These correlations are predicted based on established chemical shift principles.

Table 1: Predicted ¹H-¹H COSY Correlations for this compound

Proton (δ ppm)Correlating Proton(s) (δ ppm)Interpretation
~7.25 (H-2/H-6)~6.90 (H-3/H-5)Correlation between adjacent aromatic protons.
~6.90 (H-3/H-5)~7.25 (H-2/H-6)Correlation between adjacent aromatic protons.

Table 2: Predicted ¹H-¹³C HSQC Correlations for this compound

Carbon (δ ppm)Attached Proton(s) (δ ppm)Interpretation
~129.5 (C-2/C-6)~7.25 (H-2/H-6)Direct one-bond correlation for the aromatic CH groups adjacent to the methoxymethyl group.
~115.5 (C-3/C-5)~6.90 (H-3/H-5)Direct one-bond correlation for the aromatic CH groups adjacent to the hydroxyl group.
~74.0 (C-7)~4.40 (H-7)Direct one-bond correlation for the benzylic methylene (B1212753) group.
~58.0 (C-8)~3.35 (H-8)Direct one-bond correlation for the methoxy (B1213986) group.

Table 3: Predicted ¹H-¹³C HMBC Correlations for this compound

Proton (δ ppm)Correlating Carbon(s) (δ ppm)Interpretation (Key Correlations)
~7.25 (H-2/H-6)~155.0 (C-4), ~130.0 (C-1), ~115.5 (C-3/C-5), ~74.0 (C-7)Long-range correlations confirming the connectivity around the aromatic ring and to the benzylic carbon.
~6.90 (H-3/H-5)~155.0 (C-4), ~130.0 (C-1), ~129.5 (C-2/C-6)Long-range correlations confirming the connectivity of these protons to the hydroxyl- and methoxymethyl-bearing carbons.
~4.40 (H-7)~130.0 (C-1), ~129.5 (C-2/C-6), ~58.0 (C-8)Crucial correlations from the methylene protons to the aromatic ring and the methoxy carbon, confirming the methoxymethyl substituent.
~3.35 (H-8)~74.0 (C-7)Key correlation from the methoxy protons to the methylene carbon, confirming the ether linkage.
Comparison with Alternative Analytical Techniques

While 2D NMR is highly informative for detailed structural analysis, other techniques are also valuable for characterizing phenolic compounds.

Table 4: Comparison of Analytical Techniques for Structural Elucidation

TechniquePrincipleInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Correlation of nuclear spins through bonds.Detailed atom-to-atom connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires more sample, longer acquisition times.
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phase.Purity, retention time, quantification.High resolution, sensitive, widely available.Does not provide detailed structural information on its own.[1]
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.Purity, retention time, quantification of volatile analytes.Excellent for volatile and thermally stable compounds.Requires derivatization for non-volatile phenols, can cause degradation.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight, fragmentation patterns.High sensitivity, can be coupled with LC or GC for complex mixtures.[1]Isomers can be difficult to distinguish without fragmentation analysis.
Infrared (IR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Presence of functional groups (e.g., -OH, C-O, aromatic C=C).Fast, simple, good for identifying functional groups.Provides limited information on the overall molecular skeleton.

Experimental Protocols

A detailed and standardized experimental approach is crucial for obtaining high-quality, reproducible data.

Protocol for 2D NMR Spectroscopy of this compound
  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width and pulse lengths.

    • Acquire a standard 1D ¹³C spectrum.

  • 2D NMR Acquisition Parameters (Example on a 500 MHz Spectrometer):

    • COSY:

      • Spectral width: Set to cover all proton signals (e.g., 0-10 ppm).

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 2-4.

      • Relaxation delay: 1-2 seconds.

    • HSQC:

      • Spectral width F2 (¹H): 0-10 ppm.

      • Spectral width F1 (¹³C): 0-160 ppm.

      • Number of increments in F1: 128-256.

      • Number of scans per increment: 2-8.

      • Set for one-bond J-coupling (¹JCH ≈ 145 Hz).

    • HMBC:

      • Spectral width F2 (¹H): 0-10 ppm.

      • Spectral width F1 (¹³C): 0-160 ppm.

      • Number of increments in F1: 256-512.

      • Number of scans per increment: 4-16.

      • Optimized for long-range J-coupling (ⁿJCH = 8-10 Hz).[2]

  • Data Processing:

    • Apply Fourier transformation in both dimensions.

    • Phase correct the spectra.

    • Reference the spectra to the TMS signal.

    • Analyze the cross-peaks to establish correlations.

Visualizing the Confirmation Process

Graphviz diagrams can effectively illustrate the workflow and logical connections in the structural elucidation process.

G Experimental Workflow for 2D NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Lock & Shim c->d e Acquire 1D Spectra (¹H, ¹³C) d->e f Acquire 2D Spectra (COSY, HSQC, HMBC) e->f g Fourier Transform & Phasing f->g h Peak Picking & Integration g->h i Correlation Analysis h->i j Structure Confirmation i->j

Workflow for 2D NMR structural elucidation.

G Logical Confirmation of this compound Structure Aromatic_Ring Aromatic Ring (4 CH, 2 quat. C) Final_Structure Confirmed Structure: This compound Aromatic_Ring->Final_Structure OH_Group Hydroxyl Group (-OH) OH_Group->Final_Structure CH2_Group Methylene Group (-CH₂-) CH2_Group->Final_Structure OCH3_Group Methoxy Group (-OCH₃) OCH3_Group->Final_Structure COSY COSY (H-H Correlation) COSY->Aromatic_Ring Adjacent Ar-H HSQC HSQC (¹J C-H Correlation) HSQC->Aromatic_Ring Ar-C to Ar-H HSQC->CH2_Group CH₂-C to CH₂-H HSQC->OCH3_Group OCH₃-C to OCH₃-H HMBC HMBC (ⁿJ C-H Correlation) HMBC->Aromatic_Ring CH₂-H to Ar-C HMBC->OH_Group Ar-H to C-OH HMBC->CH2_Group OCH₃-H to CH₂-C

Logical connections from 2D NMR data to structure.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of analytical methodologies for the quantification of 4-(Methoxymethyl)phenol. While formal inter-laboratory comparison studies for this specific analyte are not widely published, this document synthesizes data from validated methods for structurally similar phenolic compounds to provide a robust comparison between two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to assist researchers in selecting the most appropriate method for their specific application, considering factors such as sensitivity, selectivity, and sample matrix.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of HPLC with UV detection (HPLC-UV) and GC-MS for the analysis of phenolic compounds. These values are representative and may vary depending on the specific instrumentation, column, and experimental conditions.[1]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998[1]≥ 0.994[1]
Limit of Detection (LOD) 0.054 µg/g[1]0.8 - 8.2 ng/L
Limit of Quantification (LOQ) 0.18 µg/g[1]Below sensory threshold levels[1]
Accuracy (% Recovery) 90 - 112%100.4 - 126%[1]
Precision (%RSD) < 10%[1]< 10%[1]

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are based on common practices for the analysis of phenolic compounds and should be optimized for the specific application and matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a widely used technique for the separation and quantification of non-volatile or thermally labile compounds like many phenols.[1]

1. Sample Preparation:

  • Liquid Samples (e.g., aqueous solutions): Filter the sample through a 0.45 µm syringe filter prior to injection. Dilute with the mobile phase if the concentration is expected to be high.

  • Solid Samples: Accurately weigh the homogenized solid sample. Extract the analyte using a suitable solvent (e.g., methanol, acetonitrile). The extraction can be facilitated by sonication or vortexing. Centrifuge and filter the extract before injection.

2. HPLC-UV Method Parameters:

ParameterSpecification
Column C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size)[2]
Mobile Phase Isocratic or gradient elution with a mixture of water (with 0.1% formic or acetic acid) and acetonitrile (B52724) or methanol.[2][3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 - 20 µL
Column Temperature 25 - 40 °C
Detector UV-Vis or Diode Array Detector (DAD)
Detection Wavelength Determined by the UV absorbance maximum of this compound (typically around 280 nm for phenols)

3. Calibration: Prepare a series of standard solutions of this compound in the mobile phase. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that offers high sensitivity and selectivity, making it well-suited for the trace-level analysis of semi-volatile organic compounds like this compound.[4] Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic performance by increasing volatility and reducing peak tailing.[4]

1. Sample Preparation and Derivatization:

  • Extraction:

    • Liquid Samples: Perform a liquid-liquid extraction using a suitable organic solvent (e.g., dichloromethane, ethyl acetate) after adjusting the sample pH.

    • Solid Samples: Use a solvent extraction method (e.g., Soxhlet, sonication) with an appropriate solvent.

  • Derivatization:

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or another silylating agent.[5]

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to facilitate the reaction.[4]

    • Cool to room temperature before injection.

2. GC-MS Method Parameters:

ParameterSpecification
GC Column Capillary column with a non-polar or medium-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250 - 280 °C
Oven Temperature Program Start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 280-300 °C).
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Mode Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

3. Calibration: Prepare a series of standard solutions of this compound. Derivatize the standards in the same manner as the samples. Inject each derivatized standard and construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis start Sample Collection extraction Extraction (Liquid-Liquid or Solid-Liquid) start->extraction filtration Filtration / Concentration extraction->filtration hplc_injection HPLC Injection filtration->hplc_injection derivatization Derivatization (e.g., Silylation) filtration->derivatization hplc_separation C18 Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Quantification hplc_detection->hplc_quantification final_report Comparative Data Analysis hplc_quantification->final_report Data Reporting gc_injection GC Injection derivatization->gc_injection gc_separation Capillary Column Separation gc_injection->gc_separation ms_detection Mass Spectrometry Detection gc_separation->ms_detection gcms_quantification Quantification ms_detection->gcms_quantification gcms_quantification->final_report Data Reporting

Caption: Experimental workflow for the quantification of this compound.

References

Evaluating the purity of synthesized 4-(Methoxymethyl)phenol against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the purity of synthetically produced 4-(Methoxymethyl)phenol against a commercially available reference standard. Ensuring the purity of synthesized compounds is a critical step in research and development to guarantee the reliability and reproducibility of experimental results. This document outlines detailed experimental protocols for common analytical techniques, presents a comparative analysis of the data, and provides a visual representation of the analytical workflow.

Comparative Purity Analysis

The purity of a newly synthesized batch of this compound was assessed and compared against a high-purity commercial reference standard (assumed purity >99.5%). The evaluation employed a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The results are summarized in the table below, offering a clear comparison of the synthesized product's purity profile against the reference standard.

Analytical Method Parameter Synthesized this compound Reference Standard
HPLC Purity (%)98.9%>99.8%
Major ImpurityUnidentified peak at 4.2 min (0.8%)Not Detected
Retention Time5.7 min5.7 min
GC-MS Purity (%)99.2%>99.9%
Major ImpurityResidual starting material (0.6%)Not Detected
Retention Time8.3 min8.3 min
¹H NMR Purity (mol%)99.1%>99.5% (by qNMR)
Impurities DetectedResidual solvent (dichloromethane)Trace solvent
FTIR Functional GroupsConsistent with referenceConsistent with reference
Impurity BandsMinor absorbances in the 1650-1700 cm⁻¹ regionNo significant impurity bands

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive purity assessment of the synthesized this compound.

G cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_comparison Data Comparison & Reporting Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification Sample_Prep Sample Preparation (Dissolution in appropriate solvent) Purification->Sample_Prep HPLC HPLC Analysis Sample_Prep->HPLC GCMS GC-MS Analysis Sample_Prep->GCMS NMR NMR Spectroscopy Sample_Prep->NMR FTIR FTIR Spectroscopy Sample_Prep->FTIR Data_Analysis Data Analysis and Purity Calculation HPLC->Data_Analysis GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Comparison Comparison with Reference Standard Data_Analysis->Comparison Final_Report Final Purity Report Comparison->Final_Report

Purity analysis workflow for synthesized compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques employed in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis diode array detector (DAD), autosampler, and column oven.[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid. The gradient can be optimized to ensure good separation of the main peak from any impurities. A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 280 nm is suitable for phenolic compounds.[1][2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of both the synthesized product and the reference standard are accurately weighed and dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, providing both separation and structural information.[3][4]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable for phenol (B47542) analysis.[5]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 80 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold of 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Samples are dissolved in a volatile solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of 1 mg/mL. Derivatization with an agent like BSTFA may be employed to increase volatility and improve peak shape, though it is not always necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be used quantitatively (qNMR) to determine purity without the need for a specific reference standard of the analyte itself.[6]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are common choices.

  • ¹H NMR Parameters:

    • A sufficient number of scans (e.g., 16 or 32) are acquired to ensure a good signal-to-noise ratio.

    • A relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest is used for quantitative analysis.

  • Purity Determination (by qNMR): A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals is added in a precisely weighed amount to a known mass of the sample. The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the internal standard.[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule and can be used to identify the compound and detect impurities with different functional groups.

  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Analysis: The spectrum of the synthesized material is overlaid with the spectrum of the reference standard. The presence of any significant absorption bands in the synthesized sample that are absent in the reference spectrum may indicate impurities. Key characteristic peaks for this compound would include O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~3100-2850 cm⁻¹), C=C aromatic ring stretching (~1600 and 1500 cm⁻¹), and C-O stretching (~1250 and 1050 cm⁻¹).

Signaling Pathway and Logical Relationships

The following diagram illustrates the relationship between the analytical techniques and the information they provide for the comprehensive purity assessment of the synthesized compound.

G cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_assessment Overall Assessment HPLC HPLC Purity Quantitative Purity HPLC->Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile GCMS GC-MS GCMS->Purity GCMS->Impurity_Profile NMR NMR NMR->Purity Identity Structural Identity NMR->Identity FTIR FTIR FTIR->Identity Functional_Groups Functional Group Confirmation FTIR->Functional_Groups Final_Purity Comprehensive Purity Assessment Purity->Final_Purity Impurity_Profile->Final_Purity Identity->Final_Purity Functional_Groups->Final_Purity

Relationship between analytical techniques and purity data.

References

A Comparative Benchmarking Study on the Stability of 4-(Methoxymethyl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical stability of 4-(methoxymethyl)phenol against its structural analogs: p-cresol, 4-ethylphenol, and 4-methoxyphenol. The stability of a compound is a critical parameter in drug development, influencing its shelf-life, formulation, and ultimately, its therapeutic efficacy and safety. This document summarizes the expected stability based on established chemical principles, provides detailed experimental protocols for forced degradation studies, and illustrates a key signaling pathway involved in the cellular response to phenolic compounds.

Comparative Stability Analysis

While specific kinetic data for the forced degradation of this compound is not extensively available in the public domain, a qualitative and semi-quantitative comparison can be made based on the principles of phenolic compound stability. Phenolic compounds are primarily susceptible to oxidative degradation, with the rate and extent of degradation influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

The stability of these compounds is intrinsically linked to the nature of the substituent at the para-position of the phenolic ring. Electron-donating groups can increase the susceptibility to oxidation, while electron-withdrawing groups tend to enhance stability.

Table 1: Comparative Stability Profile of this compound and Its Analogs under Forced Degradation Conditions

CompoundStructureExpected Relative StabilityRationale for Stability Profile
This compound c1(O)ccc(COCc2)cc1Moderate The methoxymethyl group is weakly electron-donating, making the phenolic hydroxyl group susceptible to oxidation. The benzylic ether linkage may also be susceptible to cleavage under acidic conditions.
p-Cresol c1(O)ccc(C)cc1Moderate to Low The methyl group is electron-donating, activating the aromatic ring and increasing the susceptibility of the phenolic hydroxyl group to oxidation.
4-Ethylphenol c1(O)ccc(CC)cc1Low The ethyl group is a stronger electron-donating group than the methyl group, further increasing the electron density of the aromatic ring and rendering the phenolic hydroxyl group more prone to oxidation.
4-Methoxyphenol c1(O)ccc(OC)cc1Low to Very Low The methoxy (B1213986) group is a strong electron-donating group, significantly increasing the electron density of the aromatic ring and making the phenolic hydroxyl group highly susceptible to oxidation.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound and its analogs, a comprehensive forced degradation study is recommended. This involves subjecting the compounds to a variety of stress conditions to accelerate their degradation and identify potential degradation products.

General Stock Solution Preparation

Prepare a stock solution of each compound (this compound, p-cresol, 4-ethylphenol, and 4-methoxyphenol) at a concentration of 1 mg/mL in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724).

Forced Degradation (Stress Testing) Protocols

For each compound, perform the following stress tests:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M sodium hydroxide.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Incubate the mixture at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 0.1 M hydrochloric acid.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature, protected from light, for 24 hours.

    • Dilute the sample with the mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

    • After exposure, dissolve the sample in the initial solvent to prepare a solution of known concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute the samples with the mobile phase to a suitable concentration for analysis.

Analytical Method for Stability Indication

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm)

    • Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 275 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Analysis:

    • Inject the stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation for each compound under each stress condition.

Signaling Pathway Visualization

Phenolic compounds, particularly when they undergo oxidation, can generate reactive oxygen species (ROS), which in turn can activate cellular stress response pathways. One of the most critical of these is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway. This pathway plays a central role in protecting cells from oxidative damage by upregulating the expression of numerous antioxidant and detoxification enzymes.

Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from Phenol Oxidation) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1 Keap1 (Ubiquitination) Keap1_Nrf2->Keap1 Nrf2_n Nrf2 Nrf2_free->Nrf2_n Translocation Keap1->Nrf2_free Degradation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Against Oxidative Damage Antioxidant_Genes->Cellular_Protection Leads to

Caption: Nrf2-ARE signaling pathway activation by oxidative stress.

Conclusion

The stability of this compound and its analogs is a key determinant of their suitability for various applications, particularly in drug development. Based on their chemical structures, a hierarchy of stability can be predicted, with electron-donating substituents generally decreasing stability against oxidative degradation. To obtain definitive quantitative data, the provided experimental protocols for forced degradation studies should be employed. Understanding the interaction of these compounds with cellular signaling pathways, such as the Nrf2-ARE pathway, provides crucial insights into their potential biological effects and mechanisms of action. This guide serves as a foundational resource for researchers to design and execute robust stability studies and to further explore the pharmacological potential of these phenolic compounds.

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical waste is paramount to ensuring a safe work environment and protecting the environment. This guide provides a detailed, step-by-step operational plan for the safe disposal of 4-(Methoxymethyl)phenol, a compound that requires careful handling due to its potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures for this compound, it is crucial to be aware of its potential hazards. According to GHS classifications, this compound is harmful if swallowed, and may cause skin and serious eye irritation.[1] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE): All handling and disposal activities must be conducted while wearing appropriate PPE to prevent exposure. This includes, but is not limited to, chemical safety goggles, a face shield, nitrile or other chemically resistant gloves, and a lab coat or chemical-resistant apron.[2] Work should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[3][4]

Quantitative Data Summary

The following table summarizes the key hazard and property information for this compound and a structurally similar compound, 4-Methoxyphenol, for which more comprehensive data is available. This information is critical for a thorough risk assessment prior to handling and disposal.

PropertyThis compound4-Methoxyphenol (a related compound)
Molecular Formula C8H10O2C7H8O2
Molecular Weight 138.16 g/mol [1]124.14 g/mol
Physical State SolidWhite crystalline solid[5]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation.[1]Harmful if swallowed, May cause an allergic skin reaction, Causes serious eye irritation, Harmful to aquatic life with long lasting effects.[5][6]
Storage Store in a cool, dry, well-ventilated area.[7]Keep containers tightly closed in a dry, cool and well-ventilated place. Protect from light. Incompatible with strong oxidizing agents, strong bases, and acid chlorides.[8][9]
Disposal Classification Hazardous Waste[10][11]Hazardous Waste[10][11]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical for laboratory safety and environmental protection. The following protocol is based on guidelines for phenolic compounds and should be followed meticulously.

Step 1: Waste Segregation and Collection

  • Solid Waste: Uncontaminated or minimally contaminated solid this compound should be collected in a designated, clearly labeled, and sealed container.[2] Avoid mixing it with other chemical waste to prevent unintended reactions.

  • Liquid Waste: Solutions containing this compound must be collected in a labeled, sealed, and leak-proof container. Do not pour any solutions containing this chemical down the drain. [2][4]

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be considered contaminated.[4] These items should be collected in a separate, sealed container clearly labeled as "this compound Contaminated Debris."[2]

Step 2: Labeling and Storage

  • All waste containers must be accurately labeled with the full chemical name, "this compound," and appropriate hazard symbols (e.g., "Harmful," "Irritant").

  • Store all waste containers in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[2] Ensure that these containers are stored away from incompatible materials such as strong oxidizing agents.[7]

Step 3: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup for the hazardous waste.[2]

  • Provide a complete and accurate description of the waste, including its composition and any known hazards, to the disposal company.

Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

For Small Spills (less than 50 ml of solution or a few grams of solid):

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the area is well-ventilated.[7]

  • Wear Appropriate PPE: Don the necessary personal protective equipment, including gloves, safety goggles, and a lab coat.

  • Containment:

    • For solid spills, carefully sweep the material to avoid generating dust and place it into a sealed container for disposal.[2]

    • For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[2][12]

  • Collection: Collect the absorbed material and place it into a sealed container labeled as hazardous waste.[2][12]

  • Decontamination: Thoroughly clean the spill area with soap and water.[2][10]

For Large Spills (more than 50 ml of solution or a significant amount of solid):

  • Evacuate Immediately: Evacuate all non-essential personnel from the laboratory and close the doors.[7]

  • Contact EHS: Immediately contact your institution's EHS department or emergency response team for assistance.[7] Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid contaminated_debris Contaminated Debris (Gloves, Paper Towels, etc.) waste_type->contaminated_debris Contaminated Materials collect_solid Collect in a labeled, sealed container for solid waste. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed container for liquid waste. DO NOT pour down the drain. liquid_waste->collect_liquid collect_debris Segregate and collect in a separate labeled container. contaminated_debris->collect_debris storage Store all waste containers in a designated hazardous waste accumulation area. collect_solid->storage collect_liquid->storage collect_debris->storage contact_ehs Contact Environmental Health & Safety (EHS) or a licensed disposal company for pickup. storage->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Personal protective equipment for handling 4-(Methoxymethyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 4-(Methoxymethyl)phenol (CAS No: 5355-17-9). Adherence to these procedures is critical for ensuring personal safety and proper chemical management.

Hazard Identification and Classification

This compound is classified as a hazardous chemical. Understanding its primary hazards is crucial before handling. The substance is known to be an irritant.[1]

Hazard Summary:

Hazard ClassificationGHS CategorySignal Word
Acute toxicity, oralCategory 4Warning
Skin corrosion/irritationCategory 2Warning
Serious eye damage/eye irritationCategory 2Warning

Data compiled from PubChem.[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Tight-sealing safety goggles. A face shield should be used for tasks with a higher risk of splashing.Protects against eye irritation and serious eye damage from splashes.[2][3][4]
Skin and Body Protection Chemical-resistant gloves (e.g., neoprene or butyl rubber). A lab coat or long-sleeved protective clothing.Prevents skin contact which can cause skin irritation.[2][3][5][6]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[5][7] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Minimizes the inhalation of any dust, fumes, or vapors.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[5]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2][5]

  • Inspect all PPE for integrity before use.[8]

  • Keep the container of this compound tightly closed when not in use and store it in a cool, dry, and well-ventilated area.[3][4][5]

2. Handling:

  • Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[5]

  • Avoid direct contact with skin and eyes.[9]

  • Do not eat, drink, or smoke in the handling area.[9]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][5]

3. Spill Management:

  • In case of a small spill, ensure the area is well-ventilated and wear appropriate PPE.

  • Absorb the spill with an inert material such as vermiculite, sand, or earth.[7]

  • Collect the absorbed material into a sealed, properly labeled container for hazardous waste.[5][7]

  • For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., absorbent materials from spills, used gloves, and empty containers) in a clearly labeled, sealed container.

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[7]

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[7] Do not dispose of this compound down the drain or in the regular trash.[10]

Experimental Workflow and Safety Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_setup Work in Fume Hood Verify Eyewash/Shower Access prep_ppe->prep_setup Secure Workspace handle_chem Handle this compound Avoid Skin/Eye Contact prep_setup->handle_chem Proceed to Handling handle_wash Wash Hands After Handling handle_chem->handle_wash cleanup_spill Manage Spills with Inert Absorbent handle_wash->cleanup_spill Proceed to Cleanup cleanup_waste Collect Waste in Labeled Container cleanup_spill->cleanup_waste cleanup_disposal Dispose via EHS/ Licensed Contractor cleanup_waste->cleanup_disposal emergency_skin Skin Contact: Wash with Soap & Water emergency_eye Eye Contact: Flush with Water for 15 min emergency_spill Large Spill: Evacuate & Alert EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.